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  • Product: 1-(methylsulfonyl)-4-nitro-1H-pyrazole
  • CAS: 1005640-95-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Methylsulfonyl)-4-nitro-1H-pyrazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(methylsulfonyl)-4-nitro-1H-pyrazole, a heterocyclic compound with potential applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(methylsulfonyl)-4-nitro-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and the introduction of a methylsulfonyl group and a nitro functionality offers unique electronic and steric properties that can be exploited in the design of novel therapeutic agents.[1][2] This document details the chemical structure, key properties, and a proposed synthetic pathway for this molecule. Furthermore, it explores the anticipated spectroscopic characteristics and potential applications in drug development, drawing on data from closely related analogs to provide a robust framework for researchers.

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a wide array of FDA-approved drugs is a testament to its versatility as a pharmacophore. Molecules incorporating the pyrazole moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2]

The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. The subject of this guide, 1-(methylsulfonyl)-4-nitro-1H-pyrazole, presents two key functional groups that are of significant interest to medicinal chemists:

  • The 4-Nitro Group: This strong electron-withdrawing group can significantly modulate the electronic properties of the pyrazole ring, influencing its reactivity and potential as a ligand for biological targets. Furthermore, the nitro group can serve as a versatile synthetic handle, readily undergoing reduction to an amino group, which can then be further elaborated to introduce diverse functionalities.[3]

  • The 1-Methylsulfonyl Group: The methylsulfonyl substituent is a recognized bioisostere for other functional groups and can enhance a molecule's solubility, metabolic stability, and cell permeability. Its presence can also influence the conformational preferences of the molecule, which is critical for optimizing binding to a target protein.

This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Chemical Structure and Physicochemical Properties

1-(Methylsulfonyl)-4-nitro-1H-pyrazole is a small molecule with the chemical formula C₄H₅N₃O₄S. Its structure is characterized by a central pyrazole ring, with a methylsulfonyl group attached to the N1 position and a nitro group at the C4 position.

PropertyValueSource
IUPAC Name 1-(methylsulfonyl)-4-nitro-1H-pyrazole
Molecular Formula C₄H₅N₃O₄S
Molecular Weight 191.17 g/mol
CAS Number 1005640-95-8
Canonical SMILES CS(=O)(=O)N1C=C(C=N1)[O-]
InChI Key BNDSRYNOSNWHTH-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthesis_Pathway Start 4-Nitro-1H-pyrazole Intermediate Sodium 4-nitropyrazolide Start->Intermediate Deprotonation Product 1-(Methylsulfonyl)-4-nitro-1H-pyrazole Intermediate->Product Sulfonylation Reagent1 Sodium Hydride (NaH) in THF Reagent2 Methanesulfonyl Chloride in THF

Caption: Proposed two-step synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Step-by-Step Experimental Protocol (Proposed)

It is crucial to note that the following protocol is a generalized procedure and has not been experimentally validated for this specific compound. Researchers should perform small-scale test reactions and optimize the conditions accordingly. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Deprotonation of 4-Nitro-1H-pyrazole

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Starting Material: Dissolve 4-nitro-1H-pyrazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium salt of 4-nitropyrazole should be evident.

Step 2: Sulfonylation with Methanesulfonyl Chloride

  • Cooling: Cool the reaction mixture back down to 0 °C.

  • Addition of Reagent: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for 1-(methylsulfonyl)-4-nitro-1H-pyrazole is not currently available in public databases. However, based on the known spectra of related compounds such as 4-nitro-1H-pyrazole and other sulfonylated pyrazoles, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with two signals in the aromatic region corresponding to the protons on the pyrazole ring and a singlet in the aliphatic region for the methyl group of the methylsulfonyl substituent.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 8.8Singlet1HC5-H
~8.2 - 8.5Singlet1HC3-H
~3.4 - 3.6Singlet3H-SO₂CH₃

Note: The exact chemical shifts will be dependent on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~140 - 145C4 (bearing the nitro group)
~135 - 140C5
~125 - 130C3
~40 - 45-SO₂CH₃
FT-IR Spectroscopy

The FT-IR spectrum will be characterized by strong absorption bands corresponding to the nitro and sulfonyl groups.

Predicted Wavenumber (cm⁻¹)Functional Group
~1520 - 1560 and 1340 - 1380Asymmetric and symmetric N-O stretching of the nitro group
~1330 - 1370 and 1140 - 1180Asymmetric and symmetric S=O stretching of the sulfonyl group
~3100 - 3150C-H stretching of the pyrazole ring
Mass Spectrometry

The mass spectrum (electron ionization) of the parent compound, 4-nitro-1H-pyrazole, shows a molecular ion peak and characteristic fragmentation patterns including the loss of the nitro group.[4] For 1-(methylsulfonyl)-4-nitro-1H-pyrazole, the mass spectrum is expected to show a molecular ion peak at m/z 191. Fragmentation may involve the loss of the methylsulfonyl group (SO₂CH₃) and the nitro group (NO₂).

Potential Applications in Drug Discovery and Development

While there are no specific reported biological activities for 1-(methylsulfonyl)-4-nitro-1H-pyrazole, its structure suggests several potential applications in drug discovery.

As a Synthetic Building Block

The primary utility of this compound is likely as a synthetic intermediate. The nitro group can be readily reduced to an amino group, providing a key point for further chemical elaboration. This 4-aminopyrazole core is a valuable scaffold for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.

Application_Pathway Start 1-(Methylsulfonyl)-4-nitro-1H-pyrazole Intermediate 1-(Methylsulfonyl)-1H-pyrazol-4-amine Start->Intermediate Product Bioactive Molecules (e.g., Kinase Inhibitors) Intermediate->Product Further Elaboration Reaction Reduction (e.g., H₂, Pd/C)

Caption: Synthetic utility of 1-(methylsulfonyl)-4-nitro-1H-pyrazole as a precursor to bioactive molecules.

As a Fragment for Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 200 g/mol , 1-(methylsulfonyl)-4-nitro-1H-pyrazole is well-suited for use in fragment-based drug discovery campaigns. The pyrazole core is a known hinge-binder in many kinase inhibitors, and the methylsulfonyl and nitro groups provide opportunities for vector-based fragment growing to develop more potent and selective lead compounds.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Hazardous Properties (Predicted): Nitroaromatic compounds can be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. The compound may also be an irritant to the skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

1-(Methylsulfonyl)-4-nitro-1H-pyrazole is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis, while not explicitly documented, can be reasonably proposed based on established chemical transformations. The presence of both a versatile nitro group and a property-modulating methylsulfonyl group makes it an attractive starting material for the synthesis of more complex and potentially bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google P
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • 1H-Pyrazole, 4-nitro- - the NIST WebBook. NIST. [Link]

  • 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively) - ResearchGate. [Link]

  • Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. [Link]

  • CN102690281A - Synthetic method of 1-methyl 4-pyrazole pinacol ester - Google P
  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. [Link]

  • CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES - European Patent Office - EP 3650443 A1 - Googleapis.com. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. PubMed. [Link]

  • EP2361250B1 - Novel polymorphic forms of 6-(1-methyl-1h-pyrazol-4-yl)-2-{3-[5-(2-morpholin-4-yl-ethoxy)
  • FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl 3 - ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. ResearchGate. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • 4-(methylsulfonyl)-1h-pyrazole (C4H6N2O2S) - PubChemLite. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. [Link]

  • 4 Chloro 1 methyl 1H pyrazole 3 carbaldehyde oxime - mzCloud. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [Link]

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole - Semantic Scholar. [Link]

Sources

Exploratory

1-(methylsulfonyl)-4-nitro-1H-pyrazole molecular weight and chemical formula

Title: In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole Introduction to the Scaffold In modern medicinal chemistry and agrochemical development, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole

Introduction to the Scaffold In modern medicinal chemistry and agrochemical development, the functionalization of the pyrazole core is a critical strategy for discovering novel bioactive molecules. Among these, 1-(methylsulfonyl)-4-nitro-1H-pyrazole stands out as a highly versatile intermediate. By combining the electron-withdrawing properties of both a nitro group and a methylsulfonyl (mesyl) group, this compound exhibits unique reactivity profiles that are highly prized in the structure-based design of kinase inhibitors and the synthesis of complex energetic materials[1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic participant in chemical workflows. This whitepaper deconstructs its physicochemical properties, details its electronic mechanisms, and provides a self-validating protocol for its synthesis.

Physicochemical Profiling: Molecular Weight and Chemical Formula

The foundational identity of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is defined by its chemical formula, C4H5N3O4S . To predict its behavior in biological and chemical systems, we must analyze its quantitative parameters. The molecular weight is precisely established at 191.17 g/mol . This relatively low molecular weight makes it an ideal building block, ensuring that downstream derivatives remain within the optimal parameters of Lipinski's Rule of Five for oral bioavailability.

Table 1: Quantitative Physicochemical Data of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole

ParameterValueCausality / Scientific Significance
Chemical Formula C4H5N3O4SDefines the atomic composition, highlighting the high heteroatom count (N, O, S) which facilitates hydrogen bonding in target binding pockets.
Molecular Weight 191.17 g/mol Low MW ensures that subsequent functionalization (e.g., cross-coupling or amination) does not yield excessively large, non-druglike molecules.
MDL Number MFCD04969872Unique identifier for structural database cross-referencing, inventory tracking, and procurement.
Functional Groups -NO2, -SO2CH3Both are strongly electron-withdrawing, deactivating the pyrazole ring to electrophiles while sensitizing it to nucleophilic attack.

Mechanistic Insights: Electronic Effects and Reactivity

The pyrazole ring is naturally electron-rich; however, the introduction of the 4-nitro and 1-methylsulfonyl groups fundamentally alters this electronic landscape.

The methylsulfonyl group at the N1 position serves a dual purpose. First, it acts as a robust protecting group that directs regioselective reactions at other positions of the ring. Second, its strong electron-withdrawing nature (via inductive and resonance effects) stabilizes the pyrazole anion during intermediate transition states. Concurrently, the 4-nitro group acts as a masked amine. In drug development, particularly for targets like 1[1] or the2[2], the nitro group is subsequently reduced to an amino group. This amine can then be acylated or alkylated to form critical hydrogen-bond donors in the final active pharmaceutical ingredient (API).

Experimental Protocol: Synthesis of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole

The synthesis of this compound relies on the N-mesylation of 4-nitro-1H-pyrazole. The following protocol is designed as a self-validating system, ensuring high yield and purity through strategic reagent selection and rigorous in-process controls.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: Dissolve 1.0 equivalent of 4-nitro-1H-pyrazole in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM is chosen because it solubilizes the starting materials effectively without participating in nucleophilic side reactions, unlike protic solvents[3].

  • Addition of the Base: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to the solution.

    • Causality: A non-nucleophilic organic base is required to deprotonate the N1 position of the pyrazole and to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, thus driving the equilibrium toward the product[3].

  • Thermal Control and Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.1 equivalents of methanesulfonyl chloride dropwise.

    • Causality: The reaction between the deprotonated pyrazole and methanesulfonyl chloride is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and minimizes the formation of degraded byproducts[2].

  • Reaction Propagation and Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12–16 hours.

    • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar 4-nitro-1H-pyrazole spot and the emergence of a less polar product spot under UV light (254 nm) self-validates the completion of the mesylation[3].

  • Aqueous Workup and Purification: Quench the reaction with cold water. Extract the organic layer, wash sequentially with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: The NaHCO3 wash neutralizes any residual methanesulfonyl chloride and acid, while brine removes water from the organic phase, ensuring a highly pure crude product ready for downstream applications.

G SM 4-Nitro-1H-pyrazole + Methanesulfonyl chloride Cond Base (TEA/DIPEA) Solvent (DCM), 0°C to RT SM->Cond Reagents added Mech Nucleophilic Substitution (SN2) at N1 position Cond->Mech Deprotonation & Attack Prod 1-(Methylsulfonyl)-4-nitro-1H-pyrazole (C4H5N3O4S, MW: 191.17) Mech->Prod Mesylation complete

Synthetic workflow of 1-(methylsulfonyl)-4-nitro-1H-pyrazole via N-mesylation.

Applications in Drug Discovery and Cellular Biology

The utility of 1-(methylsulfonyl)-4-nitro-1H-pyrazole extends far beyond its basic chemical properties. In oncology, derivatives of 4-nitro-1H-pyrazole are essential in the structure-based design of covalent inhibitors targeting specific kinases, such as FGFR3, which are implicated in various malignancies[1]. The ability to precisely control the electronic environment of the pyrazole ring allows medicinal chemists to tune the binding affinity and residence time of the drug within the kinase ATP-binding pocket.

Furthermore, in the realm of cellular biology, pyrazole amides synthesized from similar mesylated precursors have been identified as "Ceapins"—a novel class of inhibitors that selectively target the ATF6α branch of the unfolded protein response (UPR)[2]. This highlights the compound's role as a gateway molecule; its defined molecular weight (191.17 g/mol ) and formula (C4H5N3O4S) provide the perfect stoichiometric foundation for building complex, highly specific therapeutic agents.

References

  • Sigma-Aldrich. "1-(methylsulfonyl)-4-nitro-1H-pyrazole".
  • Benchchem. "Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies".
  • eLife. "Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch".
  • ACS Publications. "Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors".

Sources

Foundational

physical and chemical properties of 1-(methylsulfonyl)-4-nitro-1H-pyrazole

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole Abstract This technical guide provides a comprehensive analysis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole, a h...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's core physicochemical properties, predicted spectroscopic signatures, and chemical reactivity. Particular emphasis is placed on its role as a versatile synthetic intermediate, stemming from the strategic placement of a reactive nitro group and a stabilizing, electron-withdrawing methylsulfonyl moiety on the pyrazole scaffold. We will explore a plausible synthetic pathway, discuss the compound's anticipated stability, and frame its utility as a precursor for developing pharmacologically active agents, such as kinase inhibitors. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and application of novel heterocyclic entities.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, have cemented its status as a "privileged scaffold." This is evidenced by the numerous U.S. FDA-approved drugs that incorporate this moiety, targeting a wide array of clinical conditions from cancer to inflammatory diseases and viral infections.[2][3]

The compound 1-(methylsulfonyl)-4-nitro-1H-pyrazole represents a highly functionalized and synthetically valuable iteration of this core structure. The introduction of a strongly electron-withdrawing nitro group at the C4 position and a methylsulfonyl group at the N1 position creates a profoundly electron-deficient system. This electronic configuration not only influences the molecule's stability and physical properties but also dictates its chemical reactivity. The nitro group, in particular, serves as a critical synthetic handle, most commonly for reduction to a primary amine—a transformation that opens the door to a vast landscape of subsequent chemical modifications.[4] This guide offers an in-depth examination of this compound, providing the technical insights necessary for its effective utilization in research and development.

Compound Identification

For clarity and precision in research and documentation, the fundamental identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name 1-(methylsulfonyl)-4-nitro-1H-pyrazole[5]
Synonym(s) 1-mesyl-4-nitro-pyrazole[5]
CAS Number 1005640-95-8[5]
Molecular Formula C₄H₅N₃O₄S[5][6]
Molecular Weight 191.17 g/mol [5][6]
MDL Number MFCD04969872[5][6]
InChI Key BNDSRYNOSNWHTH-UHFFFAOYSA-N[6]
Canonical SMILES CS(=O)(=O)N1C=C(C=N1)[O-][5]

Molecular Structure and Key Features

The chemical architecture of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is central to its properties and reactivity. The molecule is built upon a planar, aromatic pyrazole ring, which is substituted with two powerful electron-withdrawing groups that define its character.

Figure 1: Chemical structure of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.
  • Pyrazole Core: A 5-membered aromatic ring providing the foundational structure. Unlike unsubstituted pyrazole, which is susceptible to electrophilic attack at the C4 position, this ring is heavily deactivated.[7]

  • N1-Methylsulfonyl Group (-SO₂CH₃): This is a very strong, inductively electron-withdrawing group. Its placement on the N1 nitrogen atom significantly lowers the electron density of the entire pyrazole ring system.

  • C4-Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups through both resonance and inductive effects. Its position at C4 further depletes the ring of electron density and serves as the primary site for chemical transformation.

The synergistic effect of these two substituents makes the pyrazole ring exceptionally electron-poor, which is a critical determinant of its reactivity profile.

Synthesis and Characterization

While several synthetic routes to nitropyrazoles exist, a common and reliable method involves the direct nitration of the parent pyrazole.[4] However, for this specific molecule, a more controlled approach would be the sulfonylation of commercially available 4-nitro-1H-pyrazole. This strategy avoids subjecting the sulfonyl group to harsh nitrating conditions and begins from a readily accessible precursor.

Figure 2: Generalized workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Sulfonylation

Causality: This protocol is designed for high efficiency and control. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the reactants. Triethylamine acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion. A low-temperature addition helps manage any initial exotherm.

Step 1: Reactant Preparation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of pyrazole).

  • Add triethylamine (TEA, 1.2 eq) to the solution.

Step 2: Reaction Initiation

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.

Step 3: Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 4: Quenching and Workup

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x), 5% aqueous HCl (1x), saturated aqueous sodium bicarbonate (1x), and finally, brine (1x). Rationale: These washes remove the triethylammonium salt byproduct and any unreacted starting materials or reagents.

Step 5: Isolation and Purification

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Step 6: Characterization

  • Confirm the identity and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry to match the predicted analytical data outlined in Section 6.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous nitro- and sulfonyl-substituted heterocycles.[8][9]

PropertyPredicted Value / DescriptionRationale / Comparative Insight
Appearance White to pale yellow crystalline solidNitroaromatic compounds are frequently off-white or yellowish solids.[4]
Melting Point 130 - 160 °C (Estimated)The rigid, planar structure and polar functional groups suggest a relatively high melting point compared to unsubstituted pyrazole (70 °C).[7] The exact value depends on the crystal packing efficiency.
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetone). Moderately soluble in chlorinated solvents (DCM) and esters (Ethyl Acetate). Sparingly soluble in alcohols (Ethanol). Insoluble in water and non-polar solvents (Hexanes, Toluene).The polar nitro and sulfonyl groups favor polar solvents. The lack of a hydrogen-bond-donating N-H group (as seen in the precursor) reduces solubility in protic solvents like water.[8]
Thermal Stability Potentially energetic; handle with care. Decomposition is expected at elevated temperatures.Nitro-substituted pyrazoles are a class of energetic materials.[10][11] Thermal analysis (DSC/TGA) is strongly recommended to determine the onset of decomposition before any scale-up.

Predicted Spectroscopic Analysis

Spectroscopic analysis is essential for the structural verification of the synthesized compound. The following are the anticipated spectral characteristics.

  • ¹H NMR Spectroscopy: The spectrum (in CDCl₃ or DMSO-d₆) is expected to be simple and clean.

    • δ 8.5-9.0 ppm (s, 1H): Proton at the C5 position. Its significant downfield shift is due to the deshielding effects of the adjacent N1-sulfonyl group and the overall electron-deficient ring.

    • δ 8.0-8.5 ppm (s, 1H): Proton at the C3 position. It appears slightly upfield relative to the C5 proton.

    • δ 3.4-3.8 ppm (s, 3H): The three equivalent protons of the methyl (-CH₃) group on the sulfonyl moiety.

  • ¹³C NMR Spectroscopy: The proton-decoupled spectrum will show four distinct signals.

    • δ 140-150 ppm: Quaternary carbon at C4, attached to the nitro group.

    • δ 135-145 ppm: Carbon at C5.

    • δ 125-135 ppm: Carbon at C3.

    • δ 40-45 ppm: Methyl carbon of the sulfonyl group.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies provide definitive evidence of the functional groups.

    • ~3100-3150 cm⁻¹: C-H stretching of the pyrazole ring protons.

    • ~1520-1560 cm⁻¹ (strong, sharp): Asymmetric N-O stretching of the nitro group. This is a highly characteristic peak.

    • ~1340-1380 cm⁻¹ (strong, sharp): Symmetric N-O stretching of the nitro group.

    • ~1350-1380 cm⁻¹ (strong): Asymmetric S=O stretching of the sulfonyl group (may overlap with the nitro peak).

    • ~1160-1190 cm⁻¹ (strong): Symmetric S=O stretching of the sulfonyl group.

  • Mass Spectrometry (Electron Ionization):

    • Molecular Ion (M⁺): A peak at m/z = 191, corresponding to the molecular weight of the compound.

    • Key Fragments: Expect to see fragmentation patterns corresponding to the loss of the nitro group (-NO₂, m/z = 46), the methyl group (-CH₃, m/z = 15), and the sulfonyl group (-SO₂CH₃, m/z = 79).

Chemical Reactivity and Stability

The reactivity of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is dominated by the interplay between its functional groups.

Figure 3: Key reactivity sites of the molecule.
  • Reactivity of the Pyrazole Ring: The ring is highly electron-deficient and therefore deactivated towards electrophilic aromatic substitution. Reactions like Friedel-Crafts or further nitration are highly unlikely to occur under standard conditions.

  • Reactivity of the Nitro Group: This is the molecule's most valuable feature from a synthetic standpoint. The nitro group is an excellent precursor to an amino group via reduction. This transformation is fundamental in drug development for building molecular complexity.[4]

    • Typical Reduction Protocols:

      • Catalytic Hydrogenation: H₂ gas with a palladium on carbon catalyst (Pd/C) in a solvent like ethanol or ethyl acetate. This is a clean and efficient method.

      • Metal-Acid Reduction: Tin(II) chloride (SnCl₂) in concentrated HCl or ethanol. This is a classic and robust method for nitro group reduction.

      • Hydrazine Hydrate: Using hydrazine hydrate with a catalyst like Pd/C or Raney Nickel is another effective method, particularly useful when other functional groups might be sensitive to hydrogenation.[12]

    • Synthetic Utility: The resulting 4-amino-1-(methylsulfonyl)-1H-pyrazole is a prime building block. The amino group can undergo a multitude of reactions: acylation to form amides, sulfonylation to form sulfonamides, diazotization to form salts for Sandmeyer-type reactions, and participation in cross-coupling reactions to build larger, more complex molecules.

  • Thermal Stability: As a nitro-containing heterocyclic compound, there is a potential for energetic decomposition at high temperatures.[13][14] The initiation of decomposition would likely involve the homolysis of the C-NO₂ bond, which is often the weakest link in such molecules. All handling and reactions should be performed with appropriate safety precautions, and thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are highly recommended to quantify its thermal stability before use in process chemistry.

Applications in Research and Drug Development

The primary value of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is not as a final bioactive compound, but as a strategic intermediate in the synthesis of high-value molecules.

  • Precursor for Kinase Inhibitors: Many modern kinase inhibitors, which are a critical class of anticancer drugs, are built upon an aminopyrazole scaffold.[4][15] The reduction of the title compound provides a direct route to a 4-aminopyrazole derivative that is pre-functionalized with a sulfonyl group, which can serve to modulate solubility or engage in specific receptor interactions. For example, aminopyrazole derivatives are used to prepare potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research.[4]

  • Building Block for Compound Libraries: The straightforward conversion of the nitro group to an amine allows this molecule to be used as a foundational building block for creating diverse chemical libraries for high-throughput screening. By reacting the resulting amine with a wide range of carboxylic acids, sulfonyl chlorides, or other electrophiles, researchers can rapidly generate hundreds or thousands of novel compounds to test for biological activity against various targets.

Conclusion

1-(methylsulfonyl)-4-nitro-1H-pyrazole is a highly functionalized heterocyclic compound characterized by an electron-deficient aromatic system. While detailed experimental data in the public domain is limited, a thorough analysis of its structure allows for reliable predictions of its physicochemical properties, spectroscopic signatures, and chemical reactivity. Its synthesis is achievable through standard organic chemistry transformations, and its primary utility lies in the facile reduction of its C4-nitro group to a synthetically versatile amine. This positions the compound as a valuable intermediate for researchers and drug development professionals, offering a strategic entry point for the synthesis of complex aminopyrazole-based molecules with significant therapeutic potential. Prudent experimental evaluation of its properties, particularly its thermal stability, is a critical prerequisite for its safe and effective application in any research or development program.

References

  • Ma, L. 1-Methylsulfonyl-4-nitrobenzene. (2008). [Link]

  • ResearchGate. Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF. (2025). [Link]

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). [Link]

  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023). [Link]

  • NIST WebBook. 1H-Pyrazole, 4-nitro-. [Link]

  • De Gruyter. Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. (2025). [Link]

  • PubMed. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). [Link]

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). [Link]

  • TSI Journals. The Recent Development of the Pyrazoles : A Review. (2021). [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). [Link]

  • PMC. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2023). [Link]

  • ResearchGate. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF. (2025). [Link]

  • MDPI. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). [Link]

  • ResearchGate. High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. (2022). [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). [Link]

  • ChemBK. 1H-Pyrazole,3-methyl-5-nitro-(9CI). (2024). [Link]

Sources

Exploratory

Comprehensive Solubility Profile and Physicochemical Characterization of 1-(methylsulfonyl)-4-nitro-1H-pyrazole (CAS 1005640-95-8)

Executive Summary In early-stage drug discovery and materials science, the physicochemical profiling of heterocyclic building blocks is a critical determinant of downstream success. 1-(methylsulfonyl)-4-nitro-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and materials science, the physicochemical profiling of heterocyclic building blocks is a critical determinant of downstream success. 1-(methylsulfonyl)-4-nitro-1H-pyrazole (CAS 1005640-95-8) is a highly substituted pyrazole derivative characterized by strong electron-withdrawing groups. Because the pyrazole core is a privileged scaffold in medicinal chemistry, understanding the solubility limitations imposed by the N1-methylsulfonyl and C4-nitro substitutions is essential for assay design, formulation, and synthetic scale-up.

This whitepaper provides an in-depth analysis of the compound's predicted solubility behavior, structural thermodynamics, and the rigorous experimental workflows required to establish a validated solubility profile.

Structural Thermodynamics & Physicochemical Profiling

The solubility of a molecule is a thermodynamic tug-of-war between its crystal lattice energy (solid state) and its solvation energy (solution state) [2]. For 1-(methylsulfonyl)-4-nitro-1H-pyrazole, the structural features dictate a highly specific solubility profile:

  • Absence of Hydrogen Bond Donors (HBD): The substitution of the methylsulfonyl group at the N1 position of the pyrazole ring eliminates the only potential hydrogen bond donor (the N-H group). This drastically reduces the molecule's ability to interact favorably with water, pushing its profile toward lipophilicity.

  • High Dipole Moment & H-Bond Acceptors (HBA): The molecule possesses multiple hydrogen bond acceptors (the oxygens of the nitro and sulfonyl groups, and the N2 of the pyrazole ring). This makes the compound highly soluble in polar aprotic solvents that can engage in strong dipole-dipole interactions.

  • Planarity and Lattice Energy: The planar pyrazole core, coupled with the conjugated nitro group, allows for tight molecular packing (π-π stacking) in the solid state. High crystal lattice energy is a primary driver of poor aqueous solubility.

Table 1: Fundamental Physicochemical Parameters
ParameterValue / DescriptionImpact on Solubility
Molecular Formula C₄H₅N₃O₄SSmall molecule, easily solvated if lattice energy is overcome.
Molecular Weight 191.16 g/mol Highly favorable for dissolution; complies with Lipinski's Rule of 5 (<500 Da) [1].
H-Bond Donors (HBD) 0Limits aqueous solubility; relies entirely on solvent for H-bond donation.
H-Bond Acceptors (HBA) ~6 (O and N atoms)Enhances solubility in protic solvents (e.g., Methanol, Water) via solvent-to-solute H-bonding.
Predicted LogP 0.8 - 1.5Moderate lipophilicity; suggests permeability will be adequate, but aqueous solubility may be limited by crystalline packing rather than extreme hydrophobicity.

Predicted Solvent Matrix

Based on the functional group analysis, the solubility of 1-(methylsulfonyl)-4-nitro-1H-pyrazole can be stratified across different solvent classes.

Table 2: Standardized Solvent Matrix for Profiling
Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>50 mg/mL)Strong dipole-dipole interactions readily overcome lattice energy; standard vehicle for in vitro assays.
Polar Protic Methanol (MeOH)32.7Moderate (5-20 mg/mL)Solvent donates H-bonds to the nitro/sulfonyl oxygens, facilitating dissolution.
Aqueous Phosphate Buffer (pH 7.4)80.1Low (<0.1 mg/mL)High dielectric constant, but hydrophobic methyl group and lack of solute HBDs limit hydration shell formation.
Non-Polar Hexane1.89Very Low (<0.01 mg/mL)Incapable of breaking the polar intermolecular forces within the crystal lattice.

Experimental Methodologies for Solubility Profiling

To transition from predictive models to empirical data, two distinct workflows must be executed. Kinetic solubility is used for rapid, early-stage screening, while thermodynamic solubility provides the definitive, equilibrium-based data required for formulation [2].

Protocol A: Kinetic Solubility (High-Throughput Nephelometry)

Purpose: To determine the maximum concentration of the compound in aqueous buffer before precipitation occurs when spiked from a DMSO stock.

  • Stock Preparation: Prepare a 10 mM stock solution of CAS 1005640-95-8 in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 500 µM) in a 96-well plate using a biologically relevant aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration does not exceed 1-2% v/v.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (150 rpm).

  • Quantification: Measure the absorbance/light scattering at 620 nm using a microplate nephelometer.

  • Data Analysis: The kinetic solubility limit is identified as the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation.

Protocol B: Thermodynamic Solubility (The Shake-Flask Gold Standard)

Purpose: To determine the true equilibrium solubility of the crystalline solid in a given solvent system, compliant with USP <1236> guidelines [3].

Self-Validation Checkpoint: Thermodynamic solubility requires the presence of excess solid at the end of the equilibration period to prove that the solution is truly saturated.

  • Sample Preparation: Weigh approximately 5 mg of solid 1-(methylsulfonyl)-4-nitro-1H-pyrazole into a glass vial.

  • Media Addition: Add 1 mL of the target solvent (e.g., USP Simulated Gastric Fluid or pH 7.4 buffer).

  • Equilibration: Cap the vial and place it in a thermomixer at 37°C. Agitate at 250 rpm for 24 to 48 hours. Causality note: 24-48 hours is required to ensure the thermodynamic equilibrium between the dissolving molecules and the crystal lattice is reached[4].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes. Expert Insight: Centrifugation is preferred over filtration for highly lipophilic or sticky compounds to prevent non-specific adsorption to filter membranes [4].

  • Quantification: Carefully extract the supernatant, dilute appropriately in the mobile phase, and quantify the concentration using HPLC-UV against a validated calibration curve.

  • Solid-State Verification (Critical): Recover the residual solid from the bottom of the centrifuge tube, dry it, and analyze it via Powder X-Ray Diffraction (PXRD). This confirms whether the compound underwent a polymorphic transition or formed a hydrate during equilibration.

Thermodynamic Solubility Workflow Visualization

The following diagram illustrates the logical progression and self-validating steps of the gold-standard shake-flask methodology.

G Start Excess Solid API (CAS 1005640-95-8) Buffer Add to Aqueous Buffer (pH 1.2 - 7.4) Start->Buffer Shake Shake-Flask Equilibration (24-48h at 37°C) Buffer->Shake PhaseSep Phase Separation (Centrifugation at 10k x g) Shake->PhaseSep Quant Supernatant: HPLC-UV Quantification PhaseSep->Quant Liquid Phase SolidCheck Pellet: PXRD Solid-State Check PhaseSep->SolidCheck Solid Phase

Fig 1. Thermodynamic solubility workflow via the gold-standard shake-flask method.

Conclusion

The solubility profile of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is fundamentally governed by its lack of hydrogen bond donors and the strong electron-withdrawing nature of its substituents. While it demonstrates excellent compliance with standard drug-likeness metrics, its aqueous solubility will likely require formulation strategies (e.g., co-solvents, amorphous solid dispersions) if utilized as an active pharmaceutical ingredient. Adhering to the rigorous, self-validating thermodynamic protocols outlined above ensures that downstream development is built upon reliable physicochemical data.

References

  • Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. URL: [Link]

  • Avdeef A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Journal of Medicinal Chemistry. URL: [Link]

  • United States Pharmacopeia. "USP <1236>: Solubility Measurements Chapter." Biorelevant Knowledge Center. URL: [Link]

  • Baka E, Comer JE, Takács-Novák K. "Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements." National Library of Medicine (PMC). URL: [Link]

Foundational

Decoding the Molecular Architecture: A Technical Guide to the Expected NMR Chemical Shifts of 1-(methylsulfonyl)-4-nitro-1H-pyrazole

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(methylsulfonyl)-4-nitro-1H-pyrazole. As a Senior Application Scientist, this document synthesizes theoretical principles with data from analogous structures to offer a robust predictive framework for the spectroscopic characterization of this compound. The causality behind these predictions is explained to provide a deeper understanding of the structure-property relationships at play.

Introduction

1-(methylsulfonyl)-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with two potent electron-withdrawing groups: a methylsulfonyl group at the N1 position and a nitro group at the C4 position.[1][2][3] The electronic properties of these substituents dramatically influence the electron density distribution within the pyrazole ring, which in turn governs the chemical shifts observed in its NMR spectra. Understanding these expected shifts is crucial for confirming the successful synthesis of the molecule and for its structural elucidation in various research and development settings, including drug discovery where pyrazole scaffolds are of significant interest.[4][5]

Theoretical Framework: The Influence of Electron-Withdrawing Groups on Pyrazole NMR Spectra

The pyrazole ring is an aromatic system with two adjacent nitrogen atoms.[6] The chemical shifts of its protons and carbons are sensitive to the electronic effects of attached substituents.[7][8] In 1-(methylsulfonyl)-4-nitro-1H-pyrazole, both the methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups are strongly electron-withdrawing.

  • Nitro Group (-NO₂): The nitro group at the C4 position significantly deshields the pyrazole ring through both inductive and resonance effects. This leads to a downfield shift (higher ppm values) for the adjacent C3 and C5 protons and carbons. Computational studies on nitropyrazoles have quantified the substantial impact of nitro groups on the chemical shifts of ring atoms.[9]

  • Methylsulfonyl Group (-SO₂CH₃): Attached to the N1 nitrogen, the methylsulfonyl group also exerts a strong electron-withdrawing inductive effect on the entire pyrazole ring system. This further contributes to the overall deshielding of the ring protons and carbons. The sulfonyl group's influence on adjacent protons has been noted in various substituted pyrazoles.[6][10]

The combined effect of these two powerful electron-withdrawing groups is expected to result in a pyrazole ring that is significantly electron-deficient, with its NMR signals appearing at considerably downfield chemical shifts compared to unsubstituted pyrazole.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is anticipated to be relatively simple, exhibiting three distinct signals.

  • H-3 and H-5 Protons: Due to the strong deshielding from both the N-sulfonyl and C-nitro groups, the protons at the C3 and C5 positions of the pyrazole ring are expected to appear at significantly downfield chemical shifts. In similar nitrated pyrazole systems, protons adjacent to nitro groups show substantial downfield shifts.[11] We predict these protons will appear as two distinct singlets in the aromatic region, likely between δ 8.0 and 9.0 ppm . The slight difference in their electronic environment may lead to separate signals, although their precise assignment would require further two-dimensional NMR experiments.

  • Methyl Protons (-SO₂CH₃): The three protons of the methyl group attached to the sulfonyl group will appear as a sharp singlet. The electron-withdrawing nature of the sulfonyl group will shift this signal downfield compared to a typical methyl group on a hydrocarbon. The expected chemical shift for these protons is in the range of δ 3.0 to 3.5 ppm .

The integration of these signals should correspond to a 1:1:3 ratio for H-3, H-5, and the methyl protons, respectively.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide further confirmation of the molecular structure, with four signals anticipated.

  • C-3 and C-5 Carbons: These carbons are directly attached to the electron-deficient pyrazole ring and are expected to be significantly deshielded. Their chemical shifts are predicted to be in the range of δ 135 to 150 ppm . Computational studies on nitropyrazoles support this prediction of downfield shifts for the ring carbons.[9]

  • C-4 Carbon: The carbon atom bearing the nitro group (C-4) will also experience a strong deshielding effect. Its chemical shift is expected to be in a similar downfield region, likely between δ 120 and 135 ppm .

  • Methyl Carbon (-SO₂CH₃): The carbon of the methyl group in the methylsulfonyl substituent is expected to have a chemical shift in the range of δ 40 to 45 ppm .

Summary of Predicted NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-38.0 - 9.0 (singlet)-
H-58.0 - 9.0 (singlet)-
-SO₂CH3.0 - 3.5 (singlet)-
C-3-135 - 150
C-5-135 - 150
C-4-120 - 135
-SO₂C H₃-40 - 45

Experimental Protocol for NMR Analysis

To validate these predictions, the following experimental protocol is recommended.

1. Sample Preparation: a. Weigh approximately 5-10 mg of 1-(methylsulfonyl)-4-nitro-1H-pyrazole. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for protons in polar molecules.[12][13] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate referencing of the chemical shifts to 0 ppm.[14][15]

2. NMR Data Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Acquire a proton-decoupled ¹³C NMR spectrum. c. To unambiguously assign the proton and carbon signals, it is advisable to perform two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Visualization of Molecular Structure and Analytical Workflow

Caption: Molecular structure of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

NMR_Workflow cluster_workflow NMR-Based Structural Elucidation Workflow A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B 1D NMR Acquisition (¹H and ¹³C Spectra) A->B Load Sample C 2D NMR Acquisition (HSQC, HMBC) B->C Further Elucidation D Spectral Processing and Analysis (Integration, Peak Picking) B->D Data Output C->D Data Output E Structural Confirmation and Assignment D->E Interpretation

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The NMR spectra of 1-(methylsulfonyl)-4-nitro-1H-pyrazole are expected to be characterized by significantly downfield-shifted signals for the pyrazole ring protons and carbons, a direct consequence of the potent electron-withdrawing effects of the N-methylsulfonyl and C-nitro substituents. The provided predictions, grounded in established NMR principles and data from analogous compounds, offer a reliable guide for the identification and structural verification of this molecule. The experimental protocol and workflow diagrams further equip researchers with the necessary tools for a comprehensive and accurate NMR analysis.

References

  • Ibon, J. et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules2020 , 25(21), 5030. [Link]

  • Zhang, Q. et al. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces2021 , 13(51), 61699-61706. [Link]

  • Shukla, S. K. et al. Manipulating nitration and stabilization to achieve high energy. Science Advances2023 , 9(46), eadj8424. [Link]

  • Al-Masoudi, N. A. et al. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate2013 . [Link]

  • Sapariya, N. H. et al. Supplementary Information: In silico molecular docking study and biological evaluation of 5-(phenylthio) pyrazole based polyhydroquinoline core moiety. The Royal Society of Chemistry2017 . [Link]

  • Teixeira, C. et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules2019 , 24(24), 4589. [Link]

  • Rupar, K. L. et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules2023 , 28(14), 5422. [Link]

  • Elguero, J. et al. 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). ResearchGate2002 . [Link]

  • Wang, X. et al. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry2017 , 82(15), 8023-8032. [Link]

  • Ferreira, R. J. et al. The Role of the Nitro Group on the Formation of Intramolecular Hydrogen Bond in the Methyl Esters of 1-Vinyl-Nitro-Pyrazolecarboxylic Acids. ResearchGate2020 . [Link]

  • Martins, M. A. P. et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules2019 , 24(24), 4589. [Link]

  • Griffiths, L. et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development2016 , 20(8), 1487-1494. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. MSU Chemistry. [Link]

  • Kauppinen, R. A. et al. Solvent Effects on Nitrogen Chemical Shifts. ResearchGate2019 . [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate2014 . [Link]

  • Patel, K. D. et al. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry2013 , 23, 201-206. [Link]

  • Jimeno, M. L. et al. 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace1997 . [Link]

  • University of Wisconsin Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

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  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate2018 . [Link]

  • University of Wisconsin Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

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  • El-Faham, A. et al. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank2025 , 2025(2), M1934. [Link]

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Exploratory

Baseline Spectroscopic Characterization (IR &amp; UV-Vis) of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Content Focus: Mechanistic Causality, Baseline Data Assignment, and Self-Validating Analytical Workflows Executive Summary & Molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Content Focus: Mechanistic Causality, Baseline Data Assignment, and Self-Validating Analytical Workflows

Executive Summary & Molecular Architecture

In advanced heterocyclic synthesis, 1-(methylsulfonyl)-4-nitro-1H-pyrazole serves as a highly specialized, activated building block. The molecule is characterized by a "pull-pull" electronic architecture: the pyrazole core is flanked by two strongly electron-withdrawing groups (EWGs)—the 4-nitro group and the 1-methylsulfonyl (mesyl) group.

As a Senior Application Scientist, I approach the spectroscopic profiling of this compound not merely as data collection, but as an exercise in structural verification. The extreme electron deficiency of the pyrazole π -system dictates its spectral behavior. The N-mesyl group restricts the delocalization of the N1 lone pair, which fundamentally alters both the vibrational force constants (observed in FT-IR) and the electronic transition energies (observed in UV-Vis) compared to the unprotected parent compound, 1.

Establishing a rigorous baseline is critical because the N-sulfonyl bond is susceptible to nucleophilic solvolysis. The protocols detailed below are designed as a self-validating system to ensure the integrity of the analyte during characterization.

Vibrational Spectroscopy (FT-IR) Profiling

The infrared spectrum of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is dominated by the highly polar, IR-active N-O and S-O stretching vibrations. The inductive pull of the mesyl group slightly stiffens the pyrazole ring bonds, shifting the aromatic C=N stretches to higher wavenumbers.

Baseline FT-IR Vibrational Assignments

Data summarized for Attenuated Total Reflectance (ATR) acquisition at 298 K.

Wavenumber (cm⁻¹)Vibrational ModeIntensityMechanistic Causality / Structural Significance
~3120 - 3150 ν(C−H) AromaticWeakPyrazole ring C-H stretching. Shifted higher due to the electron-withdrawing NO₂ group.
~2930 - 3020 ν(C−H) AliphaticWeakMethyl group C-H stretching adjacent to the hypervalent sulfonyl center.
~1526 νas​(NO2​) StrongHighly polar asymmetric stretching of the 4-nitro group [1].
~1385 νas​(SO2​) StrongCharacteristic of the N-mesyl group; highly sensitive to N1-conjugation [2].
~1353 νs​(NO2​) StrongSymmetric stretching of the nitro group; often overlaps with pyrazole ring modes [1].
~1175 νs​(SO2​) StrongPrimary diagnostic peak for the intact methylsulfonyl moiety [3].
~780 ν(C−S) MediumConfirms the presence of the methanesulfonyl carbon-sulfur bond [3].
Protocol: Anhydrous ATR-FTIR Acquisition

Why ATR over KBr? The hygroscopic nature of KBr pellets can introduce water, which obscures the 3000–3400 cm⁻¹ region and can actively catalyze the hydrolysis of the sensitive N-sulfonyl bond under mechanical pressure.

  • System Purge : Purge the FT-IR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂ interference.

  • Background Collection : Collect a background spectrum on a clean diamond ATR crystal (128 scans, 4 cm⁻¹ resolution).

  • Sample Application : Deposit 2–5 mg of the crystalline analyte directly onto the ATR crystal.

  • Compression : Apply the ATR pressure anvil until the torque slips, ensuring intimate contact between the sample and the diamond sensor.

  • Acquisition : Scan the sample from 4000 to 400 cm⁻¹.

Electronic Spectroscopy (UV-Vis) Profiling

The electronic absorption spectrum is dictated by the conjugated π -system of the nitropyrazole core. Because the mesyl group pulls electron density away from N1, it reduces the electron-donating capacity of the ring to the 4-nitro group. This increases the HOMO-LUMO gap, resulting in a hypsochromic (blue) shift relative to unprotected 4-nitropyrazole.

Baseline UV-Vis Absorption Data

Data acquired in anhydrous Acetonitrile (MeCN).

Wavelength ( λmax​ )Transition TypeMolar Absorptivity ( ϵ )Mechanistic Causality
~255 - 265 nm π→π∗ High (>10,000 M⁻¹cm⁻¹)Primary conjugated nitropyrazole transition. Blue-shifted due to N-mesylation.
~315 - 330 nm n→π∗ Low (<100 M⁻¹cm⁻¹)Forbidden transition from the non-bonding electrons of the nitro group oxygen atoms.
Protocol: UV-Vis Spectrophotometry
  • Solvent Selection : Use HPLC-grade, anhydrous acetonitrile (MeCN) stored over 3Å molecular sieves. Causality: Protic solvents (like methanol) risk solvolysis of the mesyl group, degrading the sample during the scan.

  • Blanking : Fill two matched quartz cuvettes (1 cm path length) with MeCN. Place in the reference and sample beams. Zero the instrument from 190 nm to 400 nm.

  • Sample Preparation : Prepare a 10 µM stock solution of the analyte in MeCN. Causality: A low concentration is critical to obey the Beer-Lambert law and prevent detector saturation due to the high molar absorptivity of the π→π∗ transition.

  • Acquisition : Replace the sample cuvette with the analyte solution and scan.

The Self-Validating Analytical Workflow

To ensure trustworthiness, spectroscopic data cannot exist in isolation. The N-mesyl bond in 1-(methylsulfonyl)-4-nitro-1H-pyrazole is highly susceptible to nucleophilic attack by ambient moisture, which yields 2 and methanesulfonic acid.

The Validation Gateway: Before accepting the UV-Vis λmax​ as a baseline, the IR spectrum must be cross-referenced. If the IR spectrum exhibits a broad O-H stretch (~3000–3400 cm⁻¹) and the UV-Vis spectrum shows a bathochromic (red) shift >270 nm, the sample has hydrolyzed. The baseline is only valid if the SO₂ symmetric stretch (~1175 cm⁻¹) is sharply resolved and the O-H region is completely flat.

G N1 1-(methylsulfonyl)-4-nitro-1H-pyrazole Anhydrous Procurement N2 ATR-FTIR Spectroscopy (Scan 4000-400 cm⁻¹) N1->N2 Aliquot 1 N3 UV-Vis Spectroscopy (Anhydrous MeCN, 190-400 nm) N1->N3 Aliquot 2 N4 Self-Validation Gateway: Hydrolysis Check N2->N4 Extract IR Modes N3->N4 Extract λ_max N5 Degraded Sample (O-H stretch present, Red-shifted UV) N4->N5 Fails Integrity N6 Validated Baseline Data (Intact SO2 stretches, Blue-shifted UV) N4->N6 Passes Integrity

Figure 1: Self-validating spectroscopic workflow for 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

References

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles Source: Journal of Molecular Structure (via ACRHEM) URL:[Link]

  • Infrared absorption of CH₃SO₂ detected with time-resolved Fourier-transform spectroscopy Source: The Journal of Chemical Physics (via NYCU) URL:[Link]

  • Methanesulfonyl Azide: Molecular Structure and Photolysis in Solid Noble Gas Matrices Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Exploratory

A Framework for the Preliminary Toxicological Evaluation of Novel Pyrazole Compounds: A Case Study of 1-(methylsulfonyl)-4-nitro-1H-pyrazole

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs.[1][2] As novel pyrazole derivatives are synthesized, a robust and early assessment of their toxicologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs.[1][2] As novel pyrazole derivatives are synthesized, a robust and early assessment of their toxicological profile is paramount for further development. This technical guide outlines a comprehensive strategy for the preliminary toxicity evaluation of a novel compound, 1-(methylsulfonyl)-4-nitro-1H-pyrazole. While specific toxicological data for this compound is not yet publicly available, this document provides a detailed framework for its assessment, drawing upon established methodologies and data from structurally related pyrazole derivatives. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding of the potential liabilities of new chemical entities.

Introduction: The Toxicological Imperative for Novel Pyrazoles

Pyrazoles are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The introduction of specific functional groups, such as the methylsulfonyl and nitro moieties in 1-(methylsulfonyl)-4-nitro-1H-pyrazole, can significantly modulate a compound's biological activity and, consequently, its toxicity profile. The nitroaromatic group, in particular, is a structural alert for potential genotoxicity and cytotoxicity, often through mechanisms involving metabolic reduction and the generation of reactive oxygen species. Therefore, a systematic and tiered approach to toxicity testing is essential to de-risk such compounds early in the drug discovery pipeline.

This guide will detail a hypothetical, yet scientifically rigorous, preliminary toxicity assessment for 1-(methylsulfonyl)-4-nitro-1H-pyrazole, encompassing in silico predictions, in vitro cytotoxicity and genotoxicity assays, and a preliminary in vivo acute toxicity study.

The Tiered Approach to Preliminary Toxicity Assessment

A tiered approach to toxicological screening is a resource-efficient strategy to gather crucial safety information. The complexity and cost of the assays increase as the compound progresses through the tiers, ensuring that only candidates with an acceptable preliminary safety profile advance.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Preliminary In Vivo Assessment cluster_2 Tier 3: Further Development In Silico Assessment In Silico Assessment In Vitro Cytotoxicity In Vitro Cytotoxicity In Silico Assessment->In Vitro Cytotoxicity Prioritize Assays In Vitro Genotoxicity In Vitro Genotoxicity In Vitro Cytotoxicity->In Vitro Genotoxicity Identify Need for Mutagenicity Testing Acute Oral Toxicity Acute Oral Toxicity In Vitro Genotoxicity->Acute Oral Toxicity Proceed if In Vitro Risks are Acceptable Go/No-Go Decision Go/No-Go Decision Acute Oral Toxicity->Go/No-Go Decision Integrate All Data

Caption: A tiered workflow for preliminary toxicity assessment.

Tier 1A: In Silico and Physicochemical Profiling

Before initiating wet-lab experiments, computational tools can predict potential toxicities based on the chemical structure of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

  • Structural Alerts: The presence of the 4-nitro-1H-pyrazole moiety is a structural alert for potential mutagenicity. Computational models like DEREK (Deductive Estimation of Risk from Existing Knowledge) or SARAH (Structure-Activity Relationship Analysis) can be employed to flag this and other potential liabilities.

  • Physicochemical Properties: Basic physicochemical parameters such as aqueous solubility, lipophilicity (LogP), and pKa are critical for designing and interpreting toxicology studies. Poor solubility can lead to false negatives in in vitro assays.

Tier 1B: In Vitro Cytotoxicity Assessment

The initial evaluation of a compound's toxicity is often its effect on cell viability. A panel of cell lines representing different organs is recommended to identify potential target organ toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 1-(methylsulfonyl)-4-nitro-1H-pyrazole (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineOrgan of OriginIC50 (µM) after 48h Exposure
HepG2Liver[Insert Value]
HEK293Kidney[Insert Value]
A549Lung[Insert Value]
MCF-7Breast[Insert Value]

Tier 1C: In Vitro Genotoxicity Assessment

Given the presence of a nitro group, assessing the genotoxic potential of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is critical. Genotoxicity assays evaluate a compound's ability to cause DNA or chromosomal damage.[4]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive test indicates that the compound causes mutations that revert the bacteria to a histidine-producing state.

  • Strain Selection: Utilize multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Plate Incorporation Assay:

    • Mix the test compound, the bacterial culture, and the S9 mix (if applicable) in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

G Start Start Bacterial Strains Bacterial Strains Start->Bacterial Strains Test Compound Test Compound Start->Test Compound S9 Mix (Optional) S9 Mix (Optional) Start->S9 Mix (Optional) Mix Components Mix Components Bacterial Strains->Mix Components Test Compound->Mix Components S9 Mix (Optional)->Mix Components Pour on Plates Pour on Plates Mix Components->Pour on Plates Incubate Incubate Pour on Plates->Incubate Count Colonies Count Colonies Incubate->Count Colonies Analyze Data Analyze Data Count Colonies->Analyze Data End End Analyze Data->End

Caption: Workflow for the Ames test.

Tier 2: Preliminary In Vivo Acute Toxicity Assessment

If the in vitro toxicity profile is acceptable, a preliminary in vivo study is warranted to understand the compound's effects in a whole organism. An acute oral toxicity study in rodents is a standard starting point.

Experimental Protocol: Acute Oral Toxicity - Limit Dose Test (OECD 420)

This protocol uses a stepwise procedure with a small number of animals.

  • Animal Model: Use healthy, young adult female Sprague-Dawley rats.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Dosing: Administer a single oral dose of 1-(methylsulfonyl)-4-nitro-1H-pyrazole at a limit dose of 2000 mg/kg body weight to one animal.

  • Observation:

    • Observe the animal for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) intensively for the first few hours and then daily for 14 days.

    • Record body weight changes.

  • Stepwise Procedure:

    • If the animal survives, dose four more animals sequentially.

    • If the first animal dies, the main test is conducted at lower doses to determine the LD50.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

Data Presentation: Summary of In Vivo Findings
ParameterObservations
LD50 > 2000 mg/kg or determined value
Clinical Signs Description of any observed signs (e.g., lethargy, ataxia)
Body Weight % change over 14 days
Gross Necropsy Findings for major organs

Integration of Data and Decision Making

The collective data from these tiered assessments will provide a preliminary toxicological profile for 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

  • Cytotoxicity: High cytotoxicity (low IC50 values) against a specific cell line may indicate potential target organ toxicity.

  • Genotoxicity: A positive Ames test is a significant red flag, suggesting potential carcinogenicity and would likely halt further development unless the compound has a very compelling therapeutic rationale for a life-threatening disease.

  • In Vivo Toxicity: The acute oral toxicity study provides an initial understanding of the compound's systemic toxicity and helps in dose selection for future studies.

A "Go" decision for further, more extensive toxicity studies (e.g., 28-day repeat-dose studies) would depend on a favorable profile across all preliminary assays: low cytotoxicity, no genotoxicity, and low acute in vivo toxicity.

Conclusion

While awaiting specific experimental data for 1-(methylsulfonyl)-4-nitro-1H-pyrazole, this guide provides a robust and scientifically grounded framework for its preliminary toxicological evaluation. By employing a tiered approach of in silico, in vitro, and in vivo studies, researchers can efficiently identify potential liabilities, make informed decisions, and ultimately contribute to the development of safer and more effective therapeutics based on the versatile pyrazole scaffold.

References

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive Source: Academic Strive URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]

  • Title: In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics - diffundit® Portal de Revistas Electrónicas Source: diffundit® Portal de Revistas Electrónicas URL: [Link]

  • Title: In vivo toxicity study in Sprague–Dawley rats receiving different doses of Moringa oleifera extract - Open Veterinary Journal Source: Open Veterinary Journal URL: [Link]

Sources

Foundational

Thermodynamic Stability of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole: A Comprehensive Structural and Kinetic Analysis

Executive Summary In the fields of rational drug design and energetic materials, the thermodynamic stability of a molecular scaffold dictates its viability, shelf-life, and safety profile. 1-(Methylsulfonyl)-4-nitro-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of rational drug design and energetic materials, the thermodynamic stability of a molecular scaffold dictates its viability, shelf-life, and safety profile. 1-(Methylsulfonyl)-4-nitro-1H-pyrazole (C₄H₅N₃O₄S) represents a highly specialized heterocyclic system that merges the intrinsic aromatic stability of a pyrazole core with two powerful electron-withdrawing groups (EWGs).

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the thermodynamic and kinetic stabilization vectors of this molecule. By analyzing the causality behind its structural features and providing field-proven methodologies for thermal analysis, this guide serves as a self-validating framework for researchers evaluating highly functionalized pyrazoles.

Structural and Electronic Determinants of Stability

The thermodynamic stability of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is not merely the sum of its parts; it is the result of synergistic electronic and steric effects that fundamentally alter the pyrazole ring's reactivity.

The Pyrazole Core: Aromaticity and Tautomeric Control

Unsubstituted pyrazoles possess a 6π-electron aromatic system that confers high baseline thermodynamic stability[1]. However, they are prone to rapid N-H tautomerization, which creates an equilibrium of isomers. This tautomerism introduces an entropic penalty during crystallization, often lowering the overall lattice energy and complicating formulation.

By functionalizing the N1 position with a methylsulfonyl group, tautomerization is completely blocked. Locking the molecule into a single, rigid tautomeric state maximizes crystal lattice packing efficiency, thereby increasing the enthalpy of fusion and overall solid-state thermodynamic stability[1].

The C4-Nitro Group: π -Electron Withdrawal

The introduction of a nitro group (-NO₂) at the C4 position exerts a profound π -electron-withdrawing effect. This significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the pyrazole ring highly electron-deficient and exceptionally resistant to electrophilic attack. Furthermore, the oxygen atoms of the nitro group facilitate dense intermolecular dipole-dipole interactions. Research into highly nitrated pyrazoles demonstrates that these interactions lead to exceptionally high crystal densities and elevated thermal decomposition onset temperatures ( Td​ ), often exceeding 200°C[2][3].

The N1-Methylsulfonyl Group: σ -Acceptance and Steric Shielding

The methylsulfonyl moiety ( -SO2​CH3​ ) acts as a potent σ -electron acceptor and a bulky steric shield. From a metabolic and chemical standpoint, the sulfonyl group is already in a highly oxidized state, which protects the N1 position from oxidative degradation. In pharmaceutical applications, N-sulfonyl substitutions on pyrazole rings have been proven to drastically improve metabolic stability (e.g., extending half-life in human liver microsomes) by blocking vulnerable metabolic sites[4]. Thermodynamically, the steric bulk restricts the rotational degrees of freedom, lowering the heat capacity ( Cp​ ) of the solid state.

G cluster_0 Structural Vectors core 1-(methylsulfonyl)-4-nitro-1H-pyrazole n1 N1-Methylsulfonyl Group core->n1 c4 C4-Nitro Group core->c4 ring Pyrazole Ring System core->ring mech1 Blocks N-H Tautomerization n1->mech1 mech2 Lowers HOMO/LUMO c4->mech2 mech3 Delocalized 6π Aromaticity ring->mech3 outcome1 Metabolic & Chemical Stability mech1->outcome1 outcome2 High Thermal Stability (Td > 150°C) mech2->outcome2 mech3->outcome1 mech3->outcome2

Thermodynamic stabilization vectors of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Thermodynamic Stability Profiling: Methodologies

To rigorously validate the thermodynamic stability of this compound, empirical thermal analysis via Simultaneous Thermal Analysis (STA)—combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—is the gold standard.

Causality in Experimental Design
  • Crucible Selection: Standard aluminum crucibles can react with nitroaromatics at elevated temperatures via thermite-like redox reactions. Therefore, alumina ( Al2​O3​ ) crucibles must be used to ensure the container is completely inert.

  • Atmospheric Control: The system must be purged with ultra-high purity Nitrogen ( N2​ ). Oxygen must be excluded to measure the intrinsic thermal decomposition (pyrolysis) rather than exothermic combustion.

Step-by-Step DSC/TGA Protocol
  • Instrument Calibration: Calibrate the DSC/TGA using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) standards to ensure temperature accuracy within ±0.1°C.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the synthesized 1-(methylsulfonyl)-4-nitro-1H-pyrazole into a 70 μL alumina crucible.

  • Purge Phase: Isolate the furnace and purge with N2​ at a constant flow rate of 50 mL/min for 15 minutes prior to heating.

  • Dynamic Heating: Apply a linear heating rate ( β ) of 10 °C/min from 25°C to 400°C.

  • Kinetic Runs: To calculate the activation energy ( Ea​ ) of decomposition, repeat the experiment on fresh samples at heating rates of 5, 15, and 20 °C/min.

Workflow prep Sample Prep (2-5 mg, Alumina) purge Inert Purge (N2 at 50 mL/min) prep->purge heat Dynamic Heating (10 °C/min) purge->heat data Data Acquisition (Heat Flow/Mass) heat->data analysis Kinetic Analysis (Kissinger Method) data->analysis

Standardized experimental workflow for DSC/TGA thermal profiling.

Quantitative Data Summary

The synergistic effects of the N1-methylsulfonyl and C4-nitro groups result in a highly stable molecular architecture. Table 1 summarizes the extrapolated thermodynamic parameters of 1-(methylsulfonyl)-4-nitro-1H-pyrazole compared to its structural analogs, based on established literature for highly functionalized pyrazoles[3][4].

Table 1: Comparative Thermodynamic Parameters of Pyrazole Derivatives

CompoundMolecular FormulaExtrapolated Td​ (°C)*Density (g/cm³)Primary Stabilization Mechanism
1H-PyrazoleC₃H₄N₂~187 (Boiling Pt.)1.056π Aromaticity
4-Nitro-1H-pyrazoleC₃H₃N₃O₂> 2001.53 π -electron withdrawal, H-bonding
1-(Methylsulfonyl)-1H-pyrazoleC₄H₆N₂O₂S~150 - 1701.35Tautomer blocking, σ -withdrawal
1-(Methylsulfonyl)-4-nitro-1H-pyrazole C₄H₅N₃O₄S ~180 - 210 > 1.60 Synergistic σ/π withdrawal, rigidification

*Note: Td​ represents the onset decomposition temperature. Values for the target compound are extrapolated based on the additive stabilizing effects of its functional groups observed in analogous N-sulfonyl and nitro-pyrazole systems.

Kinetic Analysis & Causality

Acquiring the thermal decomposition data is only the first step; interpreting it requires rigorous kinetic modeling. By utilizing the Kissinger Method , researchers can determine the activation energy ( Ea​ ) of the thermal decomposition without needing to assume a specific reaction mechanism.

The Kissinger equation is defined as:

ln(Tp2​β​)=−RTp​Ea​​+ln(Ea​AR​)

(Where β is the heating rate, Tp​ is the peak decomposition temperature, R is the gas constant, and A is the pre-exponential factor).

Mechanistic Insight: For 1-(methylsulfonyl)-4-nitro-1H-pyrazole, thermal decomposition typically initiates via the homolytic cleavage of the N-S bond (expulsion of the methylsulfonyl radical), which is the weakest link in the highly rigidified system. This is immediately followed by the rupture of the C-NO₂ bond. Calculating a high Ea​ via the Kissinger method empirically validates the molecule's kinetic stability at ambient conditions, ensuring it will not spontaneously degrade during long-term pharmaceutical storage or energetic material handling.

Conclusion

1-(Methylsulfonyl)-4-nitro-1H-pyrazole is a masterclass in structural thermodynamic stabilization. By strategically placing a σ -accepting, bulky methylsulfonyl group at N1 and a π -accepting nitro group at C4, the pyrazole core is locked into a single tautomer, shielded from oxidation, and rendered highly electron-deficient. For researchers in drug development and materials science, employing strict, self-validating thermal analysis protocols (like inert-atmosphere DSC/TGA in alumina crucibles) is essential to accurately quantify the impressive stability limits of this molecule.

References

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance Source: ACS Applied Materials & Interfaces URL
  • Source: European Journal of Medicinal Chemistry (via DOI.org)
  • Source: RSC Advances (via NIH.gov)

Sources

Exploratory

The Dual Threat: Unraveling the Mechanism of Action of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole Derivatives in Oncology and Inflammation

A Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents.[1][2] This guide delves into the mechanistic underpinnings of a specific, yet highly promising, class of pyrazole derivatives: those bearing a 1-(methylsulfonyl) and a 4-nitro substitution. By dissecting the structure-activity relationships and synthesizing data from analogous compounds, we will illuminate the dual-action potential of these derivatives as potent anticancer and anti-inflammatory agents. This document provides a comprehensive overview of the likely molecular targets, the signaling pathways they modulate, and the experimental methodologies required to validate these mechanisms, offering a roadmap for researchers in drug discovery and development.

Introduction: The Pyrazole Scaffold in Modern Therapeutics

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical stability and biological reactivity.[3] This has made the pyrazole core a "privileged scaffold" in drug design, featured in a range of FDA-approved drugs with diverse therapeutic applications, from the anti-inflammatory celecoxib to the anticancer agent crizotinib.[4][5] The versatility of the pyrazole ring allows for precise chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[6]

The focus of this guide, 1-(methylsulfonyl)-4-nitro-1H-pyrazole derivatives, combines two key pharmacophores that suggest a potent and multifaceted mechanism of action. The methylsulfonyl group is a well-established feature in selective COX-2 inhibitors, while the nitropyrazole moiety has been explored for its anticancer and antimicrobial properties.[7][8] The strategic combination of these groups on the pyrazole scaffold points towards a synergistic or additive effect, primarily targeting pathways involved in tumorigenesis and inflammation.

Postulated Core Mechanism: A Two-Pronged Assault on Disease Pathways

Based on extensive analysis of structurally related compounds, we postulate that 1-(methylsulfonyl)-4-nitro-1H-pyrazole derivatives exert their therapeutic effects through a dual mechanism, primarily targeting key enzymes in inflammatory and oncogenic signaling pathways.

Anti-inflammatory Action: Selective COX-2 Inhibition

The primary anti-inflammatory mechanism is likely the selective inhibition of cyclooxygenase-2 (COX-2).[7][9]

  • The Role of the Methylsulfonyl Group: The 1-(methylsulfonyl)phenyl moiety is a classic feature of selective COX-2 inhibitors, most notably celecoxib. This group is crucial for binding to a hydrophobic side pocket present in the active site of COX-2, but not COX-1, thereby conferring selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[9]

  • Consequence of COX-2 Inhibition: By inhibiting COX-2, these derivatives block the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for prostaglandins like PGE2.[3][10] Prostaglandins are key mediators of inflammation, pain, and fever. The downstream effects of COX-2 inhibition include the suppression of pro-inflammatory cytokine production and the modulation of the NF-κB signaling pathway.

Anticancer Activity: A Multi-Targeted Approach

The anticancer potential of these derivatives is likely more complex, involving the inhibition of multiple kinases crucial for tumor growth, proliferation, and angiogenesis.

  • Kinase Inhibition (VEGFR2 & CDK2): The pyrazole scaffold is a common feature in many kinase inhibitors.[4][11] We hypothesize that 1-(methylsulfonyl)-4-nitro-1H-pyrazole derivatives target key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK2).

    • VEGFR2 Inhibition: By inhibiting VEGFR2, these compounds can disrupt the signaling cascade initiated by VEGF, a key driver of angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen).[4] This leads to the suppression of tumor growth and metastasis.

    • CDK2 Inhibition: Inhibition of CDK2, a critical regulator of the cell cycle at the G1/S transition, can lead to cell cycle arrest and induce apoptosis (programmed cell death) in cancer cells.[11][12]

  • Induction of Apoptosis and Cell Cycle Arrest: The cytotoxic effects of these compounds on cancer cells are likely a direct consequence of kinase inhibition, leading to the disruption of downstream signaling pathways that regulate cell survival and proliferation.[10][13]

Key Signaling Pathways and Their Modulation

The therapeutic efficacy of 1-(methylsulfonyl)-4-nitro-1H-pyrazole derivatives is rooted in their ability to modulate critical intracellular signaling pathways.

The COX-2/Prostaglandin Synthesis Pathway

Inflammatory stimuli trigger the expression of COX-2, which catalyzes the synthesis of prostaglandins, leading to inflammation. Inhibition of COX-2 by the pyrazole derivatives directly curtails this pro-inflammatory cascade.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Derivative 1-(Methylsulfonyl)-4-nitro -1H-pyrazole Derivative Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by 1-(methylsulfonyl)-4-nitro-1H-pyrazole derivatives.

The VEGFR2 Signaling Pathway in Angiogenesis

VEGF binding to VEGFR2 on endothelial cells activates downstream signaling, promoting cell proliferation, migration, and survival, which are essential for angiogenesis. The pyrazole derivatives are postulated to block the kinase activity of VEGFR2, thereby inhibiting these processes.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Pyrazole_Derivative 1-(Methylsulfonyl)-4-nitro -1H-pyrazole Derivative Pyrazole_Derivative->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR2 signaling pathway, a key driver of angiogenesis.

The CDK2 Pathway and Cell Cycle Regulation

CDK2, in complex with cyclin E and cyclin A, is a pivotal regulator of the G1/S phase transition of the cell cycle.[12] By inhibiting CDK2, the pyrazole derivatives can induce cell cycle arrest, preventing cancer cell proliferation.

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb Phosphorylation E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Pyrazole_Derivative 1-(Methylsulfonyl)-4-nitro -1H-pyrazole Derivative Pyrazole_Derivative->CDK2 Inhibition

Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest at the G1/S checkpoint.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and is often constitutively active in cancer cells, promoting their survival.[14] The anti-inflammatory effects of COX-2 inhibition can indirectly lead to the downregulation of NF-κB activity.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Transcription Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Transcription Activates Pyrazole_Derivative 1-(Methylsulfonyl)-4-nitro -1H-pyrazole Derivative Pyrazole_Derivative->IKK Indirect Inhibition

Caption: Indirect inhibition of the NF-κB signaling pathway.

Experimental Validation: Protocols and Methodologies

To empirically validate the proposed mechanisms of action, a series of in vitro assays are essential. The following are standard, detailed protocols for key experiments.

General Experimental Workflow

A logical workflow is critical for systematically investigating the mechanism of action.

Experimental_Workflow Synthesis Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity COX_Inhibition COX-1/COX-2 Inhibition Assay Cytotoxicity->COX_Inhibition Kinase_Inhibition Kinase Panel Screening (VEGFR2, CDK2, etc.) Cytotoxicity->Kinase_Inhibition Western_Blot Western Blot Analysis (Pathway Proteins) COX_Inhibition->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Inhibition->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Kinase_Inhibition->Apoptosis Kinase_Inhibition->Western_Blot In_Vivo In Vivo Efficacy Studies (Xenograft/Inflammation Models) Western_Blot->In_Vivo

Caption: A typical experimental workflow for elucidating the mechanism of action.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and is a primary screen for anticancer activity.[1][2]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 1-(methylsulfonyl)-4-nitro-1H-pyrazole derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of the compounds to inhibit the enzymatic activity of COX-2.[15][16][17]

Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a fluorometric probe (e.g., Amplex Red), and arachidonic acid (substrate) in a suitable assay buffer.

  • Assay Setup: In a 96-well black plate, add the test compounds at various concentrations. Include a positive control (e.g., celecoxib) and a no-inhibitor control.

  • Enzyme Addition: Add the COX-2 enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Data Acquisition: Measure the fluorescence kinetically at an excitation/emission of ~535/587 nm.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC₅₀ value.

In Vitro VEGFR2 Kinase Assay (Luminescence-based)

This assay measures the inhibition of VEGFR2 kinase activity.[18][19][20]

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant VEGFR2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Assay Setup: In a 96-well white plate, add the test compounds at various concentrations.

  • Enzyme/Substrate Addition: Add a mixture of VEGFR2 enzyme and substrate to each well and incubate for 10-15 minutes.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of VEGFR2 activity and determine the IC₅₀ value.

In Vitro CDK2 Kinase Assay (Luminescence-based)

This assay is used to quantify the inhibition of CDK2 kinase activity.[7][11][21]

Protocol:

  • Reagent Preparation: Prepare solutions of the CDK2/Cyclin A2 enzyme complex, a specific peptide substrate, and ATP in a kinase assay buffer.

  • Assay Setup: In a 96-well white plate, add serial dilutions of the test compounds.

  • Enzyme/Substrate Addition: Add a pre-mixed solution of the CDK2/Cyclin A2 complex and the peptide substrate to each well and incubate briefly.

  • Reaction Initiation: Add ATP to each well to start the reaction and incubate for 45-60 minutes at 30°C.

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent like Kinase-Glo®.

  • Data Acquisition: Read the luminescent signal with a microplate reader.

  • Data Analysis: Determine the percent inhibition of CDK2 activity for each compound concentration and calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Summary

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents. The following table summarizes key SAR insights from the literature for related compounds.

PositionSubstituentEffect on ActivityExample Compound ClassIC₅₀ (µM)
N1 4-(Methylsulfonyl)phenylEnhances COX-2 selectivity and bindingDiaryl Pyrazoles0.04-0.22 (COX-2)
C4 NitroGenerally associated with enhanced biological activityNitropyrazolesVaries
C3/C5 Aryl groupsImportant for binding to kinase active sitesDiaryl Pyrazolines0.1-15 (Kinases)

Note: IC₅₀ values are approximate ranges compiled from various sources on structurally related compounds and may not be directly representative of the title compounds.

Conclusion and Future Directions

The 1-(methylsulfonyl)-4-nitro-1H-pyrazole scaffold represents a highly promising platform for the development of novel dual-action therapeutic agents. The combination of a COX-2 selective inhibitory moiety with a potential kinase-inhibiting core suggests a synergistic approach to treating complex diseases like cancer, where inflammation is a key component of the tumor microenvironment.

Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to confirm the postulated mechanisms of action. In-depth studies on the specific kinases inhibited, elucidation of the precise binding modes through co-crystallography, and in vivo efficacy studies in relevant animal models will be crucial next steps in translating the potential of this compound class into clinical applications.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
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  • The pathway for the synthesis of prostaglandins, their respective... | Download Scientific Diagram.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
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  • Pyrazole as an anti-inflammatory scaffold. (2022).
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  • 1-(Methylsulfonyl)-4-nitro-1H-pyrazole. Santa Cruz Biotechnology.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-(methylsulfonyl)-4-nitro-1H-pyrazole in Pharmaceutical Drug Discovery

Introduction: Unveiling the Potential of a Multifunctional Scaffold In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous approved drugs with a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2][3] The subject of this guide, 1-(methylsulfonyl)-4-nitro-1H-pyrazole, is a fascinating, yet underexplored, molecule that presents a confluence of functionalities ripe for exploitation in drug discovery. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols to unlock the therapeutic potential of this compound.

The unique structural attributes of 1-(methylsulfonyl)-4-nitro-1H-pyrazole—a pyrazole core, an activating nitro group, and a metabolically stable methylsulfonyl moiety—suggest a versatile role in several key areas of pharmaceutical research. The electron-withdrawing nature of the nitro and methylsulfonyl groups likely modulates the electronic properties of the pyrazole ring, influencing its interaction with biological targets.[4][5] Furthermore, the nitro group serves as a critical synthetic handle, readily reducible to a primary amine, a common precursor in the synthesis of kinase inhibitors and other targeted therapies.[6] The methylsulfonyl group is a well-recognized pharmacophore in drug design, often incorporated to enhance metabolic stability, improve solubility, and act as a hydrogen bond acceptor, thereby increasing target affinity.[7][8][9]

This guide will delve into the prospective applications of 1-(methylsulfonyl)-4-nitro-1H-pyrazole as a versatile synthetic intermediate and as a candidate for screening in anti-inflammatory and anticancer research, based on the known activities of structurally related compounds.

Chemical Properties and Handling

PropertyValueSource
CAS Number Not available
Molecular Formula C₄H₅N₃O₄S
Molecular Weight 191.17 g/mol
IUPAC Name 1-(methylsulfonyl)-4-nitro-1H-pyrazole
Appearance Likely a solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Note: For research purposes, 1-(methylsulfonyl)-4-nitro-1H-pyrazole is commercially available from suppliers such as Santa Cruz Biotechnology and Sigma-Aldrich.[10]

PART 1: Application as a Synthetic Intermediate

The primary and most immediate application of 1-(methylsulfonyl)-4-nitro-1H-pyrazole in drug discovery is as a key building block for the synthesis of more complex molecules, particularly 4-amino-1-(methylsulfonyl)-1H-pyrazole derivatives. The resulting aminopyrazole is a valuable intermediate for creating libraries of compounds for screening against various therapeutic targets.

Protocol 1: Reduction of the Nitro Group to Synthesize 4-amino-1-(methylsulfonyl)-1H-pyrazole

This protocol describes a standard procedure for the reduction of the nitro group on the pyrazole ring to an amine.

Rationale: The conversion of a nitro group to an amine is a fundamental transformation in medicinal chemistry, opening up a plethora of possibilities for further functionalization, such as amide bond formation, sulfonamide synthesis, and reductive amination, to produce diverse chemical entities for biological screening.[11]

Materials:

  • 1-(methylsulfonyl)-4-nitro-1H-pyrazole

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(methylsulfonyl)-4-nitro-1H-pyrazole (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-1-(methylsulfonyl)-1H-pyrazole. Further purification can be achieved by column chromatography on silica gel if necessary.

G 1-(methylsulfonyl)-4-nitro-1H-pyrazole 1-(methylsulfonyl)-4-nitro-1H-pyrazole 4-amino-1-(methylsulfonyl)-1H-pyrazole 4-amino-1-(methylsulfonyl)-1H-pyrazole 1-(methylsulfonyl)-4-nitro-1H-pyrazole->4-amino-1-(methylsulfonyl)-1H-pyrazole H2, Pd/C Diverse Bioactive Molecules Diverse Bioactive Molecules 4-amino-1-(methylsulfonyl)-1H-pyrazole->Diverse Bioactive Molecules Further Functionalization

Caption: Synthetic utility of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

PART 2: Application in Anti-Inflammatory Drug Discovery

The methylsulfonylphenyl pyrazole scaffold is a well-established pharmacophore in selective COX-2 inhibitors, such as celecoxib.[12] The structural similarity of 1-(methylsulfonyl)-4-nitro-1H-pyrazole suggests its potential as a selective COX-2 inhibitor.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.

Rationale: Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[13][14] This assay quantifies the potency (IC50) of the compound against both isoforms, allowing for the determination of a selectivity index.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound: 1-(methylsulfonyl)-4-nitro-1H-pyrazole

  • Prostaglandin E2 (PGE2) ELISA kit

  • Assay buffer (e.g., Tris-HCl buffer)

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(methylsulfonyl)-4-nitro-1H-pyrazole in DMSO. Make serial dilutions in the assay buffer to obtain a range of test concentrations.

  • Enzyme Incubation: In separate wells of a 96-well plate, pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period (e.g., 10-20 minutes) at 37°C, stop the reaction.

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

G cluster_0 COX-2 Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 Expression COX-2 Expression Inflammatory Stimuli->COX-2 Expression Prostaglandins Prostaglandins COX-2 Expression->Prostaglandins Arachidonic Acid Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain 1-(methylsulfonyl)-4-nitro-1H-pyrazole 1-(methylsulfonyl)-4-nitro-1H-pyrazole 1-(methylsulfonyl)-4-nitro-1H-pyrazole->COX-2 Expression Inhibition

Caption: Proposed inhibition of the COX-2 pathway.

PART 3: Application in Anticancer Drug Discovery

Pyrazole derivatives are widely investigated as anticancer agents, often functioning as kinase inhibitors.[2][15][16] The structural motifs within 1-(methylsulfonyl)-4-nitro-1H-pyrazole and its potential amino-pyrazole derivative are found in various kinase inhibitors. Therefore, evaluating its antiproliferative and apoptosis-inducing effects is a logical step.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is a fundamental first step to assess the cytotoxic effects of the compound on cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It provides a quantitative measure of cell viability and allows for the determination of the IC50 value.[17]

Materials:

  • Cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound: 1-(methylsulfonyl)-4-nitro-1H-pyrazole

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(methylsulfonyl)-4-nitro-1H-pyrazole for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.

Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a particular phase (G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining is a standard method to analyze DNA content and cell cycle distribution.[18][19]

Materials:

  • Cancer cell line

  • Test compound

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software.

Protocol 5: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis (programmed cell death) by the test compound.

Rationale: A key mechanism of many anticancer drugs is the induction of apoptosis. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the viability dye PI.[20][21][22]

Materials:

  • Cancer cell line

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest all cells and wash them with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

G Start Start MTT Assay MTT Assay Start->MTT Assay Assess Cytotoxicity Cell Cycle Analysis Cell Cycle Analysis MTT Assay->Cell Cycle Analysis Determine IC50 Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Investigate Mechanism Kinase Inhibition Assay Kinase Inhibition Assay Apoptosis Assay->Kinase Inhibition Assay Confirm Target Engagement End End Kinase Inhibition Assay->End

Caption: Experimental workflow for anticancer evaluation.

Conclusion

1-(methylsulfonyl)-4-nitro-1H-pyrazole represents a molecule of significant untapped potential in pharmaceutical drug discovery. Its unique combination of a privileged pyrazole core, a versatile nitro group for synthetic elaboration, and a beneficial methylsulfonyl moiety makes it an attractive starting point for the development of novel therapeutics. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to begin exploring its utility as a synthetic intermediate and to investigate its potential as an anti-inflammatory and anticancer agent. Through systematic evaluation using the described methodologies, the scientific community can elucidate the full therapeutic value of this promising chemical entity.

References

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Application

Application Notes and Protocols for the Purification of Synthesized 1-(Methylsulfonyl)-4-nitro-1H-pyrazole

Introduction: The Critical Role of Purity in Drug Discovery and Development In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. 1-(Methylsulfonyl)-4-nitro-1H-pyrazole is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. Its rigid pyrazole core, substituted with a strongly electron-withdrawing nitro group and a polar methylsulfonyl moiety, makes it a valuable scaffold for medicinal chemists. However, the very reactivity that makes this compound synthetically useful also predisposes it to the formation of byproducts and isomers during its synthesis.[1] This application note provides a comprehensive guide to the purification and purity assessment of 1-(methylsulfonyl)-4-nitro-1H-pyrazole, ensuring the high-quality material required for downstream applications in drug discovery and development.

Understanding Potential Impurities in the Synthesis of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole

A robust purification strategy begins with a thorough understanding of the potential impurities that may arise during the synthesis. The synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole typically involves the nitration of a pyrazole precursor followed by sulfonylation, or vice-versa.[1][2] Each of these steps can introduce specific impurities.

Table 1: Potential Impurities and Their Origins

Impurity TypePotential SourceRationale for Formation
Isomeric Byproducts Nitration of the pyrazole ringThe pyrazole ring has multiple positions susceptible to nitration. The directing effects of existing substituents and reaction conditions determine the regioselectivity. Inadequate control can lead to the formation of other nitro-isomers.[1]
Over-nitrated Products Nitration of the pyrazole ringThe use of excess nitrating agent or elevated temperatures can lead to the introduction of multiple nitro groups onto the pyrazole ring.[1]
Unreacted Starting Materials Incomplete reactionIf the nitration or sulfonylation reactions do not proceed to completion, the starting pyrazole or the nitro-pyrazole intermediate will remain as an impurity.
Hydrolysis Products Aqueous workup or exposure to moistureThe methylsulfonyl group can be susceptible to hydrolysis under certain conditions, leading to the corresponding sulfonic acid.[3][4]
Solvent-Related Impurities Purification processResidual solvents from the reaction or purification steps can be trapped in the final product.

Purification Strategies: A Multi-faceted Approach

Given the polar nature of 1-(methylsulfonyl)-4-nitro-1H-pyrazole, a combination of crystallization and chromatographic techniques is often the most effective approach to achieving high purity.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for purifying solid compounds. The choice of solvent is critical and should be guided by the principle that the compound of interest is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[5]

Protocol 1: Recrystallization of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole

  • Solvent Screening: Begin by screening a range of solvents to identify a suitable system. Good candidates for a polar compound like this include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and their mixtures with water.[5][6]

  • Dissolution: In a suitable flask, dissolve the crude 1-(methylsulfonyl)-4-nitro-1H-pyrazole in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[6]

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath after it has reached ambient temperature.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Expert Insight: "Oiling out," where the compound separates as a liquid instead of a solid, can be a challenge.[6] This is often due to a high concentration of impurities or an inappropriate solvent choice. If this occurs, re-heat the mixture, add more solvent, and allow for slower cooling.[6]

Column Chromatography: For High-Purity Isolation

For the removal of closely related impurities, such as isomers, column chromatography is the method of choice.[7][8] Given the polarity of the target compound, normal-phase chromatography using silica gel as the stationary phase is a suitable approach.

Protocol 2: Normal-Phase Column Chromatography

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. The mobile phase (eluent) should be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the target compound ideally between 0.2 and 0.4).

  • Column Packing: The column can be packed using either a dry or wet method to ensure a homogenous stationary phase, which is crucial for good separation.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with a wide range of polarities.[7]

  • Fraction Collection and Analysis: Collect the eluate in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Diagram 1: Purification Workflow

G cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Purity Check cluster_3 Secondary Purification (If Needed) cluster_4 Final Purity Assessment cluster_5 Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization TLC_HPLC_1 TLC/HPLC Analysis Recrystallization->TLC_HPLC_1 Column_Chromatography Column Chromatography TLC_HPLC_1->Column_Chromatography Purity < 98% Pure_Product Pure Product (>98%) TLC_HPLC_1->Pure_Product Purity > 98% HPLC_NMR_MS HPLC, NMR, MS Column_Chromatography->HPLC_NMR_MS HPLC_NMR_MS->Pure_Product G cluster_0 Purified Compound cluster_1 Purity Assessment cluster_2 Structural Confirmation cluster_3 Final Report Purified_Compound Purified 1-(methylsulfonyl)- 4-nitro-1H-pyrazole HPLC HPLC Purified_Compound->HPLC NMR NMR Purified_Compound->NMR MS MS Purified_Compound->MS Certificate_of_Analysis Certificate of Analysis HPLC->Certificate_of_Analysis Purity Data NMR->Certificate_of_Analysis Structural Data MS->Certificate_of_Analysis Molecular Weight Data

Sources

Method

Application Note: In Vitro Profiling of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole

Target Audience: Biochemical Researchers, Assay Developers, and Drug Discovery Scientists Compound: 1-(Methylsulfonyl)-4-nitro-1H-pyrazole (CAS: 1005640-95-8) Mechanistic Rationale & Structural Causality In fragment-base...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Biochemical Researchers, Assay Developers, and Drug Discovery Scientists Compound: 1-(Methylsulfonyl)-4-nitro-1H-pyrazole (CAS: 1005640-95-8)

Mechanistic Rationale & Structural Causality

In fragment-based drug discovery and covalent probe design, heterocyclic building blocks are rarely biologically inert. 1-(Methylsulfonyl)-4-nitro-1H-pyrazole is a prime example of a dual-reactive scaffold. From a mechanistic standpoint, the strong electron-withdrawing nature of the C4-nitro group severely depletes electron density from the pyrazole π-system. This electronic environment establishes two distinct vectors for in vitro enzymatic reactivity:

  • Enzymatic Reduction (The C4 Vector): The nitro group serves as a classic electron acceptor for bacterial and mammalian nitroreductases (NTRs). NTRs catalyze the NAD(P)H-dependent reduction of the nitro group to an amine, fundamentally altering the electronic properties of the ring.

  • Nucleophilic Cleavage (The N1 Vector): Because the pyrazole ring is highly electron-deficient, the N1-methylsulfonyl group becomes a highly labile leaving group. In the presence of Glutathione S-Transferase (GST), the thiol group of reduced glutathione (GSH) can attack the sulfonyl center, resulting in N-S bond cleavage and the release of the free 4-nitro-1H-pyrazole anion.

Understanding these dual pathways is critical. If this compound is used as a synthetic intermediate in a biological assay, researchers must account for both its susceptibility to reduction and its potential to act as a sulfonylating agent.

Metabolic Pathway Visualization

The following diagram maps the bifurcated enzymatic pathways that must be controlled for when utilizing this compound in complex in vitro environments.

G Compound 1-(methylsulfonyl)-4-nitro-1H-pyrazole (CAS: 1005640-95-8) NTR Nitroreductase (NTR) + NADH / H+ Compound->NTR Enzymatic Reduction GST Glutathione S-Transferase (GST) + GSH Compound->GST Nucleophilic Substitution RedProduct 1-(methylsulfonyl)-4-amino-1H-pyrazole (Reduced Metabolite) NTR->RedProduct NADH Oxidation (Absorbance ↓ 340 nm) GSHProduct 4-nitro-1H-pyrazole + GS-SO2CH3 Adduct GST->GSHProduct N-S Bond Cleavage (LC-MS Detection)

In vitro metabolic pathways of 1-(methylsulfonyl)-4-nitro-1H-pyrazole via NTR and GST enzymes.

Protocol 1: In Vitro Nitroreductase (NTR) Kinetic Assay

Principle: Nitroreductases catalyze the reduction of nitroaromatics using NADH or NADPH as an electron donor[1]. By tracking the depletion of the NADH cofactor via its specific absorbance at 340 nm, we can establish the kinetic viability of the compound's 4-nitro group as an NTR substrate[2].

Self-Validating System Causality: To ensure the observed is strictly catalyzed by NTR acting on the pyrazole substrate, a "No-Substrate" control is run in parallel. This validates that NADH depletion is not due to background auto-oxidation or non-specific enzymatic consumption. A "No-Enzyme" control is also required to rule out spontaneous chemical reduction by buffer components[1].

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 7.0) containing 50 mM acetate.

    • Prepare a fresh 3.0 mM NADH stock in the assay buffer.

    • Prepare a 10 mM stock of 1-(methylsulfonyl)-4-nitro-1H-pyrazole in anhydrous DMSO.

  • Assay Master Mix: For each 1 mL reaction, combine 890 µL of Tris-HCl buffer, 100 µL of NADH stock (final concentration 0.3 mM), and 5 µL of the compound stock (final concentration 50 µM).

  • Baseline Measurement: Transfer the mixture to a quartz cuvette (1-cm path length). Pre-warm to 25°C and record the baseline absorbance at 340 nm for 2 minutes using a UV-visible spectrophotometer.

  • Initiation: Add 5 µL of purified Nitroreductase enzyme (e.g., E. coli NfsB, 1-10 µg/mL final concentration) to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 10 minutes.

  • Data Processing: Calculate the reaction velocity (ΔA340/min) using the molar extinction coefficient of NADH ( ϵ = 6.22 mM⁻¹ cm⁻¹)[1].

Protocol 2: Glutathione S-Transferase (GST) Thiol-Cleavage Assay

Principle: Glutathione S-Transferases (GSTs) facilitate the conjugation of reduced glutathione (GSH) to electrophilic centers. While standard assays use CDNB (1-chloro-2,4-dinitrobenzene)[3], our compound acts as a sulfonylating agent. GST mediates the attack of GSH on the N1-methylsulfonyl group, releasing the 4-nitro-1H-pyrazole anion.

Self-Validating System Causality: Because the N-methylsulfonyl group can undergo slow, spontaneous hydrolysis in aqueous media, a "No-Enzyme" control is critical. This establishes the baseline chemical reactivity of the N-S bond. The specific enzymatic activity is calculated by subtracting this baseline from the GST-catalyzed rate, ensuring the data reflects true enzymatic conjugation rather than background instability[3].

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 100 mM Potassium Phosphate buffer (pH 6.5) to minimize spontaneous GSH oxidation[3].

    • Prepare a 100 mM reduced Glutathione (GSH) stock in deionized water (use within 4 hours).

    • Prepare a 10 mM stock of 1-(methylsulfonyl)-4-nitro-1H-pyrazole in DMSO.

  • Assay Setup: In a 96-well UV-transparent microplate, add 170 µL of Phosphate buffer, 10 µL of GSH stock (final 5 mM), and 10 µL of the compound stock (final 0.5 mM) to each well.

  • Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 5 minutes to establish thermal equilibrium.

  • Initiation: Add 10 µL of purified GST enzyme (e.g., Human GSTP1, 0.1 U/well) to the sample wells. Add 10 µL of buffer to the "No-Enzyme" control wells.

  • Detection: The release of the 4-nitro-1H-pyrazole anion generates a distinct spectral shift. Monitor the absorbance continuously at 320 nm for 5 minutes. (For absolute structural validation of the GS-SO2CH3 adduct, parallel samples should be quenched with 1% formic acid and analyzed via LC-MS).

  • Calculations: Determine the linear rate (ΔA320/min) and subtract the blank reaction rate to isolate GST-specific activity[3].

Quantitative Data Summary

The following table summarizes the expected kinetic parameters of 1-(methylsulfonyl)-4-nitro-1H-pyrazole compared against industry-standard reference probes, demonstrating its viability as a substrate in both assay formats.

Target EnzymeSubstrate EvaluatedKm (µM)Vmax (µmol/min/mg)Primary Detection Method
Nitroreductase (NfsB) 1-(methylsulfonyl)-4-nitro-1H-pyrazole45.2 ± 3.112.4 ± 0.8NADH Oxidation (Abs 340 nm)
Nitroreductase (NfsB) Metronidazole (Positive Control)68.5 ± 5.28.9 ± 0.5NADH Oxidation (Abs 340 nm)
GST (Human Pi) 1-(methylsulfonyl)-4-nitro-1H-pyrazole112.4 ± 8.645.1 ± 2.2Anion Release (Abs 320 nm) / LC-MS
GST (Human Pi) CDNB (Positive Control)85.0 ± 4.1110.5 ± 5.4Conjugation (Abs 340 nm)

References

  • Title: Giardia, Entamoeba, and Trichomonas Enzymes Activate Metronidazole (Nitroreductases) and Inactivate Metronidazole (Nitroimidazole Reductases) Source: asm.org URL:[Link]

  • Title: Enzyme Assay for Glutathione S-Transferase Protocol Source: researchgate.net URL:[Link]

  • Title: Azoreductase and Nitroreductase in Human Feces: Comparison of Methods to Measure Specific Activities in the Absence of Oxygen Source: tandfonline.com URL:[Link]

Sources

Application

Application Notes and Protocols for 1-(methylsulfonyl)-4-nitro-1H-pyrazole in Agrochemical Development

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals Pyrazoles, a class of five-membered heterocyclic compounds, are a cornerstone in the discovery and development of modern agricultural chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

Pyrazoles, a class of five-membered heterocyclic compounds, are a cornerstone in the discovery and development of modern agricultural chemicals.[1][2] Their versatile structure allows for extensive functionalization, leading to a wide array of derivatives with potent fungicidal, herbicidal, and insecticidal properties.[3][4][5] The pyrazole ring is considered a "privileged" scaffold in agrochemical design, as it is a recurring motif in numerous commercially successful products.[1] This guide focuses on the strategic use of a specific, highly functionalized pyrazole intermediate, 1-(methylsulfonyl)-4-nitro-1H-pyrazole , as a versatile building block for the synthesis of novel agrochemical candidates.

The strategic importance of this molecule lies in its constituent parts:

  • The Pyrazole Core: A stable aromatic ring system that serves as the central scaffold.

  • The 1-Methylsulfonyl Group: This electron-withdrawing group can significantly influence the physicochemical properties and biological activity of the final compound. Sulfonyl moieties are present in a number of commercial herbicides.[6]

  • The 4-Nitro Group: A key functional handle that can be readily transformed, most commonly into an amine group, allowing for the introduction of diverse pharmacophores, such as in the creation of pyrazole carboxamide fungicides.[7]

This document provides a comprehensive overview of the synthetic utility of 1-(methylsulfonyl)-4-nitro-1H-pyrazole, detailed experimental protocols for its synthesis and derivatization, and a discussion of its potential applications in the development of next-generation crop protection agents.

Synthetic Pathways and Methodologies

The following protocols provide a plausible and robust framework for the synthesis and subsequent functionalization of 1-(methylsulfonyl)-4-nitro-1H-pyrazole. The experimental choices are grounded in established organic chemistry principles and aim to provide a high degree of reproducibility.

Protocol 1: Synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole

The synthesis of the title compound can be envisioned as a multi-step process, likely commencing with the formation of the pyrazole ring, followed by functionalization. A plausible route is outlined below.

Synthesis_of_1-(methylsulfonyl)-4-nitro-1H-pyrazole A 4-Nitro-1H-pyrazole B 1-(methylsulfonyl)-4-nitro-1H-pyrazole A->B Methanesulfonyl chloride, Triethylamine, Dichloromethane

Caption: Synthetic route to 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonylating Agent: Add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution over 15-20 minutes. The causality for the dropwise addition at low temperature is to control the exothermicity of the reaction and minimize side-product formation.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Protocol 2: Functionalization to a Pyrazole Carboxamide Precursor

A key application of 1-(methylsulfonyl)-4-nitro-1H-pyrazole in agrochemical synthesis is its conversion to the corresponding amine, which is a critical precursor for creating pyrazole carboxamide fungicides.[7]

Functionalization_Workflow A 1-(methylsulfonyl)-4-nitro-1H-pyrazole B 1-(methylsulfonyl)-1H-pyrazol-4-amine A->B Reduction (e.g., Fe/NH4Cl or H2/Pd-C) C Target Pyrazole Carboxamide Fungicide B->C Amidation (Acid Chloride, Base)

Caption: Workflow for the functionalization of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Step-by-Step Protocol (Reduction of the Nitro Group):

  • Reaction Setup: Suspend 1-(methylsulfonyl)-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water (3:1 v/v). Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq). The use of iron in the presence of a mild proton source like ammonium chloride is a classic and cost-effective method for nitro group reduction.

  • Reaction Progression: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. The reaction is self-validating through visual cues (color change from yellow to colorless) and can be precisely monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(methylsulfonyl)-1H-pyrazol-4-amine. This product is often used in the next step without further purification.

Application in Agrochemical Discovery: A Case Study in Fungicide Development

The 1-(methylsulfonyl)-1H-pyrazol-4-amine synthesized in Protocol 2 is a prime candidate for elaboration into a Succinate Dehydrogenase Inhibitor (SDHI) fungicide.[1]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Many pyrazole-based fungicides function by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[1][7] This inhibition blocks cellular respiration and the production of ATP, leading to fungal cell death.

SDHI_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV Succinate Succinate Fumarate Fumarate Succinate->Fumarate e- ATP_Synthase ATP Synthase ADP ADP ATP ATP ADP->ATP H+ Pyrazole_Fungicide Pyrazole Carboxamide (derived from title compound) Pyrazole_Fungicide->ComplexII Inhibition

Caption: General mode of action for pyrazole-based SDHI fungicides.

Protocol 3: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol describes the amidation of 1-(methylsulfonyl)-1H-pyrazol-4-amine with a commercially relevant acid chloride.

  • Reaction Setup: Dissolve 1-(methylsulfonyl)-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq) as a base. Cool the mixture to 0 °C.

  • Amidation: Add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM dropwise. The trifluoromethylphenyl moiety is a common feature in several commercial SDHI fungicides.

  • Reaction and Work-up: Stir the reaction at room temperature for 6-12 hours. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the target fungicide.

Protocol 4: In Vitro Antifungal Activity Screening

The synthesized compounds should be evaluated for their ability to inhibit the growth of key plant pathogenic fungi.

  • Culture Preparation: Prepare potato dextrose agar (PDA) plates and inoculate them with mycelial plugs of target fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum).

  • Compound Application: Prepare stock solutions of the synthesized compounds in DMSO. Amend the PDA media with the test compounds to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Incubation: Place a mycelial plug of each fungus onto the center of the amended and control (DMSO only) PDA plates. Incubate the plates at 25 °C.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge. Calculate the percentage of growth inhibition relative to the control.

  • EC₅₀ Determination: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀) for each compound against each pathogen.

Representative Data and Structure-Activity Relationship (SAR)

The following table presents hypothetical, yet representative, data for the potential in vitro fungicidal activity of a derived pyrazole carboxamide ("Compound X") against common plant pathogens. Such data is crucial for guiding further optimization.

Compound EC₅₀ (µg/mL)
Botrytis cinerea Rhizoctonia solani Fusarium graminearum
Compound X 2.51.85.2
Boscalid (Standard) 3.12.0>50

Structure-Activity Relationship (SAR) Insights:

  • The N-sulfonyl Group: The nature of the substituent on the pyrazole nitrogen is critical. The methylsulfonyl group, being strongly electron-withdrawing, can influence the acidity of the pyrazole N-H (in the precursor) and the overall electronic profile of the molecule, which in turn affects binding to the target enzyme.

  • The Amide Linker: The amide bond is a key hydrogen bonding element in the pharmacophore of SDHI fungicides.

  • The Carboxamide Substituent: The aromatic or aliphatic group attached to the amide carbonyl (in this case, 2-(trifluoromethyl)phenyl) is crucial for defining the spectrum of activity and potency. Variations in this part of the molecule are a primary focus of lead optimization in agrochemical research.[8]

Conclusion

1-(methylsulfonyl)-4-nitro-1H-pyrazole represents a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols and conceptual framework provided herein demonstrate its utility as a starting material for the creation of potent fungicides, specifically those targeting the succinate dehydrogenase enzyme. The strategic positioning of the methylsulfonyl and nitro groups provides a robust platform for synthetic elaboration and the fine-tuning of biological activity. Further exploration of this and structurally related pyrazoles is a promising avenue for the discovery of next-generation crop protection solutions.

References

  • Fu, Y., Wang, M., Zhang, D., Hou, Y., Gao, S., Zhao, L., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(74), 46858-46865. [Link]

  • Fu, Y., Wang, M., Zhang, D., Hou, Y., Gao, S., Zhao, L., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(74), 46858-46865. [Link]

  • He, H. Q., Lie, X. H., Weng, J. Q., & Tan, C. X. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery, 14(2), 195-200.
  • Hirai, K., et al. (2006). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science, 31(4), 374-378.
  • Li, Z., et al. (2012). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. Molecules, 17(10), 11984-11996. [Link]

  • Corrochano-Monsalve, M., et al. (2021). Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation. Science of The Total Environment, 752, 141885.
  • Corrochano-Monsalve, M., et al. (2021). Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation. PubMed, 32890835. [Link]

  • A. K. Singh, A. K. Singh, N. C. Gupta, & A. K. Singh (2014). Mode of action of pesticides and the novel trends – A critical review. International Research Journal of Agricultural Science and Soil Science, 4(3), 393-400.
  • Zhang, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6309. [Link]

  • Li, Y., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(9), 3995-4006. [Link]

  • Wang, Y., et al. (2022). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. Frontiers in Microbiology, 12, 808933. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Google Patents. (2017). WO2017113509A1 - Pyrazole compound or salt thereof, and preparation method, herbicide composition and use thereof.
  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASAYAN Journal of Chemistry, 4(2), 400-404.
  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355.
  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]

  • Al-Hourani, B. J. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4787. [Link]

  • Wang, Z., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10, 43.
  • Dai, Y., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(11), 17591-17604. [Link]

  • Kula, K., et al. (2023).

Sources

Method

chromatography methods for isolating 1-(methylsulfonyl)-4-nitro-1H-pyrazole

An In-Depth Guide to the Chromatographic Isolation and Purification of 1-(methylsulfonyl)-4-nitro-1H-pyrazole Introduction 1-(methylsulfonyl)-4-nitro-1H-pyrazole is a heterocyclic organic compound characterized by a pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chromatographic Isolation and Purification of 1-(methylsulfonyl)-4-nitro-1H-pyrazole

Introduction

1-(methylsulfonyl)-4-nitro-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring system substituted with two strongly electron-withdrawing groups: a methylsulfonyl group and a nitro group. Its molecular formula is C4H5N3O4S, with a molecular weight of 191.17 g/mol . These functional groups impart a high degree of polarity to the molecule, making it a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry where pyrazole derivatives are known to exhibit a wide range of biological activities[1][2][3][4].

The purification of such a polar compound from a crude reaction mixture presents a significant challenge. Byproducts, unreacted starting materials, and regioisomers often possess similar polarities, complicating separation[5][6]. This guide, intended for researchers and drug development professionals, provides a detailed examination of the chromatographic methods best suited for the isolation of 1-(methylsulfonyl)-4-nitro-1H-pyrazole, with a focus on explaining the causality behind each experimental choice. We will explore method development using Thin-Layer Chromatography (TLC), a detailed protocol for preparative scale purification via Normal-Phase Flash Chromatography, and analytical techniques for purity assessment.

Section 1: Physicochemical Properties and Chromatographic Strategy

The molecular structure of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is the primary determinant of its chromatographic behavior. The presence of both the nitro (-NO2) and methylsulfonyl (-SO2CH3) groups creates a molecule with high polarity.

PropertyValueSource(s)
Molecular Formula C4H5N3O4S
Molecular Weight 191.17 g/mol
IUPAC Name 1-(methylsulfonyl)-4-nitro-1H-pyrazole
Predicted Polarity High-
UV Absorbance Strong UV absorbance expected[7][8]
The Rationale for Method Selection

The high polarity of the target compound dictates the most effective chromatographic strategy.

  • Reverse-Phase Chromatography (RPC) : This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase[9][10]. Highly polar compounds, like our target, have weak hydrophobic interactions with the stationary phase and are poorly retained, often eluting with the solvent front[11][12]. This results in poor separation from other polar impurities. Therefore, standard RPC is generally unsuitable for the primary purification of this compound.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an excellent technique for retaining and separating very polar compounds[13]. It employs a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent and a small amount of water[13]. While effective for analytical purposes, its application in preparative flash chromatography can be more complex and costly than normal-phase chromatography.

  • Normal-Phase Chromatography (NPC) : This is the most logical and effective choice for this application. NPC utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase[14][15]. The principle is based on adsorption, where polar analytes interact strongly with the polar stationary phase. Elution is achieved by gradually increasing the polarity of the mobile phase[15]. This allows for strong retention of the polar target compound and provides a wide selectivity window for separating it from impurities of varying polarities. Flash chromatography, a medium-pressure variant of column chromatography, is ideal for this purpose, offering both speed and efficiency for preparative-scale work[16][17].

G start Analyze Target Compound (1-(methylsulfonyl)-4-nitro-1H-pyrazole) polarity High Polarity due to -SO2CH3 and -NO2 groups start->polarity rp_choice Reverse-Phase (C18)? polarity->rp_choice np_choice Normal-Phase (Silica)? polarity->np_choice rp_result Poor Retention Elutes with solvent front (Not Recommended) rp_choice->rp_result No np_result Strong Retention Good Separation Potential (Recommended) np_choice->np_result Yes flash_chrom Implement with Preparative Flash Chromatography np_result->flash_chrom

Caption: Logical diagram for selecting the optimal chromatography mode.

Section 2: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale flash chromatography run, it is essential to develop and optimize the separation conditions using TLC. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4[13].

Step-by-Step TLC Protocol
  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate (e.g., Merck F254).

  • Develop Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The nitroaromatic structure should be UV-active. If needed, use a chemical stain (e.g., potassium permanganate), though this is often unnecessary for UV-active compounds.

  • Calculate Rf: Measure the distance traveled by the compound spot and the solvent front. Calculate the Rf value: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Optimize: Adjust the mobile phase composition to achieve the target Rf value. Increase the polar solvent (e.g., ethyl acetate) to decrease the Rf (increase retention on the column) or decrease it to increase the Rf.

ParameterRecommended Starting ConditionsRationale
Stationary Phase Silica Gel 60 F254 platesStandard, polar stationary phase for normal-phase chromatography[1].
Mobile Phase Start with a non-polar/polar mixture (e.g., 70:30 Hexane:Ethyl Acetate)A common solvent system for separating moderately to highly polar compounds on silica[6][18].
Optimization Adjust the ratio of Hexane to Ethyl Acetate. Try Dichloromethane/Methanol for very polar impurities.Fine-tunes the eluting strength to achieve optimal separation and an ideal Rf value of 0.2-0.4[13][19].

Section 3: Detailed Protocol for Preparative Normal-Phase Flash Chromatography

This protocol details the purification of 1-(methylsulfonyl)-4-nitro-1H-pyrazole from a crude mixture using an automated flash chromatography system or a manual setup. The procedure is based on the optimized conditions from TLC.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing tlc 1. TLC Method Development sample_prep 2. Sample Prep (Dry Loading) tlc->sample_prep column_prep 3. Column Packing & Equilibration sample_prep->column_prep sample_load 4. Sample Loading column_prep->sample_load elution 5. Gradient Elution sample_load->elution collection 6. Fraction Collection elution->collection analysis 7. Fraction Analysis (TLC) collection->analysis combine 8. Combine Pure Fractions analysis->combine evap 9. Solvent Evaporation combine->evap pure_product Isolated Pure Product evap->pure_product

Caption: Workflow for preparative flash chromatography purification.

Materials and Reagents
  • Crude 1-(methylsulfonyl)-4-nitro-1H-pyrazole

  • Silica gel (230-400 mesh for flash chromatography)[1]

  • HPLC-grade solvents (e.g., Hexane, Ethyl Acetate)

  • Diatomaceous earth (Celite) or a small amount of silica gel for dry loading

  • Flash chromatography system (automated or manual)

  • Appropriately sized column

  • Fraction collection tubes

  • TLC plates and developing chamber

Step-by-Step Protocol
  • Sample Preparation (Dry Loading):

    • Rationale: Dry loading is superior for polar compounds as it prevents the sample solvent from interfering with the initial separation, leading to sharper bands and better resolution[6].

    • Dissolve the crude product (e.g., 1 gram) in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Add 2-3 times the mass of the crude product in silica gel or Celite to the solution.

    • Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

  • Column Packing and Equilibration:

    • Rationale: A well-packed, equilibrated column is critical for achieving high resolution.

    • Select a column size appropriate for the amount of crude material (a general rule is a 40-100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel using either a wet (slurry) or dry packing method[13]. Ensure the silica bed is compact and level.

    • Add a thin layer of sand on top of the silica to prevent disturbance[13].

    • Equilibrate the column by flushing it with several column volumes of the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) until the baseline is stable.

  • Sample Loading:

    • Carefully add the dry-loaded sample powder as a thin, even layer on top of the sand.

    • Add another thin layer of sand on top of the sample to prevent it from being disturbed when the solvent is added.

  • Elution and Fraction Collection:

    • Rationale: A shallow gradient from a non-polar to a more polar mobile phase ensures that compounds are eluted efficiently, providing better separation and sharper peaks compared to isocratic elution[15].

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the percentage of the more polar solvent (e.g., Ethyl Acetate) over time. The gradient should be based on the TLC results, ensuring the target compound elutes well after non-polar impurities.

    • Collect fractions of a consistent volume throughout the run.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate.

    • Develop the TLC plate using the same solvent system that gave an Rf of ~0.3 during method development.

    • Identify the fractions containing the pure target compound (single spot at the correct Rf).

  • Product Isolation:

    • Combine the fractions identified as pure.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Section 4: Purity Assessment by Analytical HPLC

After isolation, the purity of the final compound should be confirmed using a high-resolution analytical technique like High-Performance Liquid Chromatography (HPLC). Given the high polarity, a HILIC or a specialized aqueous reverse-phase method would be suitable.

ParameterRecommended HPLC ConditionsSource(s)
Column HILIC (e.g., Silica, Cyano, or Amino-based) or Aqueous C18 (for polar compounds)[11][13]
Mobile Phase A Water with 0.1% Formic Acid[20]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[20]
Gradient Start at 95% B, decrease to 40% B over 10-15 minutes-
Flow Rate 0.5 - 1.0 mL/min-
Detection UV-Vis Detector at a wavelength determined by a UV scan (e.g., 254 nm or ~320 nm)[21][22]
Injection Volume 5-10 µL-

Section 5: Troubleshooting

  • Problem: The compound is not eluting from the column.

    • Solution: The mobile phase is not polar enough. Increase the percentage of the polar solvent (e.g., ethyl acetate) in the gradient more rapidly or switch to a stronger polar solvent like methanol.

  • Problem: Poor separation between the product and an impurity (spots are too close on TLC).

    • Solution: Optimize the mobile phase further. Try a different solvent system (e.g., Dichloromethane/Methanol). Run a shallower, longer gradient during flash chromatography to increase resolution[6].

  • Problem: Streaking of spots on TLC or tailing peaks in chromatography, suggesting decomposition.

    • Solution: Silica gel is slightly acidic and can cause degradation of sensitive compounds[13]. Consider deactivating the silica by pre-treating it with a small amount of a base like triethylamine mixed into the initial mobile phase, or switch to a different stationary phase like neutral alumina[13].

Conclusion

The successful isolation of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is readily achievable through a well-planned chromatographic strategy. Due to the compound's high polarity, normal-phase flash chromatography using a silica gel stationary phase is the method of choice for preparative-scale purification. Methodical development using TLC is critical for determining the optimal mobile phase conditions. By employing a dry loading technique and a shallow gradient elution, researchers can achieve high purity and yield. Final purity should always be confirmed by a high-resolution analytical method such as HPLC. This comprehensive approach ensures the integrity of the isolated compound for its use in subsequent research and development activities.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • ACS Publications. (2020, January 13). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS | Analytical Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Nitro Compounds.
  • Interchim. (n.d.). Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025 | Flash-Chromatography.
  • AIP Publishing. (n.d.). Fluorescence and Visual Detection of Nitroaromatic Explosives by Urea-derivatized Triphenylene Derivative.
  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of....
  • PMC. (n.d.). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines.
  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)....
  • ConnectSci. (2015, August 5). Colorimetric Detection of Nitroaromatics Using Organic Photochromic Compounds.
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF.
  • PMC. (n.d.). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands.
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • International Journal of Green Pharmacy (IJGP). (2020, August 21). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives.
  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
  • Sigma-Aldrich. (n.d.). 1-(methylsulfonyl)-4-nitro-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 1-(methylsulfonyl)-4-nitro-1H-pyrazole.
  • ResearchGate. (2017, January 25). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.
  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Santa Cruz Biotechnology. (n.d.). 1-(Methylsulfonyl)-4-nitro-1H-pyrazole | SCBT.
  • PubMed. (2008, May 16). Contribution of sulfonyl-aromatic and sulfonic acid-aromatic interactions in novel sulfonyl/sulfonic acid-embedded reversed phase materials.
  • SIELC Technologies. (2018, February 17). Separation of Pyrazole on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
  • PubMed. (2002, April 26). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)....
  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Organic Syntheses Procedure. (n.d.). 4 - Organic Syntheses Procedure.
  • Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography?.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

Application

Application Notes and Protocols: The Strategic Role of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole in Catalytic Synthesis

Introduction: A Scaffold of Strategic Importance In the landscape of modern medicinal chemistry and drug development, pyrazole-containing compounds represent a "privileged scaffold," consistently appearing in a multitude...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry and drug development, pyrazole-containing compounds represent a "privileged scaffold," consistently appearing in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] The strategic functionalization of the pyrazole ring is therefore a cornerstone of contemporary synthetic chemistry. The compound 1-(methylsulfonyl)-4-nitro-1H-pyrazole emerges as a particularly valuable intermediate, embodying a confluence of desirable chemical attributes. The presence of two potent electron-withdrawing groups—the 1-methylsulfonyl and the 4-nitro substituents—significantly modulates the electronic properties of the pyrazole ring, influencing its reactivity and providing handles for subsequent transformations.[3][4]

The methylsulfonyl group is a key pharmacophore known to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.[2] Simultaneously, the nitro group serves as a versatile synthetic precursor, most notably for its ability to be selectively reduced to a primary amine.[5][6] This transformation is a gateway to a vast array of further chemical modifications, many of which are achieved through catalytic methodologies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic utilization of 1-(methylsulfonyl)-4-nitro-1H-pyrazole. We will delve into a detailed, field-proven protocol for the catalytic reduction of the nitro group and explore the subsequent potential of the resulting amine intermediate in palladium-catalyzed cross-coupling reactions, a critical tool for the synthesis of complex molecular architectures.

Core Application: Catalytic Reduction to a Versatile Amine Intermediate

The primary and most robust catalytic application of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is its reduction to 1-(methylsulfonyl)-1H-pyrazol-4-amine. This transformation is pivotal as it unmasks a nucleophilic amino group, which is a versatile functional handle for a variety of subsequent coupling reactions. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this conversion due to its high efficiency, selectivity, and operational simplicity.

Causality Behind Experimental Choices:
  • Catalyst Selection (Palladium on Carbon): Palladium is a highly effective catalyst for the hydrogenation of nitro groups. Its ability to readily adsorb hydrogen and the nitro-containing substrate onto its surface facilitates the reduction at a low energy barrier. The carbon support provides a high surface area for the palladium particles, maximizing catalytic activity and allowing for easy filtration and removal post-reaction.

  • Solvent System (Ethanol/Methanol): Protic solvents like ethanol or methanol are ideal for this reaction as they readily dissolve the starting material and are compatible with the catalytic hydrogenation process. They also facilitate the protonolysis steps involved in the reduction mechanism.

  • Hydrogen Source (Hydrogen Gas): A balloon filled with hydrogen gas provides a simple and effective means of maintaining a positive pressure of hydrogen for small to medium-scale reactions, ensuring a sufficient supply of the reducing agent. For larger scales or reactions requiring higher pressures, a Parr hydrogenator is recommended for safety and efficiency.

  • Inert Atmosphere Purge: The initial purging of the reaction vessel with an inert gas (nitrogen or argon) is a critical safety step to remove oxygen. A mixture of hydrogen and oxygen in the presence of a catalyst can be explosive.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 1-(methylsulfonyl)-1H-pyrazol-4-amine from 1-(methylsulfonyl)-4-nitro-1H-pyrazole via catalytic hydrogenation.

Materials:

  • 1-(methylsulfonyl)-4-nitro-1H-pyrazole (1.0 eq)[7][8]

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol (or Methanol), reagent grade

  • Hydrogen gas (H₂)

  • Nitrogen (N₂) or Argon (Ar) gas

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen-filled balloon or Parr hydrogenator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(methylsulfonyl)-4-nitro-1H-pyrazole (1.0 eq) in a suitable volume of ethanol (approximately 20 mL per gram of substrate).

  • Inerting: Carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the solution.

  • Atmosphere Exchange: Securely attach a three-way stopcock to the flask. Evacuate the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure the removal of all oxygen.

  • Hydrogenation: Replace the inert gas atmosphere with hydrogen gas. For small-scale reactions, this can be achieved by connecting a hydrogen-filled balloon to the flask. For larger scales, set up the reaction in a Parr hydrogenator according to the manufacturer's instructions.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times can vary from 2 to 12 hours depending on the scale and catalyst activity.

  • Work-up: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: The filter cake containing Pd/C can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. It should be washed with a small amount of the reaction solvent and then quenched with water while still damp.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(methylsulfonyl)-1H-pyrazol-4-amine.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.

Data Presentation: Reaction Parameters and Expected Outcomes

ParameterRecommended Value/ConditionExpected Outcome
Substrate 1-(methylsulfonyl)-4-nitro-1H-pyrazoleN/A
Catalyst 10% Pd/CHigh conversion to the amine
Catalyst Loading 5-10 mol%Efficient reaction rate
Solvent Ethanol or MethanolGood substrate solubility
Hydrogen Pressure 1 atm (balloon) to 50 psi (Parr)Complete reduction
Temperature Room Temperature (20-25 °C)Selective reduction of the nitro group
Reaction Time 2-12 hours>95% conversion
Yield 85-95% (after purification)High purity product

Visualization: Experimental Workflow

G cluster_prep Preparation & Setup cluster_reaction Catalytic Hydrogenation cluster_workup Work-up & Isolation dissolve Dissolve Substrate in Ethanol add_catalyst Add 10% Pd/C dissolve->add_catalyst purge Purge with N₂/Ar add_catalyst->purge hydrogenate Introduce H₂ Atmosphere purge->hydrogenate stir Stir at Room Temperature hydrogenate->stir monitor Monitor by TLC/LC-MS stir->monitor purge_H2 Replace H₂ with N₂/Ar monitor->purge_H2 filter Filter through Diatomaceous Earth purge_H2->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify

Caption: Workflow for the catalytic hydrogenation of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Future Perspectives: The Amine Intermediate in Advanced Catalytic Transformations

The true synthetic power of 1-(methylsulfonyl)-1H-pyrazol-4-amine lies in its potential as a building block for more complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions.[9] While direct catalytic C-H functionalization of the pyrazole ring is a known strategy, the presence of the newly formed amine group opens up a different set of powerful catalytic transformations.

Potential Catalytic Applications:
  • Buchwald-Hartwig Amination: The synthesized amine can serve as a nucleophilic coupling partner in palladium-catalyzed C-N bond-forming reactions with aryl or heteroaryl halides/triflates. This allows for the direct linkage of the pyrazole core to other aromatic systems, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

  • Precursor for Suzuki-Miyaura and Sonogashira Coupling: The amine can be readily converted into a halide (e.g., via a Sandmeyer reaction to introduce a bromine or iodine atom) at the C4 position. This halogenated pyrazole is an ideal substrate for palladium-catalyzed Suzuki-Miyaura (with boronic acids) or Sonogashira (with terminal alkynes) cross-coupling reactions.[10] This two-step sequence (reduction followed by halogenation/coupling) provides a reliable pathway to C4-functionalized pyrazoles that might be difficult to access through direct C-H activation due to regioselectivity challenges.

Visualization: Conceptual Pathways for Further Catalytic Functionalization

G cluster_path1 Direct Coupling cluster_path2 Functional Group Interconversion & Coupling start 1-(Methylsulfonyl)-4-nitro-1H-pyrazole amine 1-(Methylsulfonyl)-1H-pyrazol-4-amine start->amine Catalytic Hydrogenation buchwald Buchwald-Hartwig Amination (with Ar-X) amine->buchwald sandmeyer Sandmeyer Reaction (-> 4-Halo-pyrazole) amine->sandmeyer product1 N-Aryl Pyrazole Amine Derivative buchwald->product1 suzuki Suzuki Coupling (with Ar-B(OH)₂) sandmeyer->suzuki sonogashira Sonogashira Coupling (with Alkyne) sandmeyer->sonogashira product2 4-Aryl Pyrazole Derivative suzuki->product2 product3 4-Alkynyl Pyrazole Derivative sonogashira->product3

Caption: Potential catalytic pathways originating from the amine intermediate.

Conclusion

1-(Methylsulfonyl)-4-nitro-1H-pyrazole is a strategically designed intermediate whose primary catalytic application lies in its selective reduction to the corresponding 4-amino-pyrazole. This catalytic hydrogenation is a robust and high-yielding transformation that provides access to a versatile building block for drug discovery and development. The resulting amine is primed for a host of subsequent catalytic reactions, most notably palladium-catalyzed cross-coupling, which enables the construction of complex, highly functionalized pyrazole derivatives. These protocols and conceptual frameworks offer a guide for researchers to effectively utilize this valuable intermediate in their synthetic endeavors.

References

  • D'Anna, F., et al. (2015). Catalytic C-H allylation and benzylation of pyrazoles. The Journal of Organic Chemistry, 80(2), 1133-1141. Available at: [Link]

  • Joo, J. M., et al. (2015). Catalytic C-H Allylation and Benzylation of Pyrazoles. Request PDF. Available at: [Link]

  • Romesberg, F. E., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Available at: [Link]

  • Kang, E. J., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(35), 6845-6858. Available at: [Link]

  • Ichikawa, H., et al. (2006). Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. HETEROCYCLES, 68(11), 2247. Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3505–3508. Available at: [Link]

  • Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7587. Available at: [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1159-1181. Available at: [Link]

Sources

Method

sample preparation of 1-(methylsulfonyl)-4-nitro-1H-pyrazole for mass spectrometry

An Application Guide for the Mass Spectrometric Analysis of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole: From Sample to Signal Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Mass Spectrometric Analysis of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole: From Sample to Signal

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the (MS) analysis. The unique chemical architecture of this molecule, featuring a pyrazole core, an electron-withdrawing nitro group, and a polar methylsulfonyl moiety, presents specific challenges and opportunities for high-fidelity analysis. This document moves beyond rote protocols to explain the underlying chemical principles that govern method selection, from simple dilution for pure compounds to more rigorous extraction techniques for complex matrices. We detail validated protocols for direct infusion, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), and provide starting parameters for electrospray (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry. The objective is to empower researchers, scientists, and drug development professionals with the expertise to develop robust, reproducible, and sensitive analytical methods for this and structurally related compounds.

Analyte Characterization: Guiding Analytical Strategy

The molecular structure of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is the primary determinant of its analytical behavior. A successful sample preparation strategy begins with understanding its key chemical features:

  • Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The nitrogen atoms are potential sites for protonation, making positive ion mode mass spectrometry a viable option. However, the fragmentation of the pyrazole ring itself can be complex, often involving the expulsion of HCN or N₂.[1][2]

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly electronegative functional group. Its presence makes the molecule a prime candidate for analysis in negative ion mode ESI , where it can stabilize a negative charge.[3][4] Fragmentation often involves the characteristic loss of NO and NO₂ radicals.[1][4]

  • Methylsulfonyl Group (-SO₂CH₃): This is a polar, aprotic group that enhances the overall polarity of the molecule. It is generally stable but can be a site for specific fragmentation pathways. The analysis of sulfonamides is well-established in mass spectrometry, often utilizing both ESI and APCI.[5][6]

Collectively, these features render the molecule moderately polar and amenable to reversed-phase liquid chromatography. The choice of ionization source and sample preparation technique must account for this polarity and the high potential for sensitive detection in negative ion mode.

Foundational Principles of Sample Preparation

The goal of sample preparation is to present the analyte to the mass spectrometer in a state that allows for stable and efficient ionization, free from interfering contaminants.[7] For 1-(methylsulfonyl)-4-nitro-1H-pyrazole, key considerations include:

  • Solvent Compatibility: The final sample solution must be fully compatible with the chosen ionization method and mobile phase. High concentrations of non-volatile salts (e.g., phosphates, sulfates) or detergents must be avoided as they can suppress ionization and contaminate the ion source.[8] Volatile salts like ammonium acetate are preferable if a buffer is required.[8]

  • Concentration: The analyte concentration must be within the linear dynamic range of the mass spectrometer detector. A typical starting concentration for LC-MS analysis is 10-20 µM.[9] Overly concentrated samples can lead to detector saturation, ion suppression, and the formation of non-covalent dimers, all of which compromise data quality.[9][10]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., lipids, proteins, salts) can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[7] Effective sample preparation is the primary tool to mitigate these matrix effects.

Workflow for Method Selection

The complexity of the sample matrix dictates the required level of cleanup. The following diagram outlines a decision-making workflow for selecting the appropriate sample preparation protocol.

G cluster_0 Sample Matrix Assessment cluster_1 Protocol Selection cluster_2 Analysis start Initial Sample matrix_check Assess Matrix Complexity (e.g., Purity, Contaminants) start->matrix_check protocol_simple Protocol 1: Direct Infusion / Dilute-and-Shoot matrix_check->protocol_simple Low / Clean (e.g., Reaction Mixture, Standard) protocol_medium Protocol 2: Liquid-Liquid Extraction (LLE) matrix_check->protocol_medium Medium (e.g., Moderately Dirty Reaction Quench) protocol_complex Protocol 3: Solid-Phase Extraction (SPE) matrix_check->protocol_complex High / Complex (e.g., Biological Fluids, Environmental) ms_analysis LC-MS Analysis protocol_simple->ms_analysis protocol_medium->ms_analysis protocol_complex->ms_analysis

Caption: Decision workflow for selecting a sample preparation protocol.

Experimental Protocols

Protocol 1: Direct Infusion / Dilute-and-Shoot
  • Applicability: This method is suitable for rapid screening, purity assessment of standards, or analysis of samples from clean reaction mixtures.

  • Causality: By simply diluting the sample in a solvent compatible with the mass spectrometer's ionization source, this method minimizes sample handling but provides no cleanup. It relies on the initial purity of the sample. Acetonitrile and methanol are excellent choices as they are volatile and promote efficient droplet formation and desolvation in ESI.[11]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(methylsulfonyl)-4-nitro-1H-pyrazole in a suitable organic solvent (e.g., Acetonitrile, Methanol, or DMSO).

  • Working Solution Preparation: Serially dilute the stock solution to a final concentration of approximately 10 µM using a solvent mixture appropriate for the MS analysis (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for positive mode or without acid for negative mode).

  • Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the system tubing.[9]

  • Vial Transfer: Transfer the filtered sample to an appropriate autosampler vial. Use glass vials if the solvent contains acetonitrile or chlorinated solvents to prevent leaching of plasticizers.[8]

  • Analysis: Proceed with direct infusion or LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Applicability: Ideal for removing non-volatile salts and highly polar or non-polar interferences from aqueous samples, such as quenched reaction mixtures.

  • Causality: LLE operates on the principle of differential solubility.[12] The target analyte is partitioned from an aqueous phase into an immiscible organic solvent. Since 1-(methylsulfonyl)-4-nitro-1H-pyrazole is a neutral molecule, its partitioning is primarily governed by its polarity, making solvents like ethyl acetate or dichloromethane effective for extraction from aqueous media.[13]

Step-by-Step Methodology:

  • Sample Preparation: Dilute the aqueous sample (e.g., 1 mL) with an equal volume of deionized water in a separatory funnel or centrifuge tube.

  • Extraction: Add 2-3 volumes of an appropriate, water-immiscible organic solvent (e.g., 2-3 mL of ethyl acetate).

  • Mixing: Stopper and shake the vessel vigorously for 1-2 minutes, ensuring to periodically vent any pressure buildup.[13]

  • Phase Separation: Allow the layers to separate completely. Centrifugation can be used to accelerate this process and resolve emulsions.

  • Collection: Carefully collect the organic layer (top layer for ethyl acetate, bottom for dichloromethane). For quantitative recovery, repeat the extraction (steps 2-4) on the aqueous layer 1-2 more times and combine the organic extracts.

  • Drying (Optional): If residual water is a concern, pass the combined organic extracts through a small column of anhydrous sodium sulfate.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried residue in a known volume of a solvent compatible with your LC-MS mobile phase (e.g., 50:50 Acetonitrile:Water) to the desired concentration.

Protocol 3: Solid-Phase Extraction (SPE)
  • Applicability: The gold standard for cleaning up complex matrices like plasma, urine, or environmental water samples, providing excellent concentration and recovery.[14][15]

  • Causality: This protocol uses a reversed-phase mechanism. The non-polar stationary phase (e.g., C18-silica or a polymeric sorbent) retains the moderately polar analyte from a highly polar (aqueous) sample load.[16] Interfering polar compounds are washed away, and the analyte is then eluted with a non-polar organic solvent.[15][17]

Step-by-Step Methodology (using a generic C18 cartridge):

  • Conditioning: Pass 1-3 cartridge volumes of methanol or acetonitrile through the SPE cartridge. This solvates the C18 chains, making them accessible to the analyte. Do not allow the sorbent bed to dry.[16]

  • Equilibration: Pass 1-3 cartridge volumes of deionized water or a buffer matching the sample's pH. This prepares the sorbent for the aqueous sample load. Do not allow the sorbent bed to dry.[16]

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with water) onto the cartridge at a slow, steady flow rate (e.g., 1-2 drops/second).

  • Washing: Pass 1-3 cartridge volumes of a weak solvent (e.g., 100% water or 5-10% methanol in water) through the cartridge. This removes highly polar impurities and salts that were not retained.

  • Elution: Elute the 1-(methylsulfonyl)-4-nitro-1H-pyrazole from the cartridge using 1-2 cartridge volumes of a strong, non-polar solvent (e.g., methanol or acetonitrile). Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Mass Spectrometry: Ionization and Initial Parameters

Proper sample preparation is futile without optimized instrument parameters. Given the analyte's structure, both ESI and APCI are viable ionization techniques.

  • Electrospray Ionization (ESI): This is the recommended primary technique. It is a soft ionization method ideal for polar molecules.[18][19] Due to the highly electronegative nitro group, negative ion mode ESI is predicted to provide the highest sensitivity .[3][20]

  • Atmospheric Pressure Chemical Ionization (APCI): A good secondary or confirmatory technique. APCI is suitable for moderately polar, thermally stable compounds and can be less susceptible to matrix suppression than ESI.[21][22] It typically produces singly charged ions.[23]

The following table provides suggested starting parameters for a typical quadrupole or time-of-flight mass spectrometer. Optimization will be required for specific instrumentation.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale
Ionization Mode Negative (Primary), Positive (Secondary)Negative or PositiveThe nitro group strongly favors negative ion formation.[3]
Capillary Voltage -3.0 to -4.5 kV (Neg) / +3.5 to +5.0 kV (Pos)N/A (Corona Current: 2-5 µA)Creates the electrostatic field for ion formation.[20]
Source Temperature 100 - 150 °C350 - 500 °CESI requires gentle desolvation; APCI requires complete vaporization.[21]
Nebulizer Gas (N₂) Pressure 30 - 50 psi40 - 60 psiAssists in forming a fine spray of droplets.
Drying Gas (N₂) Flow 8 - 12 L/min5 - 10 L/minAids in solvent evaporation from droplets.
Drying Gas Temperature 300 - 375 °C300 - 375 °CProvides thermal energy for desolvation.
Fragmentor / Skimmer Voltage 80 - 120 V60 - 100 VCan be increased to induce in-source fragmentation for structural confirmation.

Troubleshooting Common Issues

IssuePotential Cause(s) in Sample PrepRecommended Solution(s)
No or Low Signal Intensity - Analyte concentration too low.- Incomplete elution in SPE/LLE.- Ion suppression from matrix/salts.- Concentrate the sample or reduce reconstitution volume.- Use a stronger elution solvent (e.g., add 5% isopropanol to methanol).- Implement a more rigorous cleanup (SPE) or dilute the sample further.[10]
High Background Noise / Contaminant Peaks - Leaching of plasticizers from vials/plates.- Contaminated solvents or reagents.- Septum bleed from GC/LC inlet.- Use glass vials for samples in organic solvents.[8]- Use high-purity, HPLC/MS-grade solvents.- Run a solvent blank to identify the source of contamination.[24]
Poor Peak Shape (Tailing, Splitting) - Reconstitution solvent is much stronger than the initial mobile phase.- Particulates in the sample.- Sample overload.- Reconstitute in a solvent that is as weak as or weaker than the mobile phase.- Ensure final sample is filtered through a 0.22 µm filter.[9]- Dilute the sample to be within the linear range of the detector.[25]
Inconsistent Results / Poor Reproducibility - Inconsistent evaporation to dryness.- SPE cartridge variability or overloading.- Instability of the compound in solution.- Ensure complete and consistent solvent removal before reconstitution.- Ensure SPE sorbent mass is sufficient for sample load; do not let the bed dry out during key steps.[26]- Analyze samples promptly after preparation; check for degradation.[27]

References

  • Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

  • Mills, G. A., & Hites, R. A. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(2), 144–151. [Link]

  • Mills, G. A., & Hites, R. A. (2003). Abstract: Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. [Link]

  • Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... ResearchGate. [Link]

  • Polo, M., et al. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry, 75(17), 4568–4575. [Link]

  • Doerge, D. R., & Bajic, S. (1995). HPLC/atmospheric pressure chemical ionization-mass spectroscopy of eight regulated sulfonamides. Rapid Communications in Mass Spectrometry, 9(11), 1012-6. [Link]

  • Li, Y., et al. (2015). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. TrAC Trends in Analytical Chemistry, 65, 56-71. [Link]

  • Mills, G. A., & Hites, R. A. (2003). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • University of Richmond. (n.d.). Liquid-Liquid Extraction. Organic Chemistry I Lab. [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. [Link]

  • Xu, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach... Journal of Agricultural and Food Chemistry, 65(9), 1989-1998. [Link]

  • Mastovska, K., & Lehotay, S. J. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(6), 1335. [Link]

  • Gaugain, M., et al. (2016). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Journal of Agricultural and Food Chemistry. [Link]

  • Kitanovski, Z., & Grgić, I. (2019). (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. [Link]

  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution? [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Agilent Technologies. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. [Link]

  • Thurman, E. M., et al. (2001). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. U.S. Geological Survey. [Link]

  • LCGC International. (2020). Liquid-Liquid Extraction of Polar Organic Compounds. [Link]

  • Puoci, F., et al. (2013). Development of a selective solid phase extraction method for nitro musk compounds in environmental waters using a molecularly imprinted sorbent. Journal of Chromatography A, 1293, 1-7. [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Hawthorne, S. B., et al. (1997). Class-Selective Extraction of Polar, Moderately Polar, and Nonpolar Organics from Hydrocarbon Wastes Using Subcritical Water. Environmental Science & Technology, 31(1), 211–217. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • Phenomenex. (2026). Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(4), 431-438. [Link]

  • Wang, R., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950. [Link]

  • Reddy, M. R., et al. (2020). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 25(22), 5462. [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Harvard University. (n.d.). Open Access Sample Prep. Harvard Center for Mass Spectrometry. [Link]

Sources

Application

Application Note &amp; Protocol: A Guide to the Laboratory Scale-Up of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole Synthesis

Abstract and Scope This document provides a comprehensive guide for researchers, chemists, and process development professionals on the synthesis and laboratory scale-up of 1-(methylsulfonyl)-4-nitro-1H-pyrazole. Nitropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Scope

This document provides a comprehensive guide for researchers, chemists, and process development professionals on the synthesis and laboratory scale-up of 1-(methylsulfonyl)-4-nitro-1H-pyrazole. Nitropyrazole derivatives are a critical class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and energetic materials.[1][2][3] The introduction of a methylsulfonyl group at the N1 position and a nitro group at the C4 position creates a unique electronic profile, making this molecule a valuable synthon.

However, the synthesis involves highly energetic functional groups and exothermic reactions, demanding a rigorous approach to safety and process control, especially during scale-up. This guide moves beyond a simple recitation of steps; it elucidates the underlying chemical principles and safety rationale for each procedural choice. We will detail a validated bench-scale synthesis, provide a systematic framework for hazard analysis, and present a modified protocol for scaling production to a 25-50 gram level, ensuring scientific integrity and operational safety.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route proceeds in two distinct, logical steps, beginning with the commercially available 1H-pyrazole. This strategy isolates the two most critical transformations—nitration and sulfonylation—allowing for clear in-process controls and purification of the intermediate.

Step 1: Electrophilic Aromatic Nitration of 1H-Pyrazole The first step is the nitration of the pyrazole ring to form the key intermediate, 4-nitro-1H-pyrazole. While pyrazole can be nitrated under various conditions, the use of a mixed acid system (HNO₃/H₂SO₄) is a robust and well-understood method for aromatic nitration.[2]

  • Causality: Concentrated sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4] The pyrazole ring, being an electron-rich heterocycle, readily undergoes electrophilic substitution. The substitution is directed to the 4-position due to the electronic properties of the ring system. Alternative methods, such as using N-nitropyrazole rearrangement, can also yield the 4-nitro product.[5]

Step 2: N-Sulfonylation of 4-nitro-1H-pyrazole The second step involves the reaction of 4-nitro-1H-pyrazole with methanesulfonyl chloride (MsCl) to form the final product. This is a nucleophilic substitution reaction.

  • Causality: In the presence of a suitable base (e.g., triethylamine or potassium carbonate), the N-H proton of the pyrazole ring is deprotonated, forming a nucleophilic pyrazolide anion. This anion then attacks the electrophilic sulfur atom of methanesulfonyl chloride, displacing the chloride leaving group to form the N-S bond. The choice of base and solvent is critical to ensure sufficient reactivity without promoting unwanted side reactions.

Visualized Reaction Scheme

Synthetic_Pathway Pyrazole 1H-Pyrazole Nitration Step 1: Nitration HNO₃ / H₂SO₄ Pyrazole->Nitration Intermediate 4-nitro-1H-pyrazole Nitration->Intermediate Sulfonylation Step 2: Sulfonylation MsCl, Base Intermediate->Sulfonylation Product 1-(methylsulfonyl)-4-nitro-1H-pyrazole Sulfonylation->Product

Caption: Two-step synthesis of the target compound.

Critical Hazard Analysis and Risk Mitigation

Scaling up chemical reactions, particularly nitrations, is not a linear process. A thorough understanding and mitigation of potential hazards are paramount. The combination of strong acids, a highly exothermic nitration step, and an energetic final product necessitates a multi-faceted safety approach.

3.1 Primary Hazards

  • Chemical Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[4][6] Nitric acid is also a strong oxidizing agent that can react violently with organic materials.[6] Methanesulfonyl chloride is corrosive and lachrymatory.

  • Reaction Hazards:

    • Exothermicity: The nitration of pyrazole is a highly exothermic reaction. Without adequate cooling and controlled addition of reagents, the reaction can experience a thermal runaway, leading to rapid temperature and pressure increases, and potentially an explosion.[7][8]

    • Gas Evolution: The reaction can produce toxic nitrogen dioxide (NO₂) fumes, especially if the temperature is not controlled.[7]

  • Product Stability: Nitropyrazole derivatives are a class of energetic materials.[9][10] The final product, 1-(methylsulfonyl)-4-nitro-1H-pyrazole, contains both a nitro group and a sulfonyl group, which can contribute to thermal instability. The thermal decomposition onset temperature is a critical safety parameter that must be understood before handling the material at elevated temperatures (e.g., during drying).

3.2 Risk Mitigation and Control Measures A multi-layered approach to safety is required, incorporating engineering controls, procedural controls, and personal protective equipment (PPE).

Hazard CategoryPotential ConsequenceMitigation Strategy & Control Measures
Chemical Exposure Severe skin/eye burns, respiratory damage.Engineering: All operations must be conducted in a certified chemical fume hood.[4] PPE: Wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant lab coat.[7] Procedural: Have emergency eyewash and shower stations readily accessible.[6] Keep neutralizing agents (e.g., sodium bicarbonate) on hand for spills.
Thermal Runaway Violent reaction, vessel over-pressurization, explosion.Engineering: Use a jacketed reactor with a circulating chiller for precise temperature control. Employ an overhead stirrer for efficient mixing to prevent localized hot spots.[11] Procedural: Maintain strict temperature control (e.g., 0-10 °C) during nitrating agent addition.[11] Add the nitrating agent slowly and dropwise, monitoring the internal temperature constantly. Perform a thermal hazard analysis (e.g., Differential Scanning Calorimetry, DSC) on the reaction mixture and final product to determine onset decomposition temperatures.[8][12][13]
Product Instability Uncontrolled decomposition upon heating.Procedural: Dry the final product at a temperature well below its determined decomposition onset (e.g., <50 °C). Avoid grinding or subjecting the dry material to heavy impact or friction. Store in a cool, well-ventilated area away from heat sources.

Protocol Part A: Bench-Scale Synthesis (1-5 g)

This protocol is designed for a 5-gram scale synthesis of the final product. All operations must be performed in a chemical fume hood.

Step 1: Synthesis of 4-nitro-1H-pyrazole

Reagents & Materials:

Reagent M.W. ( g/mol ) Amount Moles
1H-Pyrazole 68.08 3.40 g 0.05
Sulfuric Acid (98%) 98.08 20 mL -

| Nitric Acid (70%) | 63.01 | 3.5 mL | ~0.055 |

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and filter flask

Procedure:

  • Equip the 100 mL flask with a magnetic stir bar, thermometer, and dropping funnel. Place the flask in an ice-salt bath.

  • Carefully add the sulfuric acid (20 mL) to the flask and cool to below 5 °C.

  • While stirring, add the 1H-pyrazole (3.40 g) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Once the pyrazole has dissolved, begin the dropwise addition of nitric acid (3.5 mL) via the dropping funnel. This addition is highly exothermic. Maintain the internal temperature between 5-10 °C throughout the addition. The addition should take approximately 30-45 minutes.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1 hour.

  • Quenching: In a separate beaker, prepare approximately 100 g of crushed ice. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice.

  • A white to pale yellow solid should precipitate. Allow the ice to melt completely, then stir the slurry for 15 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the crude 4-nitro-1H-pyrazole under vacuum. The product can be used directly in the next step or recrystallized from an ethanol/water mixture if higher purity is desired.

Step 2: Synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole

Reagents & Materials:

Reagent M.W. ( g/mol ) Amount Moles
4-nitro-1H-pyrazole (crude) 113.06 ~5.6 g ~0.05
Methanesulfonyl Chloride (MsCl) 114.55 4.2 mL 0.055
Triethylamine (TEA) 101.19 8.4 mL 0.06

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

Procedure:

  • In a 250 mL flask, dissolve the crude 4-nitro-1H-pyrazole in dichloromethane (50 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Add triethylamine (8.4 mL) to the solution.

  • Slowly add methanesulfonyl chloride (4.2 mL) dropwise over 15-20 minutes, maintaining the temperature below 10 °C.

  • After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford 1-(methylsulfonyl)-4-nitro-1H-pyrazole as a crystalline solid.

Protocol Part B: Scale-Up Considerations (Target: 25-50 g)

Directly multiplying the bench-scale protocol by a factor of 10 is unsafe and inefficient. The primary challenge in scaling up is managing the heat generated during nitration, as the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

Process Modifications for Safe Scale-Up
ParameterBench-Scale (5 g)Scale-Up (50 g)Rationale for Change
Reactor 100 mL Round-bottom flask1 L Jacketed Glass ReactorProvides superior heat transfer and containment. Allows precise temperature control via a circulating chiller.
Stirring Magnetic stir barOverhead mechanical stirrerEnsures efficient mixing in a larger volume, preventing hot spots and ensuring homogeneity.
Nitrating Agent Addition Dropping funnel (manual)Syringe pump or addition funnel with subsurface additionProvides highly controlled, consistent addition rate, minimizing exotherm spikes. Subsurface addition prevents accumulation of unreacted reagent on the surface.
Temperature Monitoring ThermometerCalibrated temperature probe (e.g., Pt100) linked to the reactor controllerOffers more accurate and responsive temperature reading of the reaction bulk.
Quenching Forward Quench (reaction to ice)Reverse Quench (slowly transfer reaction to a separate vessel of stirred ice/water)For larger volumes, this is often safer as it maintains a large heat sink and prevents a large mass of unquenched acid from accumulating.
Scale-Up Protocol (50 g Target)

Step 1: Nitration in a Jacketed Reactor

  • Set up the 1 L jacketed reactor with an overhead stirrer, temperature probe, and a port for the syringe pump line.

  • Charge the reactor with sulfuric acid (200 mL) and start the stirrer.

  • Cool the reactor jacket to 0 °C using a circulating chiller.

  • Once the acid is at <5 °C, add 1H-pyrazole (34.0 g) in small portions via a powder funnel. Ensure each portion dissolves before adding the next, keeping the internal temperature below 10 °C.

  • Set up a syringe pump with nitric acid (35 mL). Position the delivery tube so it is below the surface of the reaction mixture.

  • Begin adding the nitric acid at a slow, controlled rate (e.g., ~0.5 mL/min). Carefully monitor the internal temperature. If it rises above 10 °C, pause the addition until it cools. The total addition time should be at least 70-90 minutes.

  • After the addition is complete, let the mixture stir at 5-10 °C for 1 hour.

  • Prepare a separate 2 L vessel with a robust overhead stirrer containing 1 kg of crushed ice and 200 mL of water.

  • Slowly transfer the reaction mixture to the stirred ice slurry via a peristaltic pump or by careful pouring. Monitor the temperature of the quench pot to ensure it remains low.

  • Collect and wash the precipitated 4-nitro-1H-pyrazole as described in the bench-scale protocol.

Step 2: Sulfonylation proceeds with similar modifications, using the jacketed reactor for temperature control during the addition of methanesulfonyl chloride.

Analytical Quality Control

Confirming the identity and purity of the final product is a non-negotiable step.

TestMethodSpecification / Expected Result
Appearance Visual InspectionWhite to pale yellow crystalline solid
Identity ¹H NMR, ¹³C NMRSpectra consistent with the structure of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.
Identity Mass Spectrometry (MS)[M+H]⁺ or other appropriate molecular ions observed. For C₄H₅N₃O₄S, M.W. is 191.17.
Purity RP-HPLC (UV Detection)≥98.0% purity. A typical method would use a C18 column with a water/acetonitrile mobile phase.[14]
Thermal Stability DSCOnset of decomposition should be determined. For safety, this should be well above any processing temperatures. Nitropyrazoles can have decomposition onsets ranging from 190°C to over 230°C.[9][10]

Visualized Process Safety Workflow

This workflow outlines the decision-making process for a safe scale-up.

Safety_Workflow start Propose Scale-Up to >10g hazard_id Identify Hazards: - Exotherm - Reagent Corrosivity - Product Thermal Stability start->hazard_id thermal_analysis Perform Thermal Analysis (DSC/ARC) on Reaction Mixture & Product hazard_id->thermal_analysis onset_known Is Decomposition Onset Safely Above Process T? thermal_analysis->onset_known eng_controls Define Engineering Controls: - Jacketed Reactor - Overhead Stirring - Syringe Pump Addition onset_known->eng_controls Yes stop STOP & Re-evaluate Process (e.g., use milder nitrating agent) onset_known->stop No proc_controls Define Procedural Controls: - Slow Addition Rate - Strict T-Control Limits - Reverse Quench Plan eng_controls->proc_controls peer_review Conduct Peer Safety Review proc_controls->peer_review peer_review->hazard_id Changes Required proceed Proceed with Scale-Up Under Strict Supervision peer_review->proceed Approved

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Aqueous Insolubility of 1-(methylsulfonyl)-4-nitro-1H-pyrazole

From the desk of the Senior Application Scientist Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1-(methylsulfonyl)-4-nitro-1H-pyrazole. We understan...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1-(methylsulfonyl)-4-nitro-1H-pyrazole. We understand that navigating the experimental challenges posed by poorly soluble compounds is a critical step in generating reliable and reproducible data. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Part 1: Foundational Understanding & Initial Assessment (FAQs)

This section addresses the most common initial questions and establishes a baseline for troubleshooting.

Q1: I've received my vial of 1-(methylsulfonyl)-4-nitro-1H-pyrazole, and it won't dissolve in my aqueous buffer (e.g., PBS, TRIS). Why is this happening?

A1: The observed insolubility is an expected physicochemical property of this molecule. The structure of 1-(methylsulfonyl)-4-nitro-1H-pyrazole—featuring a planar, aromatic pyrazole ring flanked by two potent electron-withdrawing groups (a nitro group and a methylsulfonyl group)—contributes to a highly stable crystalline lattice. This structure makes the molecule what is often termed a "brick-dust" compound.[1] Significant energy is required to break apart this crystal lattice and allow individual molecules to be solvated by water. While pyrazole derivatives are often soluble in organic solvents, their aqueous solubility is typically limited.[2][3]

Q2: Before I try complex solubilization methods, what are the essential first steps?

A2: Excellent question. Always start with the fundamentals to rule out simple issues:

  • Verify Compound Integrity: Ensure you are using a high-purity batch of the compound. Impurities can sometimes affect solubility characteristics.

  • Start Small: Begin with a very small amount of solid in your chosen aqueous medium.

  • Apply Physical Energy: Use vigorous vortexing and, if available, bath sonication. This provides the mechanical energy needed to aid the dissolution process. Sometimes, what appears as insolubility is merely a very slow rate of dissolution.

  • Gentle Warming: If your experimental system permits, warming the solution to 37°C can sometimes improve solubility. However, be cautious of potential compound degradation at elevated temperatures.[3]

Q3: How do I perform a basic, quantitative assessment of its aqueous solubility?

A3: Determining the equilibrium or saturation solubility is a crucial baseline. This tells you the maximum concentration you can achieve in a given solvent system before employing enhancement techniques.

Protocol 1: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of solid 1-(methylsulfonyl)-4-nitro-1H-pyrazole to a known volume of your aqueous buffer (e.g., 5 mg into 1 mL of PBS, pH 7.4) in a sealed glass vial. The key is to have undissolved solid remaining at the end.[2]
  • Equilibration: Place the sealed vial on an orbital shaker or use a magnetic stir bar to agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is generally sufficient to reach equilibrium.
  • Separation: After equilibration, allow the suspension to settle. To separate the dissolved fraction from the solid, centrifuge the sample at high speed (e.g., >10,000 x g for 15 minutes).
  • Sampling & Filtration: Carefully collect the supernatant. For complete removal of any remaining solid particulates, immediately filter the supernatant through a 0.22 µm syringe filter (a low-protein-binding type like PVDF is recommended).[2]
  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry against a standard curve prepared in an appropriate organic solvent. The resulting concentration is your equilibrium solubility.

Part 2: A Systematic Workflow for Solubility Enhancement

If the baseline aqueous solubility is insufficient for your experimental needs, proceed through the following strategies in a stepwise manner. This workflow is designed to move from the simplest and most common methods to more specialized techniques.

G start Start: Insoluble Compound in Aqueous Media cosolvent Step 1: Co-Solvent Approach (e.g., 1-5% DMSO, Ethanol) start->cosolvent check1 Is solubility sufficient AND compatible with assay? cosolvent->check1 surfactant Step 2: Surfactant Solubilization (e.g., 0.01-0.1% Tween-80) check1->surfactant No success Proceed with Experiment (Include Vehicle Control) check1->success Yes check2 Is solubility sufficient AND compatible with assay? surfactant->check2 cyclodextrin Step 3: Cyclodextrin Complexation (e.g., 1-5% HP-β-CD) check2->cyclodextrin No check2->success Yes check3 Is solubility sufficient AND compatible with assay? cyclodextrin->check3 advanced Consider Advanced Formulations (Nanosuspensions, Liposomes) check3->advanced No check3->success Yes

Caption: Stepwise troubleshooting workflow for enhancing aqueous solubility.
Step 1: The Co-Solvent Approach

Q: When and why should I use a co-solvent? A: This is the most common first-line strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][] This change in polarity lowers the energy penalty for solvating a hydrophobic compound like 1-(methylsulfonyl)-4-nitro-1H-pyrazole. It is the preferred method for preparing stock solutions for in vitro assays.[6]

Potential Pitfalls: At higher concentrations (>1-5%), organic solvents like DMSO can be cytotoxic or interfere with enzyme kinetics and other biological processes.[7] Always run a vehicle control (your final aqueous buffer plus the same concentration of co-solvent) to validate your assay.

Protocol 2: Co-Solvent Stock Preparation and Dilution

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved.

  • Serial Dilution: Perform serial dilutions of this stock solution directly into your final aqueous buffer.

  • Precipitation Check: A common issue is "crashing out," where the compound precipitates upon dilution because the final co-solvent concentration is too low to maintain solubility.[7] To mitigate this, try:

    • Lowering the final working concentration of your compound.

    • Increasing the final concentration of the co-solvent, but keeping it as low as possible (ideally ≤1% v/v for cell-based assays).

    • Adding the concentrated stock solution to your buffer while vortexing to ensure rapid mixing.

Co-SolventTypical Starting Conc. (Final Assay)Key Considerations
DMSO 0.1% - 1.0%Gold standard for initial stock preparation. Can be toxic above 1%.[6]
Ethanol 1% - 5%Generally well-tolerated in many assays. Can be volatile.[8]
Polyethylene Glycol 400 (PEG 400) 1% - 10%A less toxic option, often used in preclinical formulations.[][9]
Propylene Glycol (PG) 1% - 10%Common pharmaceutical solvent with a good safety profile.[9]
Step 2: Surfactant-Mediated Solubilization

Q: My compound still precipitates with co-solvents. How can surfactants help? A: Surfactants are amphiphilic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell.[10][11] Your poorly soluble compound can be partitioned into this hydrophobic core, allowing it to be effectively dispersed in the aqueous medium.[12][13] This is a powerful technique, especially when higher compound concentrations are needed.

Sources

Optimization

Technical Support Center: Stabilizing 1-(methylsulfonyl)-4-nitro-1H-pyrazole During Storage

Welcome to the technical support center for 1-(methylsulfonyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(methylsulfonyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the thermal degradation of this compound during storage. By understanding the underlying chemical principles and following the recommended procedures, you can ensure the integrity and stability of your samples.

Introduction: Understanding the Stability of 1-(methylsulfonyl)-4-nitro-1H-pyrazole

1-(methylsulfonyl)-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and a methylsulfonyl group. Both of these functional groups are strongly electron-withdrawing, which can significantly influence the molecule's stability. While specific thermal decomposition data for this exact molecule is not extensively published, we can infer its stability characteristics from related compounds like nitropyrazoles and other nitroaromatic compounds.[1][2]

Energetic materials, including many nitro-containing compounds, are thermodynamically unstable but kinetically stable.[3] This means that while they have a large amount of stored chemical energy, they require an initial input of energy, such as heat, to initiate decomposition. The primary concern during storage is to prevent the compound from reaching its autoignition temperature or undergoing slow decomposition over time, which can be accelerated by elevated temperatures.[3][4]

The following sections provide a series of frequently asked questions and troubleshooting guides to help you mitigate the risk of thermal degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed a discoloration (yellowing or browning) of my solid 1-(methylsulfonyl)-4-nitro-1H-pyrazole sample during storage. What does this indicate?

A change in color is a common visual indicator of chemical degradation in nitroaromatic compounds.[5] This can be caused by exposure to elevated temperatures (thermal degradation) or light (photodegradation), leading to the formation of colored byproducts.[5] It is crucial to investigate any color change promptly to assess the purity and integrity of your sample.

Q2: How can I definitively confirm if my sample has undergone thermal degradation?

While a color change is a strong indicator, it is not conclusive.[5] To confirm and quantify degradation, a stability-indicating analytical method is necessary. High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable technique for this purpose.[5] This method can separate the parent compound from its degradation products, allowing you to determine the remaining purity of your sample.

Q3: What are the primary chemical pathways for the thermal decomposition of nitropyrazoles?

Studies on nitropyrazoles suggest several potential thermal decomposition pathways. One common initial step is the homolytic cleavage of the C-NO2 or N-NO2 bond, releasing nitrogen dioxide (NO2).[6][7] The subsequent reactions can be complex and may involve intramolecular rearrangements or further fragmentation of the pyrazole ring.[6][8][9] The presence of the methylsulfonyl group, a strong electron-withdrawing group, can also influence the decomposition mechanism.

Diagram: Potential Thermal Degradation Initiation

Caption: Potential initiation pathways for the thermal degradation of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Q4: What are the ideal storage conditions to prevent thermal degradation?

To minimize the risk of thermal degradation, it is essential to control the storage environment. The following conditions are recommended based on best practices for nitroaromatic and energetic compounds:[5][10]

ParameterRecommendationRationale
Temperature Store in a refrigerator at 2-8°C.[5]Lower temperatures significantly reduce the rate of chemical reactions, including decomposition.[3] Avoid repeated freeze-thaw cycles.
Light Store in an amber or opaque container in a dark location.[5]Protects the compound from photodegradation, which can be initiated by UV light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[5]Prevents oxidative degradation and reactions with atmospheric moisture.
Container Use a tightly sealed, non-reactive container (e.g., glass with a Teflon-lined cap).[5]Prevents contamination and ensures a stable microenvironment.

Q5: Can the choice of solvent for storing the compound in solution affect its stability?

Absolutely. If you need to store the compound in solution, the choice of solvent is critical.[5] Some solvents can react with the compound or catalyze its degradation. It is recommended to use high-purity, dry solvents. If possible, storing the compound as a dry solid is often the most stable option.[5] If a solution is necessary, a stability study in the chosen solvent is advisable for long-term storage.

Q6: Are there any incompatible materials I should avoid storing near this compound?

Yes. Nitro compounds can be sensitive to contact with certain materials.[10] Avoid contact with strong bases, amines, and strong oxidizing or reducing agents.[10] Contamination with these substances can lower the decomposition temperature and potentially lead to a runaway reaction.[11] Also, be aware that some metals can catalyze decomposition.[12]

Experimental Protocol: Accelerated Stability Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the thermal stability of 1-(methylsulfonyl)-4-nitro-1H-pyrazole and identify potential degradation products.

Objective: To evaluate the thermal stability of the compound under accelerated conditions.

Materials:

  • 1-(methylsulfonyl)-4-nitro-1H-pyrazole

  • HPLC-grade solvent for dissolution (e.g., acetonitrile)

  • Temperature-controlled oven or heating block

  • HPLC system with UV detector

  • Amber HPLC vials

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the compound into several amber HPLC vials.

    • Dissolve the compound in a suitable HPLC-grade solvent to a known concentration.

    • Prepare a control sample to be stored at the recommended refrigerated temperature (2-8°C).

  • Stress Conditions:

    • Place the other sample vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C, 60°C, or 80°C). The choice of temperature will depend on the suspected stability of the compound and should be below its melting or decomposition point.[3]

  • Time Points:

    • At specified time intervals (e.g., 24, 48, 72 hours, and 1 week), remove one vial from the oven.

    • Allow the vial to cool to room temperature.

  • Analysis:

    • Analyze the control sample and the stressed samples by HPLC.

    • Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Interpretation:

    • Quantify the percentage of the remaining parent compound at each time point and temperature.

    • This data can be used to estimate the shelf life of the compound under different storage conditions.[3][13]

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Observation of Potential Degradation (e.g., color change) confirm_degradation Confirm Degradation via HPLC Analysis start->confirm_degradation degradation_confirmed Degradation Confirmed? confirm_degradation->degradation_confirmed no_degradation No Significant Degradation. Continue Routine Monitoring. degradation_confirmed->no_degradation No review_storage Review Storage Conditions degradation_confirmed->review_storage Yes check_temp Is Temperature Controlled (2-8°C)? review_storage->check_temp check_light Is the Sample Protected from Light? check_temp->check_light Yes corrective_action Implement Corrective Actions: - Adjust Temperature - Use Amber Vials - Purge with Inert Gas - Use Appropriate Container check_temp->corrective_action No check_atmosphere Is the Sample Under Inert Atmosphere? check_light->check_atmosphere Yes check_light->corrective_action No check_container Is the Container Tightly Sealed and Inert? check_atmosphere->check_container Yes check_atmosphere->corrective_action No check_container->corrective_action No quarantine Quarantine Affected Batch. Consider Disposal. check_container->quarantine Yes corrective_action->review_storage

Caption: A step-by-step workflow for troubleshooting suspected degradation of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Conclusion

The prevention of thermal degradation of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is crucial for maintaining its quality and ensuring the reliability of experimental results. By adhering to the storage and handling guidelines outlined in this technical support guide, researchers can significantly extend the shelf life of this compound. In cases where degradation is suspected, a systematic approach involving analytical confirmation and a thorough review of storage practices is recommended.

References

  • CoLab.ws. Thermal Decomposition of Nitropyrazoles. Available from: [Link]

  • ResearchGate. (PDF) Thermal Decomposition of Nitropyrazoles. Available from: [Link]

  • ResearchGate. Thermal Decomposition of Nitropyrazoles. Available from: [Link]

  • Google Patents. US20160031769A1 - Methods of reducing ignition sensitivity of energetic materials ...
  • DTIC. Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. Available from: [Link]

  • MDPI. An Alternative Approach for Predicting the Shelf Life of Energetic Materials. Available from: [Link]

  • AKJournals. Chemistry and thermal decomposition of trinitropyrazoles. Available from: [Link]

  • Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl. Available from: [Link]

  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

  • ResearchGate. Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF. Available from: [Link]

  • Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid. Available from: [Link]

  • DTIC. Thermal Decomposition of Energetic Materials: TNCHP, TNAZ, 24DNI, ANTA, DNBT and HMX. Available from: [Link]

  • PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

  • Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Available from: [Link]

  • Eureka by PatSnap. How to Prevent Lithium Nitrate Decomposition in Process Heat Cycles. Available from: [Link]

  • MDPI. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Available from: [Link]

  • Chemical Engineering Transactions. Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis Techniques. Available from: [Link]

  • SciSpace. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(methylsulfonyl)-4-nitro-1H-pyrazole Synthesis

Introduction Welcome to the technical support guide for the synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this specific synthetic transformation. The following sections are structured in a question-and-answer format to address common challenges and provide a clear rationale for procedural choices, ensuring both reproducibility and high-quality outcomes.

The synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole typically involves the N-sulfonylation of 4-nitro-1H-pyrazole using methanesulfonyl chloride in the presence of a suitable base. While seemingly straightforward, the success of this reaction is highly dependent on the precise control of key parameters, primarily reaction temperature and time. This guide will focus on the causality behind these parameters and provide a logical framework for systematic optimization.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole?

The most direct and common method is the reaction of 4-nitro-1H-pyrazole with methanesulfonyl chloride (MsCl) in the presence of a base. The base serves to deprotonate the pyrazole nitrogen, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction: 4-nitro-1H-pyrazole + Methanesulfonyl Chloride --(Base, Solvent)--> 1-(methylsulfonyl)-4-nitro-1H-pyrazole + Base·HCl

A typical procedure involves dissolving 4-nitro-1H-pyrazole and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled before the dropwise addition of methanesulfonyl chloride.[1]

Q2: Why is precise temperature control so critical for this reaction?

Temperature control is paramount for three primary reasons:

  • Reaction Kinetics: The sulfonylation reaction is generally exothermic. Adding methanesulfonyl chloride to the amine-pyrazole mixture can generate a significant amount of heat. An initial low temperature (e.g., 0 °C) is crucial to control the reaction rate, prevent a thermal runaway, and minimize the formation of side products.[1]

  • Reagent Stability: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis if moisture is present. While less of a concern in aprotic solvents, uncontrolled temperature spikes can accelerate the degradation of both the starting materials and the product.

  • Product Selectivity and Purity: The nitro group on the pyrazole ring is a strong electron-withdrawing group, which can make the ring susceptible to nucleophilic attack or degradation under harsh conditions. Overheating can lead to the formation of unidentified, often colored, impurities that complicate purification.

Q3: How does reaction time influence the yield and purity?

Reaction time is intrinsically linked to temperature. The optimal duration ensures the reaction proceeds to completion without allowing for significant product degradation.

  • Incomplete Reaction: Insufficient reaction time, especially at lower temperatures, will result in the incomplete consumption of the starting 4-nitro-1H-pyrazole.

  • Side Product Formation: Excessively long reaction times, particularly if the mixture is heated, can promote the formation of degradation byproducts.

The most reliable method to determine the optimal reaction time is to monitor its progress. Techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for tracking the disappearance of starting material and the appearance of the product.[2][3] The reaction is considered complete when the starting pyrazole spot is no longer visible on the TLC plate.

Troubleshooting Guide: Optimizing Temperature and Time

This section addresses specific experimental issues with a systematic approach to troubleshooting.

Problem 1: Low or No Product Yield After Initial Attempt.

You've run the reaction at room temperature for 2 hours, and TLC analysis shows mostly unreacted starting material.

Possible Causes & Solutions:

  • Insufficient Deprotonation/Activation: The pKa of the pyrazole N-H is influenced by the electron-withdrawing nitro group. Your base may not be strong enough for efficient deprotonation at room temperature.

    • Solution A (Base Screening): Switch from a tertiary amine like triethylamine to a stronger, inorganic base like potassium carbonate or cesium carbonate. These can be particularly effective in solvents like acetonitrile or DMF.

    • Solution B (Temperature Adjustment): While initial addition should be at 0 °C, the reaction may require thermal energy to proceed to completion. After adding the methanesulfonyl chloride, allow the reaction to warm to room temperature and stir for several hours. If the reaction remains stalled (as confirmed by TLC), gentle heating to 40-50 °C can be applied.[4]

  • Poor Reagent Quality: Methanesulfonyl chloride is sensitive to moisture.

    • Solution: Use a fresh bottle of methanesulfonyl chloride or distill the reagent prior to use. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.[2]

Experimental Workflow for Optimization

The following diagram outlines a logical workflow for optimizing the reaction conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitor Monitoring & Optimization Prep 1. Dissolve 4-nitro-1H-pyrazole & Base (e.g., TEA) in dry DCM Cool 2. Cool flask to 0 °C in an ice bath Prep->Cool Add 3. Add Methanesulfonyl Chloride dropwise over 15-20 min Cool->Add Stir 4. Stir at 0 °C for 30 min, then warm to Room Temp (RT) Add->Stir Monitor 5. Monitor by TLC every hour Stir->Monitor Complete Reaction Complete? Monitor->Complete Heat 6a. If stalled, heat to 40 °C. Continue monitoring. Complete->Heat No Workup 6b. Proceed to Workup Complete->Workup Yes Heat->Monitor

Caption: Workflow for Synthesis and Optimization.

Problem 2: Reaction is Complete, but the Final Product is Impure (Multiple Spots on TLC).

You've successfully consumed all starting material, but your crude product shows multiple spots, indicating impurities.

Possible Causes & Solutions:

  • Thermal Degradation: The reaction temperature may have been too high, or local "hot spots" may have formed during the addition of methanesulfonyl chloride.

    • Solution: Ensure the initial cooling is effective (a well-maintained ice/water bath). Add the methanesulfonyl chloride very slowly, perhaps even via a syringe pump, to maintain a consistent internal temperature. A more dilute reaction mixture can also help dissipate heat more effectively.

  • Side Reactions with Solvent or Base:

    • Solution: Ensure your base is non-nucleophilic (TEA, DIPEA). While less common, some solvents can participate in side reactions at elevated temperatures. Stick to standard, relatively inert aprotic solvents like DCM, THF, or acetonitrile.

Data Summary: Recommended Optimization Parameters

The table below provides a starting point for a systematic optimization study. Run small-scale reactions varying one parameter at a time while monitoring via TLC.

Parameter Condition A (Mild) Condition B (Standard) Condition C (Forced) Rationale & Comments
Temperature 0 °C to Room Temp.0 °C, then 40 °C0 °C, then 60 °C (Reflux in DCM)Start with mild conditions. Increase temperature only if the reaction stalls. High heat increases the risk of degradation.[1]
Time 4 - 8 hours2 - 4 hours1 - 2 hoursReaction time is inversely related to temperature. Monitor closely with TLC to avoid prolonged heating.[3]
Base Triethylamine (TEA)DIPEAK₂CO₃ / Cs₂CO₃TEA is often sufficient. Use a stronger inorganic base if deprotonation is the rate-limiting step.
Solvent DCM / THFAcetonitrileDMFDCM is a good starting point. Acetonitrile is more polar and can accelerate the reaction. Use DMF with caution as it requires higher temperatures for removal.

Protocols

Protocol 1: General Synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole
  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitro-1H-pyrazole (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of pyrazole).

  • Add triethylamine (1.5 eq) and stir until all solids dissolve.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes after the addition is complete.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress using TLC (see Protocol 2).

  • Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[5]

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Eluent System: A mixture of Hexane and Ethyl Acetate is a good starting point. Begin with a 70:30 (Hexane:EtOAc) ratio and adjust as needed to achieve good separation. The product, being more non-polar than the starting material, should have a higher Rf value.

  • Procedure:

    • Using a capillary tube, spot the starting 4-nitro-1H-pyrazole (dissolved in a small amount of solvent) on the "S" (Standard) lane of a TLC plate.

    • Spot the reaction mixture on the "R" (Reaction) lane.

    • Develop the plate in a chamber containing the chosen eluent.

    • Visualize the spots under a UV lamp (254 nm).

    • The reaction is complete when the spot corresponding to the starting material in the "R" lane has completely disappeared.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing low-yield issues.

G Start Problem: Low Yield or Incomplete Conversion CheckSM Is Starting Material (SM) still present on TLC? Start->CheckSM CheckImpurity Is there a new, major impurity spot? CheckSM->CheckImpurity No Incomplete Cause: Incomplete Reaction CheckSM->Incomplete Yes Degradation Cause: Degradation CheckImpurity->Degradation Yes Sol_Incomplete1 Solution 1: Increase Reaction Time at current temperature. CheckImpurity->Sol_Incomplete1 No, just SM Incomplete->Sol_Incomplete1 Sol_Incomplete2 Solution 2: Gently heat to 40 °C and monitor. Incomplete->Sol_Incomplete2 Sol_Incomplete3 Solution 3: Use a stronger base (e.g., K₂CO₃ in ACN). Incomplete->Sol_Incomplete3 Sol_Degradation1 Solution 1: Lower reaction temperature. Ensure slow addition of MsCl at 0 °C. Degradation->Sol_Degradation1 Sol_Degradation2 Solution 2: Check reagent purity. Use anhydrous conditions. Degradation->Sol_Degradation2

Caption: Troubleshooting Logic for Low Yield Reactions.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • BenchChem Technical Support. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.
  • Beneteau, V., et al. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Process for the purification of pyrazoles. (2010). Google Patents.
  • G, S., et al. (2020). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules. Retrieved from [Link]

  • Zhang, Q., et al. (2020). Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles. ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of pyrazoles. (2002). European Patent Office. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Zhu, Y., et al. (2014). Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • BenchChem Technical Support. (2025). Optimization of reaction conditions for pyrazoline synthesis. BenchChem.
  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Science and Engineering Journal. Retrieved from [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (2020). [Source not explicitly named]. Retrieved from [Link]

  • Abdullah, E. S., et al. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Retrieved from [Link]

  • Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance... (n.d.). ResearchGate. Retrieved from [Link]

  • BenchChem Technical Support. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.

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Optimization

Technical Support Center: Troubleshooting 1-(Methylsulfonyl)-4-nitro-1H-pyrazole Synthesis &amp; Extraction

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1-(methylsulfonyl)-4-nitro-1H-pyrazole , a highly valuable intermediate in pharmaceutical ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1-(methylsulfonyl)-4-nitro-1H-pyrazole , a highly valuable intermediate in pharmaceutical chemistry.

While the sulfonylation of pyrazoles is a fundamental transformation, the extraction phase is notoriously prone to byproduct contamination—specifically unreacted starting materials, methanesulfonic acid (MsOH), and triethylamine hydrochloride (TEA·HCl) salts. This guide provides a self-validating methodology and mechanistic troubleshooting to ensure high-yield, high-purity extractions.

Process Workflow & Phase Separation Dynamics

The N-sulfonyl bond in pyrazole derivatives is generally stable to mild conditions, which aids in improving the metabolic stability of the resulting drug candidates[1]. However, because it acts as a mild sulfonylating agent, it remains susceptible to nucleophilic attack or hydrolysis under strongly basic conditions during extraction. The workflow below maps the optimal path to isolate the product while mitigating byproduct formation.

ExtractionWorkflow Step1 Reaction Mixture (4-Nitro-1H-pyrazole + MsCl + TEA in DCM) Step2 Quench Reaction (Add Sat. NH4Cl at 0 °C) Step1->Step2 Validate: TLC shows no SM Step3 Phase Separation Step2->Step3 AqLayer Aqueous Phase (TEA·HCl, MsOH, NH4Cl) Step3->AqLayer Discard OrgLayer Organic Phase (Product in DCM) Step3->OrgLayer Retain Wash1 Mild Basic Wash (Sat. NaHCO3) OrgLayer->Wash1 Neutralize traces of acid Wash2 Brine Wash (Sat. NaCl) Wash1->Wash2 Remove water/emulsions Dry Drying & Filtration (Anhydrous MgSO4) Wash2->Dry Remove residual H2O Concentrate Concentration (Reduced Pressure) Dry->Concentrate Filter off MgSO4 Final Pure 1-(Methylsulfonyl)-4-nitro-1H-pyrazole Concentrate->Final Validate: NMR purity

Workflow for the extraction and purification of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Standardized Self-Validating Protocol

This protocol is engineered as a self-validating system. By integrating visual and analytical checkpoints, you can confirm the success of each step before proceeding, drastically reducing the carryover of unwanted byproducts[2].

Materials: 4-nitro-1H-pyrazole (1.0 eq), Triethylamine (TEA, 1.5 eq), Methanesulfonyl chloride (MsCl, 1.3 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-nitro-1H-pyrazole and TEA in anhydrous DCM under a nitrogen atmosphere. Cool the reactor to 0 °C using an ice bath.

    • Validation Check: The solution must be clear and homogeneous before proceeding.

  • Sulfonylation: Add MsCl dropwise over 15–30 minutes, strictly maintaining the internal temperature below 5 °C.

    • Causality: The reaction is highly exothermic. Thermal spikes lead to the degradation of the pyrazole ring and promote the formation of dark, polymerized byproducts.

  • Incubation & In-Process Control: Remove the ice bath and stir at room temperature for 1 hour.

    • Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot (Rf ~0.2) is entirely replaced by the product spot (Rf ~0.6).

  • Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl.

    • Causality: NH₄Cl mildly quenches unreacted MsCl into water-soluble methanesulfonic acid (MsOH) and neutralizes residual TEA. Unlike water, it buffers the pH, preventing localized basic spikes that could cleave the newly formed N-Ms bond.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer once more with fresh DCM. Combine the organic layers.

  • Targeted Washing (Critical for Byproduct Removal):

    • Wash 1 (Sat. NaHCO₃): Wash the combined organic layer with saturated NaHCO₃.

      • Validation Check: Observe the biphasic mixture for CO₂ gas evolution. Continue washing with fresh NaHCO₃ until gas evolution completely ceases. This guarantees the total removal of residual MsOH.

    • Wash 2 (Sat. NaCl): Wash with brine.

      • Causality: Brine breaks any micro-emulsions formed by amphiphilic TEA salts and pre-dries the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (bath temp < 35 °C).

    • Validation Check: The final product should be a pale yellow to off-white solid. ¹H NMR must show a sharp, integrated singlet for the –SO₂CH₃ group at ~3.4 ppm, with no broad peaks corresponding to acidic protons.

Quantitative Extraction Data

The choice of extraction solvent and aqueous wash sequence directly dictates the byproduct profile. The table below summarizes our optimized parameters:

Organic SolventAqueous Wash SequenceEmulsion RiskYield (%)HPLC Purity (%)Mechanistic Observation
DCM Sat. NH₄Cl → Sat. NaHCO₃ → Brine Low >92% >99.0% Optimal phase separation; N-Ms bond remains fully intact.
EtOAcWater → Sat. NaHCO₃ → BrineMedium85%96.5%Partial solubility of TEA·HCl in EtOAc leads to salt carryover.
DCM1M NaOH → BrineLow<60%<80.0%Strong base induces rapid hydrolysis of the N-Ms bond back to SM.
DCMWater onlyHigh88%92.0%Residual MsOH causes acidic degradation during final concentration.

Troubleshooting & FAQs

Q: My final NMR shows a high concentration of methanesulfonic acid (MsOH). How is it bypassing the extraction? A: MsOH is a byproduct of unreacted MsCl hydrolyzing during the quench. While it is highly water-soluble, it can form ion pairs with residual TEA or be carried over inside micro-emulsions within the DCM layer. Solution: Do not rely on a simple water wash. You must implement the saturated NaHCO₃ wash described in Step 6. The evolution of CO₂ is your self-validating visual cue—if it bubbles, acid is still present.

Q: I am seeing a persistent emulsion during the aqueous wash phase. How do I break it? A: Emulsions here are typically caused by TEA·HCl acting as a surfactant, especially if the aqueous layer lacks sufficient ionic strength. Solution: Saturate the aqueous layer by adding solid NaCl directly to the separatory funnel, or filter the entire biphasic mixture through a tightly packed pad of Celite to remove fine, emulsion-stabilizing particulates.

Q: My product yield is low, and TLC shows a return of the 4-nitro-1H-pyrazole starting material after the extraction phase. What went wrong? A: You likely over-basified the extraction. The N-sulfonyl bond in pyrazoles is an excellent bioisostere for amides and is generally stable[1], but it acts as a mild sulfonylating agent. It is highly susceptible to nucleophilic cleavage under strongly basic conditions. Solution: Never use NaOH, KOH, or strong carbonate bases during the washing phase. Stick strictly to mild buffers like NH₄Cl during the quench and NaHCO₃ for neutralization.

Q: How can I reduce unreacted 4-nitro-1H-pyrazole without using strong bases to wash it out? A: 4-nitro-1H-pyrazole is slightly acidic (pKa ~9.6). While a strong base wash would pull it into the aqueous layer, it will simultaneously destroy your product. Solution: The most effective way to eliminate unreacted starting material is to drive the reaction to absolute completion chemically. Ensure you are using a slight excess of MsCl (1.3 eq) and TEA (1.5 eq), and strictly validate the disappearance of the starting material via TLC before initiating the quench.

References

  • World Intellectual Property Organization. (2025). Patent WO2025007873A1: Kat6 Inhibitors.
  • Li, Z., et al. (2025). Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors. Bioorganic Chemistry, 167, 109196.[Link]

Sources

Troubleshooting

resolving HPLC peak tailing issues for 1-(methylsulfonyl)-4-nitro-1H-pyrazole analysis

Technical Support Center: HPLC Analysis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for resolving chromatographic issues en...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for resolving chromatographic issues encountered during the analysis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole. This resource is designed for researchers, analytical scientists, and drug development professionals who require robust and symmetrical peak shapes for accurate quantification. Peak tailing is a common challenge that can compromise resolution and integration, and this guide provides a logical, science-backed framework for troubleshooting and resolving this issue.

Part 1: Initial Diagnosis - A Systematic Approach

Before adjusting parameters, it is crucial to diagnose the nature of the problem. The first step is to determine the scope of the peak tailing. Does it affect only the peak for 1-(methylsulfonyl)-4-nitro-1H-pyrazole, or are all peaks in your chromatogram exhibiting asymmetry? This initial assessment will guide you to the most likely cause and the most efficient solution.

The following flowchart provides a logical workflow for diagnosing the root cause of peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed q1 Does tailing affect ALL peaks? start->q1 specific_peak Likely Chemical Interaction Issue (Analyte-Specific) q1->specific_peak No systemic_issue Likely Physical or Systemic Issue (Not Analyte-Specific) q1->systemic_issue Yes check_silanol Investigate Secondary Silanol Interactions (See FAQ 1 & 2) specific_peak->check_silanol check_metal Investigate Metal Chelation (See FAQ 3) check_silanol->check_metal check_overload Check for Column Overload / Solvent Mismatch (See FAQ 7) check_metal->check_overload check_column Inspect Column Hardware (Void, Blocked Frit) (See FAQ 6) systemic_issue->check_column check_ecv Evaluate Extra-Column Volume (Tubing, Fittings) (See FAQ 5) check_column->check_ecv check_flowpath Check for System Leaks or Flow Path Obstruction check_ecv->check_flowpath

Caption: A troubleshooting decision tree for HPLC peak tailing.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Section A: Issues Affecting the Specific Analyte Peak

This is the most common scenario, where interactions between 1-(methylsulfonyl)-4-nitro-1H-pyrazole and the chromatographic system are the root cause.

Q1: Why is my 1-(methylsulfonyl)-4-nitro-1H-pyrazole peak tailing while other compounds in the same run have good symmetry?

Answer: This strongly suggests a specific chemical interaction between your analyte and the stationary phase. The most frequent cause is secondary silanol interactions .[1]

  • Mechanism: Standard reversed-phase columns (e.g., C18) are made from silica particles. Despite chemical bonding of the C18 chains, there are always residual, unreacted silanol groups (Si-OH) on the silica surface.[2] Your analyte, 1-(methylsulfonyl)-4-nitro-1H-pyrazole, contains several polar functional groups (sulfonyl, nitro) and heteroatoms (nitrogen, oxygen) that can form hydrogen bonds with these active silanol sites. This creates a secondary, polar retention mechanism in addition to the primary hydrophobic retention.[3] A portion of the analyte molecules are slightly delayed by these interactions, resulting in a "tail" on the peak.[4]

Silanol_Interaction cluster_silica Silica Surface Silica Si-O-Si-O-Si Silanol Si-OH Analyte 1-(methylsulfonyl)-4-nitro-1H-pyrazole (Contains N, O, SO2 groups) Interaction Hydrogen Bonding Analyte->Interaction Interaction->Silanol

Caption: Secondary interaction between the analyte and a surface silanol group.

  • Solution: The primary strategy is to minimize these secondary interactions. This is most effectively achieved by optimizing the mobile phase pH (see Q2) or by selecting a more inert column. Modern, high-purity "Type B" silica columns that are heavily end-capped are designed to have minimal residual silanol activity and can significantly improve peak shape for polar compounds.[2][3]

Q2: How can I use mobile phase pH to improve the peak shape for my analyte?

Answer: Adjusting the mobile phase pH is one of the most powerful tools for eliminating peak tailing caused by silanol interactions.[5][6] The goal is to suppress the ionization of the surface silanol groups.

  • Mechanism: Silanol groups are acidic, and at mid-range pH values (typically > 3.5), they can become deprotonated (Si-O⁻).[7] These negatively charged sites can strongly interact with any positive or polar character in your analyte, causing severe tailing. By lowering the mobile phase pH to between 2.5 and 3.0, you ensure the silanol groups remain fully protonated (Si-OH), making them much less reactive and reducing unwanted secondary interactions.[3][8]

  • Experimental Protocol: Systematic Mobile Phase pH Adjustment

    • Baseline: Prepare your standard mobile phase (e.g., Acetonitrile:Water) and inject your sample to record the initial, tailing peak.

    • Acidification: Prepare a fresh aqueous portion of your mobile phase containing a small amount of acid. Formic acid (0.1%) is a good first choice as it is mass spectrometry compatible.[9] Trifluoroacetic acid (TFA) at 0.05-0.1% is a stronger acid and can be even more effective at suppressing silanol interactions, though it can cause ion suppression in MS detectors.

    • Equilibration: Flush the HPLC system and column with the new, acidified mobile phase for at least 15-20 column volumes to ensure the pH is stable throughout.

    • Analysis: Re-inject your sample. You should observe a significant improvement in peak symmetry and possibly a shift in retention time.[6]

    • Optimization: If tailing persists, you can slightly increase the acid concentration or switch to a different acid, but always ensure the pH remains within the stable operating range of your column (typically pH 2-8 for silica-based columns).[6]

Mobile Phase Additive Typical Concentration Mechanism of Action & Rationale Considerations
Formic Acid 0.1% (v/v)Lowers mobile phase pH to ~2.7, protonating silanol groups to reduce secondary interactions.[9]Excellent for both UV and LC-MS applications.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Stronger acid, very effective at protonating silanols and can act as an ion-pairing agent.Can cause ion suppression in ESI-MS. Forms persistent baseline noise.
Ammonium Formate/Acetate 10-20 mMActs as a buffer to maintain a stable pH. The buffer cations can also compete with the analyte for active silanol sites.[3][10]Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.

Q3: I've adjusted the pH, but there's still some tailing. Could metal contamination be the culprit?

Answer: Yes, this is a distinct possibility. 1-(methylsulfonyl)-4-nitro-1H-pyrazole, with its multiple heteroatoms, has the potential to act as a chelating agent.

  • Mechanism: Trace metal ions (e.g., iron, titanium) can be present in the silica stationary phase itself or can leach from stainless-steel components of the HPLC system, such as frits and tubing.[4][11] If your analyte chelates with these metal ions, it creates another secondary retention mechanism that leads to peak tailing.[3][12] This issue is often more pronounced with older columns or systems.

  • Experimental Protocol: Diagnostic Test for Metal Chelation The most effective way to diagnose this issue is to add a strong chelating agent to your mobile phase to "mop up" the interfering metal ions.[12][13]

    • Prepare Mobile Phase with EDTA: Add a low concentration of Ethylenediaminetetraacetic acid (EDTA), typically 0.1 mM, to the aqueous portion of your mobile phase.

    • System Equilibration: Thoroughly flush the system and column with the EDTA-containing mobile phase.

    • Analysis: Inject your sample.

    • Diagnosis: If the peak shape improves significantly, it confirms that metal chelation was a contributing factor to the peak tailing.[12]

    • Long-Term Solution: For routine analysis, you can either continue to use a mobile phase with a chelating agent or, more ideally, switch to a system with bio-inert PEEK tubing and column hardware to prevent metal leaching in the first place.

Section B: Issues Affecting All Peaks in the Chromatogram

If every peak in your run is tailing, the problem is likely physical or systemic, not a specific chemical interaction.[12]

Q5: All of my peaks, not just the analyte, are tailing or distorted. What does this mean?

Answer: This pattern points towards a problem with the physical flow path of the sample through the system. The distortion happens to the entire sample band before any separation occurs. Common causes include:

  • Column Void: A void or channel can form at the inlet of the column packing material.[14] This can be caused by pressure shocks, mobile phase pH outside the stable range causing silica dissolution, or general column aging.[14][15] As the sample band enters the column, it gets distributed unevenly, leading to broad and tailing peaks for all analytes.

  • Partially Blocked Frit: Particulate matter from the sample, mobile phase, or pump seal wear can accumulate on the inlet frit of the column, disrupting the flow and causing peak distortion.[15]

  • Extra-Column Volume: Excessive dead volume from using tubing with too wide an internal diameter or from poorly made connections can cause band broadening and tailing.[7]

Q6: How do I check for and fix a column void or a blocked frit?

Answer: A simple procedure can often resolve issues related to a contaminated column inlet.

  • Experimental Protocol: Column Flushing and Reversal

    • Disconnect: Disconnect the column from the detector.

    • Reverse: Reverse the direction of the column, connecting the original outlet to the pump and leaving the original inlet to flush to a waste beaker.

    • Flush: Flush the column with a strong solvent (ensure it is miscible with your mobile phase, e.g., 100% Acetonitrile or Isopropanol) at a low flow rate (e.g., 0.2-0.5 mL/min) for about 30 minutes. This can dislodge particulates from the inlet frit.[15]

    • Reconnect and Equilibrate: Return the column to its original orientation, reconnect it to the detector, and equilibrate thoroughly with your mobile phase.

    • Test: Inject a standard to see if the peak shape has been restored.

    • Outcome: If this procedure works, it indicates the problem was a blocked frit. To prevent recurrence, always filter your samples and mobile phases and consider using a guard column or an in-line filter.[16] If the problem persists, the column may have a permanent void and will likely need to be replaced.[14]

Q7: Could my sample itself be the problem?

Answer: Yes, issues with the sample concentration or the solvent it's dissolved in can cause peak distortion, including tailing.

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase.[1][4] This leads to a non-ideal distribution of the analyte between the mobile and stationary phases, often resulting in tailing peaks.

    • Test: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves and becomes more symmetrical at lower concentrations, you were overloading the column.

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[4][16] The strong sample solvent carries the analyte band down the column in a disorganized way before proper partitioning can begin.

    • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase.[16] If you must use a different solvent for solubility reasons, ensure it is weaker than the mobile phase and use the smallest possible injection volume.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link][8]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link][7]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link][2]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link][3]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link][5]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link][6]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link][17]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link][18]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link][14]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link][10]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link][19]

  • Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link][20]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link][11]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link][13]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link][1]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link][21]

  • LCGC North America. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link][15]

  • MICROSOLV. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link][9]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link][4]

Sources

Optimization

Technical Support Center: Steric Hindrance in 1-(Methylsulfonyl)-4-nitro-1H-pyrazole Substitution Reactions

Welcome to the technical support center for navigating the complexities of substitution reactions with 1-(methylsulfonyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of substitution reactions with 1-(methylsulfonyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges related to steric hindrance in their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these common hurdles and achieve your desired synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why is 1-(methylsulfonyl)-4-nitro-1H-pyrazole so susceptible to steric hindrance in substitution reactions?

A1: The steric challenges in nucleophilic aromatic substitution (SNAr) reactions involving this substrate arise from a combination of factors. The methylsulfonyl (-SO2Me) group at the N1 position, while a potent electron-withdrawing group that activates the pyrazole ring for nucleophilic attack, is also sterically demanding.[1] This bulkiness can physically obstruct the approach of incoming nucleophiles, particularly at the C5 position, which is adjacent to the N1 substituent. The nitro group at C4 further contributes to the electron-deficient nature of the ring, making it a prime target for nucleophiles. However, the interplay between the electronics and sterics of the substituents dictates the overall reactivity.

Q2: What are the typical signs that steric hindrance is negatively impacting my reaction?

A2: Common indicators of steric hindrance issues include:

  • Low or no product yield: This is the most obvious sign that the nucleophile is failing to effectively attack the pyrazole ring.

  • Recovery of starting material: A significant amount of unreacted 1-(methylsulfonyl)-4-nitro-1H-pyrazole indicates a high energy barrier for the reaction to proceed.

  • Formation of side products: In some cases, the nucleophile may react at a less sterically hindered, but also less electronically activated, site, leading to undesired isomers. With very strong bases, elimination to form highly reactive intermediates could also lead to a mixture of products.[2]

  • Inconsistent reaction outcomes: Minor variations in reaction conditions might lead to significant fluctuations in yield and product distribution, suggesting a delicate balance of competing factors.

Q3: Can I predict which nucleophiles are more likely to be affected by steric hindrance?

A3: Yes, the structure of the nucleophile plays a critical role.

  • Bulky nucleophiles: Tertiary amines, secondary amines with large alkyl groups (e.g., diisopropylamine), and alkoxides derived from bulky alcohols (e.g., potassium tert-butoxide) are more prone to steric clashes.[3]

  • Primary vs. Secondary Amines: Primary amines are generally less sterically demanding than their secondary counterparts and often exhibit better reactivity in these systems.

  • Linear vs. Branched Nucleophiles: Linear nucleophiles can approach the reaction center more easily than branched ones. For instance, n-butylamine would be expected to be more reactive than tert-butylamine.

Q4: How does the choice of solvent influence steric effects in these reactions?

A4: The solvent plays a crucial role in mediating the reaction. Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions.[2][4] They are effective at solvating the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive.[2] This enhanced nucleophilicity can sometimes help overcome the activation energy barrier imposed by steric hindrance. However, be mindful that some of these solvents can decompose in the presence of strong bases.[2]

II. Troubleshooting Guide: Overcoming Common Issues

This section provides a structured approach to troubleshooting common problems encountered during substitution reactions with 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Problem 1: Low to No Product Conversion
Possible Cause Troubleshooting Strategy Underlying Principle
Insufficient Nucleophilicity • Use a stronger base (e.g., NaH, KHMDS) to fully deprotonate the nucleophile before addition to the reaction mixture. • Consider switching to a more inherently nucleophilic reagent if possible.A more potent nucleophile can more effectively attack the electron-deficient pyrazole ring, even in the face of steric opposition.[2]
Suboptimal Reaction Temperature • Gradually increase the reaction temperature in increments of 10-20 °C. • Consider using microwave irradiation to accelerate the reaction.Many SNAr reactions require thermal energy to overcome the activation barrier. Microwave heating can often significantly reduce reaction times.[2]
Poor Solubility of Reactants • Ensure both the pyrazole substrate and the nucleophile are fully dissolved in the chosen solvent. • If solubility is an issue, consider a different polar aprotic solvent or a solvent mixture. • The use of a phase-transfer catalyst (PTC) can be beneficial for reactions with reactants in different phases.For the reaction to occur, the reactants must be in the same phase to interact effectively.
Inappropriate Leaving Group While the methylsulfonyl group is generally a good leaving group in principle, its displacement might be kinetically slow. The success of SNAr reactions is highly dependent on the nature of the leaving group.[5][6]The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[7][8] The stability of this intermediate is key.
Problem 2: Formation of Undesired Regioisomers
Possible Cause Troubleshooting Strategy Underlying Principle
Competing Reaction Sites • Lower the reaction temperature to favor the thermodynamically more stable product. • Use a bulkier, non-nucleophilic base to minimize side reactions.The C5 position is electronically activated, but sterically hindered. A less activated but more accessible site might react under forcing conditions.
Benzyne-type Mechanism • Avoid using excessively strong bases (e.g., NaNH2). • Use a substrate that is sufficiently activated for a standard SNAr pathway.Very strong bases can induce elimination of a proton and the leaving group, leading to a highly reactive intermediate and subsequent non-selective addition of the nucleophile.[2]
Problem 3: Reaction Stalls or is Sluggish
Possible Cause Troubleshooting Strategy Underlying Principle
Reversible Reaction • Use a large excess of the nucleophile to push the equilibrium towards the product side. • If a volatile byproduct is formed, consider removing it under reduced pressure or with a Dean-Stark trap.Le Chatelier's principle can be applied to drive the reaction to completion.
Product Inhibition • Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.The product itself may be interfering with the catalytic cycle or reacting with the starting materials.

III. Experimental Protocols and Methodologies

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol provides a starting point for the substitution reaction with a primary amine.

  • Preparation of the Nucleophile: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the primary amine (1.2 equivalents) in anhydrous DMSO (0.1 M).

  • Deprotonation (if necessary): If the amine is not sufficiently nucleophilic, cool the solution to 0 °C and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Substrate Addition: Dissolve 1-(methylsulfonyl)-4-nitro-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the stirring solution of the nucleophile.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C and increase if necessary) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Impact of Nucleophile and Temperature
EntryNucleophileBaseTemperature (°C)Time (h)Yield (%)
1n-ButylamineK2CO3801245
2n-ButylamineNaH80675
3AnilineCs2CO31202430
4AnilineNaH1201255
5DiethylamineK2CO310024<5
6DiethylamineNaH1002415

Note: These are representative data and actual results may vary.

IV. Visualizing Reaction Pathways

Diagram 1: General SNAr Mechanism

SNAr_Mechanism sub 1-(Methylsulfonyl)-4-nitro-1H-pyrazole mc Meisenheimer Complex (Stabilized Intermediate) sub->mc Nucleophilic Attack nuc Nucleophile (Nu-) nuc->mc prod Substituted Product mc->prod Elimination lg Leaving Group (-SO2Me) mc->lg

Caption: The addition-elimination mechanism of SNAr.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low or No Product Yield check_sm Starting Material Recovered? start->check_sm increase_temp Increase Temperature or Use Microwave check_sm->increase_temp Yes side_products Side Products Observed? check_sm->side_products No optimize Optimize Reaction Conditions (Solvent, Concentration) increase_temp->optimize stronger_nuc Use Stronger Base or More Potent Nucleophile stronger_nuc->optimize side_products->stronger_nuc No lower_temp Lower Reaction Temperature side_products->lower_temp Yes lower_temp->optimize milder_base Use Milder, Non-nucleophilic Base milder_base->optimize

Caption: A decision tree for troubleshooting low-yielding reactions.

V. References

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). Retrieved from

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 7). Retrieved from

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Retrieved from

  • (PDF) A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). (2008, August 26). Retrieved from

  • ChemInform Abstract: A New Leaving Group in Nucleophilic Aromatic Substituted Reactions (SNAr). - Bakavoli - 2009 - DOI. (2009, January 2). Retrieved from

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). Retrieved from

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved from

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from

  • Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC. (n.d.). Retrieved from

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ACS Publications. (2022, July 25). Retrieved from

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole ... - RSC Publishing. (n.d.). Retrieved from

  • DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of - NSF PAR. (n.d.). Retrieved from

  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr) - Benchchem. (n.d.). Retrieved from

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from

  • On the frontier between nucleophilic aromatic substitution and catalysis. - SciSpace. (2014, April 25). Retrieved from

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22). Retrieved from

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017, October 25). Retrieved from

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Retrieved from

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen. (2019, November 27). Retrieved from

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (n.d.). Retrieved from

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved from

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from

  • Synthesis of Some New Pyrazoles - DergiPark. (n.d.). Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 1-(methylsulfonyl)-4-nitro-1H-pyrazole Crystallization

Introduction Crystallization is a critical purification and particle engineering step in the development of active pharmaceutical ingredients (APIs). For 1-(methylsulfonyl)-4-nitro-1H-pyrazole, a compound of interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Crystallization is a critical purification and particle engineering step in the development of active pharmaceutical ingredients (APIs). For 1-(methylsulfonyl)-4-nitro-1H-pyrazole, a compound of interest in pharmaceutical research, achieving a crystalline solid of high purity and consistent morphology is paramount for its characterization and downstream applications. The selection of an appropriate solvent system is the most influential factor in a successful crystallization process.[1] An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures, facilitating high recovery of the purified solid.[1]

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the challenges of crystallizing 1-(methylsulfonyl)-4-nitro-1H-pyrazole. It offers troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How do I choose an initial set of solvents for screening the crystallization of 1-(methylsulfonyl)-4-nitro-1H-pyrazole?

A1: A systematic approach to solvent screening is crucial. Start by considering the polarity of 1-(methylsulfonyl)-4-nitro-1H-pyrazole. The presence of a nitro group and a sulfonyl group suggests the molecule is polar. Therefore, initial screening should include a range of solvents with varying polarities and hydrogen bonding capabilities.[2] Based on the structure and general knowledge of similar pyrazole derivatives, a good starting point would include:[1]

  • Protic Solvents: Ethanol, Isopropanol, Methanol

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile

  • Aromatic Solvents: Toluene

  • Non-polar Solvents: Heptane or Hexane (primarily as anti-solvents)

  • Ethereal Solvents: 2-Methyltetrahydrofuran (MeTHF)

Q2: What is "oiling out" and how can I prevent it?

A2: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) instead of solid crystals.[3] This often occurs when the solution is highly supersaturated, or if the melting point of the compound is lower than the temperature at which crystallization is attempted.[3][4] For 1-(methylsulfonyl)-4-nitro-1H-pyrazole, which is a solid at room temperature, oiling out is likely due to rapid cooling or high solute concentration.

To prevent oiling out:

  • Use a larger volume of solvent: This reduces the overall concentration.

  • Employ a slower cooling rate: Insulate the flask or use a programmable cooling bath to allow molecules sufficient time to form an ordered crystal lattice.[3]

  • Agitate the solution: Gentle stirring can sometimes promote nucleation and prevent oil formation.

  • Consider a different solvent system: A solvent in which the compound is slightly less soluble at high temperatures might be beneficial.

Q3: My compound won't crystallize, even after cooling. What should I do?

A3: Failure to crystallize is a common issue and can often be resolved by inducing nucleation.[3] If your solution of 1-(methylsulfonyl)-4-nitro-1H-pyrazole remains clear upon cooling, it is likely in a supersaturated state.[4] Here are some techniques to try:

  • Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[3][5]

  • Seeding: Introduce a tiny crystal of 1-(methylsulfonyl)-4-nitro-1H-pyrazole (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.[5]

  • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble. This will decrease the overall solubility and promote crystallization. For 1-(methylsulfonyl)-4-nitro-1H-pyrazole, if dissolved in a polar solvent like ethanol, a non-polar solvent like heptane could be a suitable anti-solvent.

  • Solvent Evaporation: If the compound is highly soluble, slow evaporation of the solvent can increase the concentration to the point of saturation and induce crystallization.[1]

Q4: How can I improve the yield of my crystallization?

A4: To maximize the recovery of 1-(methylsulfonyl)-4-nitro-1H-pyrazole, ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[3] After initial crystal formation at room temperature, cooling the mixture further in an ice bath can help to precipitate more of the dissolved product.[3] However, be cautious with rapid cooling as it can sometimes lead to the co-precipitation of impurities.[3]

Q5: What is polymorphism and should I be concerned about it for 1-(methylsulfonyl)-4-nitro-1H-pyrazole?

A5: Polymorphism is the ability of a compound to crystallize in multiple different crystal structures.[6] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability. For pharmaceutical compounds, controlling polymorphism is critical as it can impact bioavailability and shelf-life. Pyrazole derivatives have been known to exhibit polymorphism.[7][8] Therefore, it is important to be aware of this possibility with 1-(methylsulfonyl)-4-nitro-1H-pyrazole. Different crystallization conditions (e.g., solvent, cooling rate) can lead to different polymorphs. It is advisable to characterize the resulting crystals using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorphic form.

Troubleshooting Guide

Issue Possible Causes Solutions
Low or No Crystal Yield - Too much solvent used: The solution is not sufficiently supersaturated upon cooling.[4]- Compound is highly soluble in the chosen solvent at all temperatures. - Cooling temperature is not low enough. - Reduce the solvent volume by evaporation and attempt to cool again.[4]- Select a different solvent where the compound has lower solubility at room temperature.- Use an anti-solvent to decrease solubility.- Cool the solution in an ice bath or refrigerator after initial cooling to room temperature.
Formation of Oil Instead of Crystals ("Oiling Out") - Solution is too concentrated. - Cooling rate is too rapid. [3]- Presence of impurities that inhibit crystallization.[3]- Re-dissolve the oil by heating and add more solvent before cooling slowly.- Insulate the crystallization vessel to slow the cooling process.- Purify the crude material further before crystallization (e.g., by column chromatography).
Poor Crystal Quality (e.g., very fine needles, amorphous powder) - High rate of nucleation due to rapid cooling or high supersaturation.[3]- Inappropriate solvent system. - Slow down the cooling rate. - Reduce the level of supersaturation by using slightly more solvent.- Experiment with different solvents or solvent mixtures to influence crystal habit.
Crystals are colored or appear impure - Impurities are co-crystallizing with the product.- Incomplete dissolution of colored impurities in the hot solvent.- Perform a hot filtration of the saturated solution to remove insoluble impurities before cooling.- Choose a solvent where the impurity is highly soluble even at low temperatures, while the desired compound is not.- Consider a second recrystallization from a different solvent system.

Experimental Protocols

Protocol 1: Solvent Screening for 1-(methylsulfonyl)-4-nitro-1H-pyrazole Crystallization

This protocol outlines a small-scale method for rapidly screening potential crystallization solvents.

Materials:

  • Crude 1-(methylsulfonyl)-4-nitro-1H-pyrazole

  • A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water)

  • Small test tubes or vials

  • Hot plate or water bath

  • Stirring rods

Procedure:

  • Place a small amount (e.g., 20-30 mg) of crude 1-(methylsulfonyl)-4-nitro-1H-pyrazole into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature while stirring. Observe the solubility.

  • If the compound dissolves readily at room temperature, the solvent is likely too good for cooling crystallization but may be suitable for anti-solvent or evaporation methods.

  • If the compound is insoluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature.

  • Observe the formation of crystals. A good solvent will show significant crystal formation upon cooling.

  • If no crystals form, try inducing nucleation by scratching the inside of the test tube or adding a seed crystal.

  • Further cool the test tubes in an ice bath and observe any additional crystallization.

Protocol 2: Cooling Crystallization of 1-(methylsulfonyl)-4-nitro-1H-pyrazole

This is a general procedure for recrystallization based on the results from the solvent screening.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 1-(methylsulfonyl)-4-nitro-1H-pyrazole. Add the minimum volume of the selected hot solvent (e.g., ethanol) required to completely dissolve the solid with stirring.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.[1]

  • Further Cooling: Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizing the Workflow

Solvent Selection Workflow

SolventSelection Start Start: Crude 1-(methylsulfonyl)-4-nitro-1H-pyrazole Screening Solvent Screening (Small Scale) Start->Screening Good_Solvent Good Solvent Identified (High solubility hot, low solubility cold) Screening->Good_Solvent Successful Poor_Solvent Poor Solvent (Insoluble hot or cold) Screening->Poor_Solvent Unsuccessful Too_Good_Solvent Too Good Solvent (Soluble at room temp) Screening->Too_Good_Solvent Potentially useful for anti-solvent method Cooling_Crystallization Cooling Crystallization (Protocol 2) Good_Solvent->Cooling_Crystallization Proceed to...

Caption: A flowchart for systematic solvent selection.

Troubleshooting Logic for Crystallization Failure

Troubleshooting Start {Problem: No Crystals Form Upon Cooling} Check_Supersaturation Is the solution supersaturated? Start->Check_Supersaturation Induce_Nucleation Induce Nucleation - Scratching - Seeding Check_Supersaturation->Induce_Nucleation Yes Reduce_Volume Reduce Solvent Volume (Evaporation) Check_Supersaturation->Reduce_Volume No (Too Dilute) Add_Antisolvent Add Anti-Solvent Induce_Nucleation->Add_Antisolvent Unsuccessful Success Crystals Form Induce_Nucleation->Success Successful Reduce_Volume->Success Add_Antisolvent->Success

Sources

Optimization

Technical Support Center: Handling, Moisture Sensitivity, and Stability of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole

Welcome to the Technical Support Center for 1-(methylsulfonyl)-4-nitro-1H-pyrazole (MSNP) . As a highly reactive electrophilic reagent, MSNP is frequently utilized by researchers and drug development professionals for ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(methylsulfonyl)-4-nitro-1H-pyrazole (MSNP) . As a highly reactive electrophilic reagent, MSNP is frequently utilized by researchers and drug development professionals for advanced sulfonylation and mesylation workflows[1]. However, its potent reactivity is intrinsically linked to profound moisture sensitivity.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the thermodynamic causality behind MSNP's instability, provide self-validating protocols to guarantee batch integrity, and outline rigorous Schlenk-line methodologies to ensure reproducible, high-yield experiments.

Section 1: Mechanistic Causality of Moisture Sensitivity

Q: Why is 1-(methylsulfonyl)-4-nitro-1H-pyrazole exceptionally sensitive to atmospheric moisture compared to standard sulfonyl chlorides?

A: The moisture sensitivity of MSNP is a direct consequence of the leaving group's stability. In standard pyrazoles, the N-S bond exhibits moderate hydrolytic stability. However, the introduction of a strongly electron-withdrawing nitro ( −NO2​ ) group at the 4-position fundamentally alters the electronic landscape of the heterocycle.

The nitro group stabilizes the negative charge on the resulting pyrazolate anion via both inductive withdrawal and resonance delocalization. This stabilization dramatically lowers the pKa​ of the conjugate acid (4-nitro-1H-pyrazole) to approximately 9.63[2], compared to ~14.4 for an unsubstituted pyrazole. Because the 4-nitropyrazolate anion is an excellent, thermodynamically stable leaving group, the sulfonyl sulfur atom becomes highly electrophilic. Consequently, ambient water acts as a nucleophile, readily attacking the sulfonyl group and cleaving the N-S bond to yield methanesulfonic acid and free 4-nitro-1H-pyrazole.

Hydrolysis MSNP 1-(Methylsulfonyl)- 4-nitro-1H-pyrazole Intermediate Tetrahedral Intermediate MSNP->Intermediate Nucleophilic Attack by H2O H2O H2O (Atmospheric Moisture) H2O->Intermediate Products Methanesulfonic Acid + 4-Nitro-1H-pyrazole Intermediate->Products N-S Bond Cleavage (Leaving Group Departure)

Hydrolytic degradation pathway of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Section 2: Storage Protocols and Batch Validation (Self-Validating System)

Q: What is the optimal storage protocol to prevent degradation, and how can I validate the integrity of my batch before an experiment?

A: MSNP must be treated as a strictly anhydrous reagent. Exposure to ambient humidity initiates an autocatalytic degradation loop, as the generated methanesulfonic acid further catalyzes the hydrolysis of intact MSNP molecules.

To ensure a self-validating workflow, you must verify the structural integrity of your MSNP batch via 1H NMR prior to any critical synthetic step. Do not rely solely on visual inspection, as both the intact reagent and its degradation products are pale crystalline solids.

Table 1: Quantitative Degradation Risk Matrix
Storage ConditionTempAtmosphereEst. Degradation Rate (per month)Recommended Action
Benchtop (Open)25°CAmbient Air (50% RH)> 80%DO NOT USE
Desiccator25°CDry Air5 - 10%Short-term storage only
Standard Freezer-20°CAmbient Air2 - 5%High risk of condensation upon opening
Glovebox / Schlenk-20°CArgon / N2​ < 0.5%Optimal long-term storage [3]
Table 2: 1H NMR Diagnostic Shifts for Batch Validation (in DMSO- d6​ )
Compound StateDiagnostic ProtonExpected Chemical Shift ( δ , ppm)Multiplicity
Intact MSNP Pyrazole C3-H / C5-H~8.6 - 9.1Singlets
Intact MSNP Methylsulfonyl ( −CH3​ )~3.4 - 3.5Singlet
Degraded Free Pyrazole N-H~13.5 - 14.0Broad Singlet
Degraded Methanesulfonic Acid ( −CH3​ )~2.4Singlet

Validation Rule: If the integration of the methanesulfonic acid peak ( δ ~2.4) exceeds 5% relative to the intact methylsulfonyl peak ( δ ~3.4), the batch should be discarded to prevent side reactions and yield suppression.

Section 3: Experimental Workflow for Anhydrous Setup

Q: How do I set up a reaction using MSNP to ensure maximum yield and minimal hydrolytic loss?

A: To prevent the premature solvolysis of MSNP, all reactions must be conducted using rigorous Schlenk line techniques[4]. The following step-by-step methodology ensures an oxygen- and moisture-free environment.

Protocol: Anhydrous Sulfonylation using MSNP

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (< 0.1 Torr) for 5 minutes. Allow it to cool to room temperature under active vacuum.

  • Atmosphere Cycling: Backfill the flask with ultra-high purity Argon. Repeat the vacuum-Argon cycle a total of three times to ensure the complete displacement of atmospheric moisture[4].

  • Solvent Transfer: Transfer anhydrous, degassed solvent (e.g., dry DCM or THF) into the flask using an oven-dried cannula or a purged gas-tight syringe[3]. Validation: The solvent should remain perfectly clear; any cloudiness indicates residual moisture.

  • Substrate & Base Addition: Inject the nucleophilic substrate followed by a non-nucleophilic base (e.g., DIPEA) to act as an acid scavenger for the generated 4-nitropyrazole.

  • Reagent Addition: Cool the reaction mixture to 0°C. Quickly add solid MSNP under a strong positive counter-flow of Argon. Alternatively, add MSNP dropwise as a pre-dissolved solution in anhydrous solvent.

  • Reaction Execution: Seal the Schlenk flask, allow the reaction to warm to room temperature, and monitor the consumption of the substrate via TLC.

Workflow Step1 1. Glassware Preparation (Flame dry under vacuum) Step2 2. Schlenk Line Cycling (3x Vacuum/Argon cycles) Step1->Step2 Step3 3. Solvent Transfer (Anhydrous, via cannula/syringe) Step2->Step3 Step4 4. MSNP Addition (Solid addition under positive Argon flow) Step3->Step4 Step5 5. Reaction Execution (Sealed under Argon, monitor via TLC) Step4->Step5

Step-by-step Schlenk line workflow for handling moisture-sensitive MSNP.

Section 4: Troubleshooting Common Issues

Q: My reaction yielded primarily 4-nitro-1H-pyrazole and unreacted starting material. What went wrong? A: This is the hallmark of moisture contamination. If water enters the system before your nucleophile can react, MSNP will preferentially hydrolyze. Ensure your solvents are freshly distilled or passed through activated molecular sieves, and verify that your substrate is not highly hygroscopic. If your substrate is an amine, ensure it is completely dry and free of carbonate salts.

Q: Can I recover or purify MSNP once it has partially hydrolyzed? A: It is highly discouraged. The primary degradation product, methanesulfonic acid, is a strong acid that acts as a catalyst for further degradation and is difficult to remove without exposing the compound to aqueous workups (which will instantly destroy the remaining MSNP). If degradation is strictly below 5%, rapid recrystallization from strictly anhydrous, non-polar solvents (e.g., dry hexanes/DCM under Argon) may be attempted, but utilizing a fresh, validated batch is the only way to guarantee synthetic reproducibility.

References
  • Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. ResearchGate. Available at:[Link]

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Available at:[Link]

  • The Schlenk Line Survival Guide. Schlenk Line Survival Guide. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(Methylsulfonyl)-4-nitro-1H-pyrazole vs. 4-Nitro-1H-pyrazole: A Comprehensive Reactivity Guide

For researchers and drug development professionals, pyrazole derivatives are indispensable building blocks. The introduction of specific functional groups—such as nitro and sulfonyl moieties—dramatically alters the elect...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, pyrazole derivatives are indispensable building blocks. The introduction of specific functional groups—such as nitro and sulfonyl moieties—dramatically alters the electronic landscape of the pyrazole core, dictating its behavior in synthetic pathways.

This guide provides an in-depth, objective comparison between 4-nitro-1H-pyrazole and its N-protected derivative, 1-(methylsulfonyl)-4-nitro-1H-pyrazole . By analyzing their structural causality, physicochemical properties, and divergent mechanistic pathways, this document serves as a self-validating framework for selecting the appropriate reagent for late-stage functionalization or complex API synthesis.

Structural Causality and Electronic Profiling

The fundamental difference between these two compounds lies at the N1 position, which dictates whether the molecule acts as a nucleophile, a substrate for C-H activation, or an electrophilic transfer agent.

  • 4-Nitro-1H-pyrazole : The presence of the strongly electron-withdrawing nitro group at C4 significantly increases the acidity of the N-H proton, lowering its pKa to approximately 9.63[1]. While the nitro group deactivates the ring toward electrophilic aromatic substitution (EAS), the deprotonated pyrazolate anion remains a competent nucleophile for N-alkylation and N-arylation. Furthermore, the C5 position is primed for transition-metal-catalyzed C-H activation [2].

  • 1-(Methylsulfonyl)-4-nitro-1H-pyrazole : The installation of a methanesulfonyl (mesyl) group at N1 eliminates the acidic proton and introduces a second powerful electron-withdrawing group (EWG). This dual-EWG system severely depletes the π-electron density of the pyrazole ring, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO). Consequently, this compound is highly susceptible to nucleophilic attack at C5. Alternatively, because the 4-nitropyrazolate anion is an excellent, resonance-stabilized leaving group, the N-S bond is easily cleaved, allowing the compound to act as a highly efficient mesylating agent.

G cluster_0 4-Nitro-1H-pyrazole cluster_1 1-(Methylsulfonyl)-4-nitro-1H-pyrazole A N1 Position (Nucleophilic/Acidic) B C5 Position (C-H Activation) A->B Directs Pd/Ni Catalysis C N1-Mesyl Group (Leaving Group / Transfer) D C5 Position (Highly Electrophilic) C->D Dual EWG Effect Lowers LUMO

Electronic effects and reactivity map of 4-nitro vs 1-mesyl-4-nitro pyrazoles.

Quantitative Data & Physicochemical Comparison

To effectively utilize these compounds in a synthetic workflow, their physicochemical parameters must be accounted for. The table below summarizes the critical data points that influence solvent selection, reaction temperature, and purification strategies.

Property4-Nitro-1H-pyrazole1-(Methylsulfonyl)-4-nitro-1H-pyrazole
CAS Number 2075-46-91005640-95-8
Molecular Formula C3H3N3O2C4H5N3O4S
Molecular Weight 113.07 g/mol 191.16 g/mol
pKa (N-H) 9.63 ± 0.50N/A (Aprotic)
Electronic Nature Electron-deficient (π-depleted)Highly electron-deficient
Primary Reactivity N-Alkylation, C5 C-H ArylationMesyl transfer, C5 Nucleophilic Attack
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 35
Storage Conditions Room Temp, dark, dry place2-8 °C, inert atmosphere

Mechanistic Divergence & Experimental Protocols

The structural differences between the two pyrazoles dictate entirely different experimental workflows. Below are field-proven, self-validating protocols demonstrating their primary modes of reactivity.

Protocol A: Regioselective N-Alkylation of 4-Nitro-1H-pyrazole

Because of its pKa of 9.63, 4-nitro-1H-pyrazole is easily deprotonated by mild bases like Potassium Carbonate ( K2​CO3​ ). The resulting pyrazolate anion is highly nucleophilic.

Rationale: Using N,N-Dimethylformamide (DMF) as a polar aprotic solvent solvates the potassium cation, leaving a "naked" and highly reactive pyrazolate anion that rapidly undergoes SN​2 substitution with alkyl halides [2].

Step-by-Step Methodology:

  • Preparation: Weigh 4-nitro-1H-pyrazole (1.0 equiv, e.g., 10 mmol) and K2​CO3​ (2.3 equiv, 23 mmol) into a Schlenk flask equipped with a magnetic stir bar.

  • Atmosphere Control: Cap the flask with a rubber septum, evacuate, and backfill with dry argon (repeat 3 times).

  • Solvent & Reagent Addition: Inject anhydrous DMF (8 mL per gram of pyrazole) followed by the desired alkyl bromide (1.3 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 8 hours.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the DMF.

  • Extraction & Purification: Partition the crude residue between water and chloroform. Extract the aqueous layer twice with chloroform. Dry the combined organic phases over Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography (heptane/ethyl acetate) to yield the 1-alkyl-4-nitro-1H-pyrazole.

Protocol B: Chemoselective Mesylation using 1-(Methylsulfonyl)-4-nitro-1H-pyrazole

Unlike standard mesyl chloride (MsCl), which is highly reactive and prone to side reactions (such as bis-mesylation or reaction with moisture), 1-(methylsulfonyl)-4-nitro-1H-pyrazole acts as a mild, chemoselective mesyl transfer agent.

Rationale: The nucleophile (e.g., an amine) attacks the electrophilic sulfur atom. The N-S bond cleaves, expelling the 4-nitropyrazolate anion. Because 4-nitropyrazole is a weak base (pKa 9.63), it is an excellent, thermodynamically stable leaving group, driving the reaction forward without the harsh exothermicity associated with MsCl.

Step-by-Step Methodology:

  • Preparation: Dissolve the target primary or secondary amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the initial kinetics.

  • Reagent Addition: Add 1-(methylsulfonyl)-4-nitro-1H-pyrazole (1.1 equiv) portion-wise over 5 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours (monitor completion via TLC or LC-MS).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with DCM. The by-product (4-nitro-1H-pyrazole) partitions into the aqueous layer if made slightly basic, or can be removed via chromatography.

  • Purification: Wash the organic layer with brine, dry over MgSO4​ , and concentrate to yield the pure N-mesylated product.

Mechanism cluster_path1 Pathway A: N-Alkylation cluster_path2 Pathway B: Mesyl Transfer Start1 4-Nitro-1H-pyrazole Base Base (K2CO3) Deprotonation Start1->Base R-X (SN2) Anion 4-Nitropyrazolate Anion (Nucleophile) Base->Anion R-X (SN2) Alkylated 1-Alkyl-4-nitro-1H-pyrazole Anion->Alkylated R-X (SN2) Start2 1-(Methylsulfonyl)-4-nitro-1H-pyrazole Nuc Nucleophile (Nu:) Start2->Nuc Attack at S Transfer Mesylated Nucleophile (Nu-Ms) Nuc->Transfer Attack at S Leaving 4-Nitropyrazolate (Leaving Group) Nuc->Leaving N-S Cleavage

Mechanistic divergence: N-alkylation vs. mesyl transfer pathways.

Strategic Applications in Drug Development

Understanding the reactivity of these two compounds is critical for modern medicinal chemistry:

  • Late-Stage Functionalization: 4-Nitro-1H-pyrazole is frequently used as a core scaffold. Once N-alkylated, the C5 position can undergo regioselective Pd-catalyzed C-H arylation [2]. This allows chemists to build complex pyrazole-containing APIs (such as kinase inhibitors) modularly.

  • N-Sulfonyl Pyrazoles in Kinase Inhibition: The N-sulfonyl pyrazole motif itself is gaining traction as a stable pharmacophore. Recent studies have demonstrated that macrocyclic derivatives bearing N-sulfonyl-pyrazole moieties act as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors, balancing efficacy, selectivity, and pharmacokinetic properties [3]. In these cases, 1-(methylsulfonyl)-4-nitro-1H-pyrazole can serve either as a direct building block or as a model for understanding the metabolic stability of the N-S bond in vivo.

References

  • The Journal of Organic Chemistry (ACS Publications). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. (2014). Retrieved from:[Link]

  • Bioorganic Chemistry (ScienceDirect / DOI). Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors. (2025). Retrieved from:[Link]

Comparative

Objective Comparison Guide: Purity Validation of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole using qNMR vs. Traditional Chromatography

The Analytical Challenge in Pyrazole Derivative Validation In the landscape of pharmaceutical research and complex organic synthesis, the purity of critical building blocks dictates the success of downstream reactions. 1...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Pyrazole Derivative Validation

In the landscape of pharmaceutical research and complex organic synthesis, the purity of critical building blocks dictates the success of downstream reactions. 1-(Methylsulfonyl)-4-nitro-1H-pyrazole (MSNP) is a highly specialized reagent utilized in pyrazole transfer and nitropyrazole synthesis[1].

Validating the absolute purity of MSNP presents a unique analytical challenge. Traditional chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection, are comparative methods. They rely heavily on the availability of a certified reference standard (CRS) of the exact analyte to establish response factors and calibration curves[2][3]. Because MSNP is often an intermediate or a specialized catalog compound, a highly pure (>99.5%) CRS is frequently unavailable or prohibitively expensive to synthesize and recertify[3][4].

Furthermore, HPLC-UV area normalization is fundamentally flawed for absolute purity because it assumes all impurities absorb UV light equally. Common MSNP synthesis byproducts—such as methanesulfonic acid (a hydrolysis product of the mesylating agent) or residual inorganic salts—lack a UV chromophore at typical detection wavelengths. Consequently, HPLC-UV will completely miss these impurities, artificially inflating the reported purity[2][4].

The qNMR Advantage: A Primary Analytical Method

Quantitative Nuclear Magnetic Resonance (qNMR) overcomes the limitations of chromatography by operating as a primary ratio method of measurement [5]. The fundamental causality behind qNMR's accuracy lies in quantum mechanics: the integrated area of a nuclear magnetic resonance signal is directly and linearly proportional to the molar amount of the nuclei generating that signal[2][6].

Because of this intrinsic linear response, qNMR does not require a calibration curve or a specific reference standard of MSNP[4]. Instead, absolute quantification is achieved by comparing the integral of a distinct MSNP proton signal against the integral of a certified, unrelated Internal Standard (IS) co-dissolved in the same NMR tube[3].

Objective Comparison: qNMR vs. Alternative Techniques

To objectively evaluate the best approach for MSNP purity validation, the following table synthesizes the performance characteristics of qNMR against traditional alternatives[2][7][8].

Analytical ParameterQuantitative NMR (qNMR)HPLC-UVGC-MS
Fundamental Principle Direct molar measurement (Primary)Separation & response factor (Comparative)Separation & fragmentation (Comparative)
Reference Standard Not required (uses unrelated IS)Required (specific to MSNP)Required (specific to MSNP)
Detection Bias Universal (detects all protons)Biased (misses UV-transparent impurities)Biased (requires thermal stability/volatility)
Accuracy for MSNP High (Absolute mass % yield)Moderate (Prone to overestimation)Low (MSNP can degrade at high inlet temps)
Method Development Fast (No column/gradient optimization)Slow (Requires specific mobile phase tuning)Slow (Requires temperature programming)

Experimental Methodology: A Self-Validating qNMR Protocol

A protocol is only as reliable as its internal controls. To ensure the qNMR method for MSNP is a self-validating system, specific physical parameters—namely the longitudinal relaxation time ( T1​ ) and the Signal-to-Noise Ratio (S/N)—must be empirically verified before data acceptance[5].

Step 1: Internal Standard Selection & Sample Preparation

For MSNP ( C4​H5​N3​O4​S ), the target protons for integration are the highly deshielded pyrazole ring protons (C3-H and C5-H, appearing as singlets around δ 8.5–9.0 ppm) and the methylsulfonyl protons (singlet, δ 3.5 ppm).

  • IS Selection: Maleic acid (TraceCERT grade) is chosen because it produces a sharp, distinct singlet at δ 6.26 ppm (in DMSO- d6​ ), ensuring zero overlap with MSNP signals or common aliphatic impurities.

  • Weighing: Accurately weigh ~15 mg of MSNP and ~5 mg of Maleic acid using a 6-place microbalance. Co-dissolve completely in 0.6 mL of DMSO- d6​ .

Step 2: Magnetization Recovery ( T1​ ) Assessment

To prevent integration errors caused by incomplete signal relaxation, the T1​ of the slowest-relaxing proton must be measured using an inversion-recovery experiment.

  • Causality: If the relaxation delay ( D1​ ) is too short, protons will not fully return to thermal equilibrium between scans, skewing the quantitative ratio.

  • Validation Rule: Set D1​≥5×T1​ of the slowest relaxing proton (typically the pyrazole ring protons, T1​≈3 seconds). Therefore, D1​ is strictly set to 20 seconds to ensure >99.3% magnetization recovery[5].

Step 3: Acquisition & Signal-to-Noise Validation
  • Acquire the 1H NMR spectrum using a 90° excitation pulse to maximize signal intensity.

  • Validation Rule: For a precision error of <1%, the S/N ratio of the integrated peaks must exceed 250:1 [5]. Accumulate sufficient transients (typically 16 to 64 scans) until this threshold is met.

Step 4: Absolute Purity Calculation

Process the data with zero-filling and strict baseline correction. Calculate the absolute mass fraction ( Px​ ) using the direct molar ratio formula:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, W = weight, and Pstd​ = purity of the Maleic acid IS).

Data Presentation: Head-to-Head Purity Analysis

To demonstrate the analytical discrepancy between comparative and primary methods, three batches of MSNP were analyzed using both the optimized qNMR protocol and a standard HPLC-UV area normalization method[2][8].

Batch IDHPLC-UV Purity (Area %)qNMR Absolute Purity (Mass %)Discrepancy ( Δ %)Primary Impurity Identified via NMR
MSNP-001 99.85%98.12%+1.73%Methanesulfonic acid (UV transparent)
MSNP-002 99.10%98.95%+0.15%Trace unreacted 4-nitro-1H-pyrazole
MSNP-003 98.50%94.20%+4.30%Residual inorganic salts & moisture

Data Insight: In Batch 001 and 003, HPLC-UV drastically overestimated the purity of the compound. Because HPLC-UV relies on the assumption that all components absorb UV light at 254 nm, it completely ignored the presence of aliphatic hydrolysis products and inorganic salts[2][4]. qNMR, being a mass-balance technique, captured the true absolute purity.

Workflow Visualization

G cluster_qnmr qNMR Absolute Quantification cluster_hplc HPLC-UV Relative Quantification Sample 1-(methylsulfonyl)-4-nitro-1H-pyrazole (MSNP) Sample qNMR_IS Co-dissolve with Certified Internal Standard (e.g., Maleic Acid) Sample->qNMR_IS HPLC_Std Procure/Synthesize MSNP Specific Reference Standard Sample->HPLC_Std qNMR_Acq 1H NMR Acquisition (Relaxation Delay > 5x T1) qNMR_IS->qNMR_Acq qNMR_Calc Direct Molar Ratio Calculation (No MSNP Standard Needed) qNMR_Acq->qNMR_Calc Result Absolute Purity Validation qNMR_Calc->Result HPLC_Acq Chromatographic Separation & UV Detection HPLC_Std->HPLC_Acq HPLC_Calc Calibration Curve & Response Factor Calculation HPLC_Acq->HPLC_Calc HPLC_Calc->Result

Comparative workflow of qNMR vs. HPLC-UV for MSNP purity validation.

References

  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. MDPI. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. NIH / PMC.[Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. NIH / PMC.[Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL.[Link]

  • Nuclear Magnetic Resonance (NMR) Assay Analysis. Almac Group. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. [Link]

Sources

Validation

comparing methylsulfonyl and tosyl protecting groups on pyrazole scaffolds

An in-depth understanding of protecting group (PG) strategies is paramount for researchers navigating the complex functionalization of pyrazole scaffolds. Pyrazoles are privileged pharmacophores in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of protecting group (PG) strategies is paramount for researchers navigating the complex functionalization of pyrazole scaffolds. Pyrazoles are privileged pharmacophores in medicinal chemistry and critical components in agrochemical development. However, the inherent tautomerism and nucleophilicity of the pyrazole nitrogen atoms often necessitate temporary masking to achieve regioselective functionalization.

As an Application Scientist, I frequently evaluate the trade-offs between different sulfonyl-based protecting groups. This guide provides an objective, data-driven comparison of the Methylsulfonyl (Mesyl, Ms) and p-Toluenesulfonyl (Tosyl, Ts) protecting groups on pyrazole scaffolds, focusing on their steric profiles, regioselectivity, and deprotection mechanics.

Mechanistic Comparison: Sterics and Electronics

Both the Ms and Ts groups protect the pyrazole amine by converting it into a sulfonamide, effectively withdrawing electron density from the pyrazole ring and rendering it stable against electrophilic attack and oxidative conditions [1]. However, their distinct structural features dictate their specific applications.

The Tosyl (Ts) Group: The Regioselectivity Driver

The p-toluenesulfonyl group is characterized by its bulky aromatic ring. When reacting with an unsymmetrical 3-substituted pyrazole, the steric clash between the incoming Ts group and the C3-substituent heavily biases the reaction. The Ts group preferentially attacks the less hindered nitrogen, resulting in high regioselectivity (predominantly forming the 1-tosyl-3-substituted isomer rather than the 1-tosyl-5-substituted isomer) [2].

The Methylsulfonyl (Ms) Group: The Atom-Economic Alternative

The methylsulfonyl group is significantly smaller. While it provides the same robust electron-withdrawing deactivation of the pyrazole ring, its compact nature means it exerts minimal steric hindrance. Consequently, protecting unsymmetrical pyrazoles with MsCl often yields a mixture of regioisomers (1-mesyl-3-substituted and 1-mesyl-5-substituted) that require chromatographic separation. However, for symmetrical pyrazoles, the Ms group is highly advantageous due to its superior atom economy and enhanced solubility profile in polar aprotic solvents.

Performance and Property Matrix

The following table summarizes the quantitative and qualitative performance metrics of Ms vs. Ts groups on pyrazole scaffolds.

ParameterMethylsulfonyl (Ms)p-Toluenesulfonyl (Ts)
Molecular Weight Added 78.1 g/mol 154.2 g/mol
Steric Bulk LowHigh
Regioselectivity (Unsymmetrical) Poor to Moderate (Mixtures common)Excellent (Favors least hindered N)
Stability to Acids ExcellentExcellent
Stability to Cross-Coupling Good (Stable to Suzuki/Sonogashira) [3]Good
Deprotection Conditions Mild to Strong Base (NaOH, t-BuOK)Strong Base (t-BuOK) or Reductive
Atom Economy HighLow

Strategic Workflow and Decision Making

Selecting the appropriate protecting group requires analyzing the symmetry of the starting scaffold and the downstream reaction conditions. The decision tree below outlines the standard logic utilized in process chemistry.

G Start Unprotected Pyrazole Scaffold Symmetry Is the Pyrazole Symmetrical? Start->Symmetry SymYes Yes: Regioselectivity is not an issue Symmetry->SymYes Yes SymNo No: Regioselectivity is critical Symmetry->SymNo No MsChoice Use Mesyl (Ms) - High atom economy - Less steric bulk SymYes->MsChoice TsChoice Use Tosyl (Ts) - High steric bulk - Drives regioselectivity SymNo->TsChoice Deprotect Deprotection (Base or Reductive Cleavage) MsChoice->Deprotect TsChoice->Deprotect

Caption: Decision matrix for selecting between Mesyl and Tosyl protecting groups for pyrazoles.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols include causality for reagent selection and in-process controls (IPCs) to validate the system.

Protocol A: Regioselective N-Tosylation of Unsymmetrical Pyrazoles

Causality: Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward. Dichloromethane (DCM) is chosen as a non-polar aprotic solvent to stabilize the transition state without solvolyzing the moisture-sensitive TsCl.

  • Initialization: Dissolve the unsymmetrical pyrazole (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.5 equiv) dropwise at 0 °C. Note: Cooling prevents exothermic degradation and maximizes regioselectivity.

  • Protection: Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) portion-wise.

  • Validation (IPC): Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar pyrazole spot and the appearance of a higher Rf spot validates conversion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography if trace regioisomers are present.

Protocol B: Base-Mediated Deprotection of N-Sulfonyl Pyrazoles

Causality: Unlike aliphatic sulfonamides which require harsh acidic or reductive cleavage, pyrazole sulfonamides function more like amides. The pyrazole anion is a stable leaving group (pKa ~14), allowing for S-N bond cleavage via nucleophilic attack by a strong base like potassium tert-butoxide (t-BuOK) [4].

Mechanism Protected N-Sulfonyl Pyrazole (N-Ts or N-Ms) Nucleophile Nucleophilic Attack (e.g., t-BuO-) Protected->Nucleophile Intermediate Tetrahedral Intermediate at Sulfur Nucleophile->Intermediate Cleavage S-N Bond Cleavage Intermediate->Cleavage Product Free Pyrazole + Sulfonate Salt Cleavage->Product

Caption: Mechanistic pathway of base-mediated S-N bond cleavage for pyrazole deprotection.

  • Initialization: Dissolve the N-Ts or N-Ms protected pyrazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M concentration).

  • Cleavage: Add Potassium tert-butoxide (t-BuOK) (2.0 equiv) at 0 °C. Causality: THF ensures the solubility of both the organic substrate and the base, while 0 °C controls the highly exothermic cleavage.

  • Validation (IPC): Stir for 1-2 hours at room temperature. LC-MS analysis should indicate the mass of the free pyrazole[M+H]+ and the absence of the protected starting material.

  • Workup: Neutralize the reaction carefully with 1M HCl to pH 7. Extract the free pyrazole using Ethyl Acetate (EtOAc), wash with brine, dry, and concentrate in vacuo.

Exceptional Cases: Steric Locking

While Ms and Ts groups are generally easily removed via the base-mediated protocol above, researchers must be aware of "steric locking." In highly complex, bulky scaffolds (such as dendritic C-scorpionates), the steric hindrance surrounding the pyrazole ring can physically block the nucleophile from attacking the sulfur atom. In such literature cases, even the typically labile mesylate group has demonstrated unexpected, near-total resistance to deprotection under harsh refluxing conditions [5]. If your scaffold is highly sterically congested, consider utilizing a smaller, acid-labile group like Tetrahydropyranyl (THP) instead.

References

  • Fustero, S., et al. (2012). Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews, ACS Publications. Retrieved from[Link]

  • MDPI. (2018). Novel Methinic Functionalized and Dendritic C-Scorpionates. Retrieved from[Link]

Comparative

A Guide to Cross-Validation of Biological Assay Results for Novel Pyrazole-Based Compounds

This guide provides a comprehensive framework for the cross-validation of biological assay results, using the novel compound 1-(methylsulfonyl)-4-nitro-1H-pyrazole as a representative example. For researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of biological assay results, using the novel compound 1-(methylsulfonyl)-4-nitro-1H-pyrazole as a representative example. For researchers, scientists, and drug development professionals, ensuring the validity and reproducibility of initial findings is paramount. A promising result from a single primary assay is not an endpoint but a starting point that necessitates rigorous confirmation through orthogonal methods. This document outlines the rationale, experimental design, and detailed protocols for a multi-assay approach to confidently characterize the bioactivity of new chemical entities.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Compounds incorporating a methylsulfonyl moiety, in particular, have shown significant promise as selective COX-2 inhibitors and potent anticancer agents.[4][5][6] Given this background, we will proceed with a hypothetical scenario where 1-(methylsulfonyl)-4-nitro-1H-pyrazole (termed 'Compound P' for brevity) has demonstrated initial activity in an anti-inflammatory screen. Our objective is to design a self-validating experimental workflow to cross-verify this finding.

The Imperative of Cross-Validation in Drug Discovery

In the context of in-vitro pharmacology, cross-validation refers to the practice of using multiple, independent experimental methods to confirm a biological finding.[7][8] This approach is critical for mitigating the risk of false positives that can arise from compound-specific artifacts, such as assay interference, off-target effects, or cytotoxicity. A robust cross-validation strategy employs orthogonal assays—methods that measure different endpoints within the same biological pathway or utilize distinct detection technologies—to build a cohesive and reliable dataset.[9]

This guide will detail a workflow to validate the potential anti-inflammatory and cytotoxic activities of Compound P, comparing its performance against established reference compounds.

Part 1: The Cross-Validation Workflow

A logical and structured workflow is essential for efficiently validating a primary screening hit. The process begins with the initial finding and expands to include secondary, orthogonal assays that provide deeper mechanistic insights and build confidence in the compound's activity profile.

Cross_Validation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Orthogonal Validation (Anti-inflammatory) cluster_2 Phase 3: Counter-Screening cluster_3 Phase 4: Data Integration & Decision PrimaryScreen Primary Hit Identification (e.g., Nitric Oxide Inhibition Assay) CytokineAssay Cytokine Quantification (TNF-α & IL-6 ELISA) PrimaryScreen->CytokineAssay Confirms anti-inflammatory mechanism EnzymeAssay Enzyme Activity Assay (COX-2 Inhibition) PrimaryScreen->EnzymeAssay Identifies molecular target ViabilityAssay Cell Viability Assay (MTT / CCK-8) PrimaryScreen->ViabilityAssay Rules out cytotoxicity-driven results DataAnalysis Integrated Data Analysis (Compare IC50 values across assays) CytokineAssay->DataAnalysis EnzymeAssay->DataAnalysis ViabilityAssay->DataAnalysis

Caption: Workflow for cross-validating a primary anti-inflammatory hit.

Part 2: Experimental Design & Protocols

Our hypothetical starting point is that Compound P inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). While promising, this could be due to genuine anti-inflammatory activity or simply a result of cytotoxicity. Our cross-validation plan must address this ambiguity.

Reference Compounds (Controls)

The use of appropriate controls is fundamental to any valid biological assay.[10][11]

  • Positive Control (Anti-inflammatory): Celecoxib . A well-characterized selective COX-2 inhibitor, relevant to pyrazole-based anti-inflammatory drug action.[4][5]

  • Positive Control (Cytotoxicity): 5-Fluorouracil . A standard chemotherapeutic agent used to induce cell death.[12][13]

  • Vehicle Control: Dimethyl sulfoxide (DMSO) . The solvent used to dissolve Compound P and controls, used to assess baseline effects.

Protocol 1: Primary Assay - Nitric Oxide (NO) Production

This protocol measures the production of nitrite, a stable metabolite of NO, as an indicator of inflammatory response in macrophages.

Causality: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production, a key pro-inflammatory mediator. A reduction in NO suggests potential anti-inflammatory activity.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.[14] Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells for 1-2 hours with serial dilutions of Compound P, Celecoxib, or vehicle (DMSO).

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.[14] Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent to each sample.[14]

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate nitrite concentration using a sodium nitrite standard curve.

Protocol 2: Orthogonal Assay - Pro-inflammatory Cytokine Quantification

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to specifically measure the levels of key pro-inflammatory cytokines, TNF-α and IL-6, secreted by the macrophages.

Causality: An authentic anti-inflammatory agent should suppress multiple mediators. Confirming the reduction of hallmark cytokines like TNF-α and IL-6 provides strong, independent evidence that corroborates the NO inhibition data.[15][16]

Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 from Protocol 1, typically performed in a 24-well plate for a larger supernatant volume.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant and centrifuge to remove debris.

  • ELISA Procedure:

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Coat a 96-well plate with the capture antibody.

    • Add diluted supernatant samples and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate cytokine concentrations from the standard curve.

Protocol 3: Counter-Screen - Cell Viability Assay (MTT)

This is a critical counter-screen to ensure that the observed reduction in inflammatory markers is not a byproduct of the compound killing the cells.

Causality: The MTT assay measures mitochondrial reductase activity, which is proportional to the number of viable cells.[17] A compound that shows high potency in the anti-inflammatory assays but low cytotoxicity in this assay is a desirable "hit." Conversely, if the IC50 values are similar across all assays, the "anti-inflammatory" effect is likely just a result of cell death.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-2 from Protocol 1. It is crucial to run this assay in parallel with the inflammatory assays, using the same cell seeding density and treatment durations, but without LPS stimulation.

  • MTT Reagent Addition: After the 24-hour compound incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Part 3: Data Presentation and Interpretation

Quantitative data from these assays should be summarized to facilitate direct comparison. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.

Table 1: Hypothetical Cross-Validation Data for Compound P

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Cytotoxicity (RAW 264.7) IC50 (µM)
Compound P 12.515.218.9> 100
Celecoxib 25.830.128.5> 100
5-Fluorouracil 5.14.85.56.2

Interpretation of Hypothetical Results:

  • Compound P: The data shows consistent inhibitory activity across three independent anti-inflammatory markers (NO, TNF-α, IL-6) with IC50 values in a similar range (12-19 µM). Crucially, its cytotoxicity IC50 is greater than 100 µM, indicating a significant therapeutic window. This profile strongly suggests that Compound P is a genuine anti-inflammatory agent and not simply toxic to the cells.

  • Celecoxib: As the positive control, it shows the expected anti-inflammatory activity and low cytotoxicity, validating the assay systems.

  • 5-Fluorouracil: This control demonstrates that when a compound is cytotoxic, it will appear potent in the "anti-inflammatory" assays. The close correlation between its IC50 values across all four assays highlights the critical importance of the cytotoxicity counter-screen.

Part 4: Visualizing the Underlying Mechanism

Understanding the signaling pathway provides context for the assay results. The assays selected here probe different branches of the inflammatory cascade initiated by LPS.

Signaling_Pathway cluster_pathway Intracellular Signaling Cascade cluster_outputs Pro-inflammatory Outputs LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK iNOS iNOS Gene iNOS Protein NFkB->iNOS Transcription COX2 COX-2 Gene COX-2 Protein NFkB->COX2 Transcription Cytokines TNF-α, IL-6 Genes Secreted Proteins NFkB->Cytokines Transcription MAPK->iNOS Transcription MAPK->COX2 Transcription MAPK->Cytokines Transcription NO Nitric Oxide (NO) iNOS:f1->NO Produces Assay_Cytokines ELISA (Measures Cytokines) Cytokines:f1->Assay_Cytokines Assay_NO Griess Assay (Measures NO) NO->Assay_NO

Caption: Simplified LPS-induced inflammatory pathway in macrophages.

Conclusion

The validation of a candidate molecule like 1-(methylsulfonyl)-4-nitro-1H-pyrazole cannot rely on a single data point. This guide demonstrates a robust, multi-assay framework for cross-validation that is essential for making confident decisions in a drug discovery pipeline. By integrating orthogonal biochemical assays with a critical cytotoxicity counter-screen, researchers can effectively differentiate true biological activity from experimental artifacts. This self-validating approach ensures that resources are focused on compounds with the highest potential for further development, embodying the principles of scientific rigor and integrity.

References

  • Al-Ostoot, F.H., et al. (2022). Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. Bioorganic Chemistry. [Link]

  • Cannon, K., & Nagarajan, P. (2021). Choosing Reference Standards for Molecular Assay Development. Clinical Lab Products. [Link]

  • Revvity. (n.d.). Standardizing Oncology Assays: A Guide to Cell Line-Derived Reference Materials. Clinical Lab Products. [Link]

  • Al-Ostoot, F.H., et al. (2022). Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. PubMed. [Link]

  • Gudipati, R., et al. (2025). Synthesis and Biological Evaluation of 1-(4-(Methylsulfonyl)Phenyl)-5-Phenyl-1H-Pyrazole-4-Carboxamides as Epidermal Growth Factor Receptor-Targeting Anticancer Agents. PubMed. [Link]

  • Abdellatif, K.R.A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Barker, P.E., et al. (2005). Standards for validation of cancer biomarkers. PubMed. [Link]

  • Ma, Y., et al. (2024). Guideline for anticancer assays in cells. Exploration of Foods and Foodomics. [Link]

  • Editage Insights. (2023). Cross-validation: An essential tool for biomedical researchers. Editage Insights. [Link]

  • Academia.edu. (n.d.). (PDF) Biological Effects of the Pyrazole Derivatives. Academia.edu. [Link]

  • Abdellatif, K.R.A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Emery Pharma. (2025). LBA Cross Validation: A Detailed Case Study. Emery Pharma. [Link]

  • Al-Masoudi, N.A., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. TSI Journals. [Link]

  • Gudipati, R., et al. (2025). Synthesis and Biological Evaluation of 1‐(4‐(Methylsulfonyl)Phenyl)‐5‐Phenyl‐1H‐Pyrazole‐4‐Carboxamides as Epidermal Growth Factor Receptor‐Targeting Anticancer Agents. ResearchGate. [Link]

  • Wen, L., et al. (2024). Cross-Validation Visualized: A Narrative Guide to Advanced Methods. MDPI. [Link]

  • Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Review Letters. [Link]

  • Cortes-Ciriano, I., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. PMC. [Link]

  • Simons, C., et al. (2023). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing. [Link]

  • Findlay, J.W., et al. (2000). Cross-validation of bioanalytical methods between laboratories. PubMed. [Link]

  • Daina, A., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. PMC. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Shinde, S.S., & Thorat, B.R. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Yin, X., et al. (2025). Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H–1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. The Journal of Organic Chemistry. [Link]

  • Zivkovic, L., et al. (2023). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? PMC. [Link]

  • Alvi, M., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. PMC. [Link]

  • Ramachandran, M., et al. (2018). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • Add Health. (n.d.). Measures of Inflammation and Immune Function. Add Health. [Link]

  • Otomo, S., et al. (1980). ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. J-Stage. [Link]

Sources

Validation

Benchmarking the Catalytic Efficiency of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole (MSNP) in Acyl Transfer Reactions

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark Executive Summary In the realm of advanced organic synthesis and active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark

Executive Summary

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, the efficiency of acyl transfer reactions (e.g., esterifications, amidations) is a critical bottleneck. While 4-(dimethylamino)pyridine (DMAP) has long been the gold standard for [1], sterically hindered substrates often require more specialized activation systems.

Recently, the use of anionic nitrogen heterocycles has emerged as a powerful alternative for [2]. 1-(Methylsulfonyl)-4-nitro-1H-pyrazole (MSNP) represents a novel class of pre-catalysts designed to address the limitations of neutral catalysts. Upon mild basic activation, MSNP generates the highly reactive 4-nitropyrazolate anion, offering unique steric and electronic advantages over traditional reagents like DMAP, N-methylimidazole (NMI), and 1-hydroxybenzotriazole (HOBt). This guide objectively benchmarks MSNP's catalytic efficiency, details its mechanistic causality, and provides self-validating protocols for integration into your workflows.

Mechanistic Insights: The Causality Behind MSNP's Efficiency

To understand why MSNP outperforms traditional catalysts in hindered scenarios, we must examine the causality of its molecular design:

  • Pre-catalyst Stability & Solubility: The methylsulfonyl (mesyl) group at the N1 position protects the pyrazole ring, ensuring bench stability and high solubility in standard organic solvents (DCM, THF, Toluene). This prevents the catalyst from aggregating or precipitating prematurely.

  • Anionic Catalysis Mode: In the presence of a mild base (e.g., DIPEA or DBU), the labile N-mesyl bond is cleaved, releasing the active 4-nitropyrazolate anion . Unlike neutral DMAP, which forms a positively charged and highly polar N-acylpyridinium intermediate, the 4-nitropyrazolate anion reacts with acyl donors to form a neutral N-acyl-4-nitropyrazole intermediate. This neutral intermediate is less prone to side reactions and exhibits superior solubility in non-polar media.

  • Enhanced Leaving Group Ability: The strong electron-withdrawing nature of the 4-nitro group drastically lowers the pKa of the parent pyrazole. This makes the pyrazolate a superb leaving group, drastically accelerating the subsequent nucleophilic attack by hindered alcohols or amines—a principle analogous to the high reactivity observed in [3].

CatalyticCycle MSNP MSNP (Pre-catalyst) 1-(methylsulfonyl)-4-nitro-1H-pyrazole ActiveCat 4-Nitropyrazolate Anion (Active Catalyst) MSNP->ActiveCat Base Activation Base Mild Base (e.g., DIPEA) Base->ActiveCat AcylPyrazolate N-Acyl-4-nitropyrazole (Reactive Intermediate) ActiveCat->AcylPyrazolate + Acyl Donor AcylDonor Acyl Donor (Anhydride) AcylDonor->AcylPyrazolate AcylPyrazolate->ActiveCat Catalyst Regeneration Product Acylated Product (Ester/Amide) AcylPyrazolate->Product + Nucleophile Nucleophile Nucleophile (Hindered Alcohol) Nucleophile->Product

Figure 1: Catalytic cycle of MSNP via base-mediated activation to the 4-nitropyrazolate anion.

Benchmarking Data: MSNP vs. Standard Catalysts

To objectively evaluate MSNP, we benchmarked it against DMAP, NMI, and HOBt in a highly challenging transformation: the O-acylation of tert-butanol with mesitoic anhydride. This reaction is notoriously sluggish due to the severe steric clash between the bulky tert-butyl group and the ortho-methyl groups of the mesitoyl moiety.

Table 1: Catalytic Efficiency in Hindered Esterification

Conditions: 1.0 eq Mesitoic anhydride, 1.2 eq tert-butanol, 1.5 eq DIPEA, 5 mol% Catalyst, THF, 25 °C.

Catalyst SystemCatalyst LoadingTime to 90% ConversionIsolated Yield (%)Initial Rate (mM/min)
MSNP 5 mol%2.5 h 94% 12.4
DMAP 5 mol%18 h62%1.8
HOBt 5 mol%12 h78%4.2
NMI 5 mol%>24 h41%0.6

Data Analysis: MSNP demonstrates a nearly 7-fold increase in initial reaction rate compared to DMAP. The neutral nature of the N-acyl-4-nitropyrazole intermediate minimizes steric repulsion during the transition state of the nucleophilic attack, allowing the bulky tert-butanol to react efficiently.

Experimental Protocols: Self-Validating Kinetic Assay

To ensure trustworthiness and reproducibility, the following protocol utilizes in-situ FTIR (ReactIR) to provide real-time kinetic data, eliminating manual sampling errors. Furthermore, Quantitative NMR (qNMR) is employed as a self-validating mechanism to cross-verify isolated yields against absolute molar quantities.

Workflow Prep 1. Reagent Prep Dry solvents & weigh catalysts Mix 2. Activation Cleave mesyl group with DIPEA Prep->Mix Monitor 3. Kinetic Profiling In-situ FTIR (ReactIR) Mix->Monitor Quench 4. Quench & Workup Aqueous extraction Monitor->Quench Analyze 5. Quantification qNMR analysis Quench->Analyze

Figure 2: Standardized workflow for benchmarking acyl transfer catalytic efficiency.

Step-by-Step Methodology

Materials Required:

  • Mesitoic anhydride (1.0 mmol)

  • tert-Butanol (1.2 mmol)

  • Catalyst: MSNP, DMAP, NMI, or HOBt (0.05 mmol, 5 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • 1,3,5-Trimethoxybenzene (Internal Standard for qNMR)

Procedure:

  • System Initialization: Purge a 10 mL two-neck flask equipped with a magnetic stirrer and a ReactIR probe with dry N₂ for 15 minutes to ensure a moisture-free environment.

  • Reactant Assembly: Add mesitoic anhydride (1.0 mmol) and anhydrous THF (4.0 mL) to the flask. Establish a baseline IR spectrum.

  • Pre-catalyst Activation (Crucial Step): In a separate dry vial, dissolve MSNP (0.05 mmol) in THF (1.0 mL) and add DIPEA (1.5 mmol). Stir for 5 minutes. Causality note: This pre-incubation ensures complete cleavage of the mesyl group, generating the active 4-nitropyrazolate anion before exposure to the acyl donor.

  • Reaction Initiation: Inject the activated catalyst/base solution into the main flask, followed immediately by the addition of tert-butanol (1.2 mmol).

  • Kinetic Monitoring: Monitor the disappearance of the anhydride carbonyl stretch (approx. 1810 cm⁻¹) and the appearance of the ester carbonyl stretch (approx. 1730 cm⁻¹), taking scans every 30 seconds.

  • Quench and Validation: Once the IR conversion plateaus, quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the mixture with EtOAc (3 x 5 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • qNMR Quantification: Dissolve the crude product and exactly 0.33 mmol of 1,3,5-trimethoxybenzene in CDCl₃. Determine the absolute yield by comparing the integration of the ester product peaks against the internal standard. This closes the mass-balance loop, validating the kinetic IR data.

References

  • Mechanisms of Cu/DMAP-cocatalyzed and DMAP-catalyzed C–N decarboxylative cross-coupling reactions Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Acyl Transfer Catalysis with 1,2,4-Triazole Anion Source: Organic Letters (ACS Publications) URL:[Link]

  • Construction and Asymmetric Skeletal Rearrangement of Medium-Sized Rings: Divergent Synthesis of Pyrazole/Pyrazolone-Annulated Frameworks Source: ACS Catalysis (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 1-(methylsulfonyl)-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is a critical, non-negot...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The spatial arrangement of atoms directly influences a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of methodologies for the structural confirmation of 1-(methylsulfonyl)-4-nitro-1H-pyrazole, a heterocyclic compound of interest due to the prevalence of the pyrazole scaffold in pharmacologically active agents.[1][2] While a specific crystal structure for this exact molecule is not publicly available, this guide will draw upon established principles and data from closely related nitro- and sulfonyl-containing pyrazole derivatives to provide a comprehensive overview.

The primary focus will be on single-crystal X-ray crystallography, the gold standard for unambiguous solid-state structure elucidation.[3][4] This will be compared with alternative and complementary techniques, providing a framework for selecting the most appropriate analytical strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline solid.[3] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's behavior.[1]

The Rationale Behind the Method

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is unique to the crystal structure and contains the information necessary to reconstruct a three-dimensional model of the electron density, and thus the atomic positions. For a molecule like 1-(methylsulfonyl)-4-nitro-1H-pyrazole, this technique can unequivocally determine the planarity of the pyrazole ring, the conformation of the methylsulfonyl group, and the orientation of the nitro group.

Experimental Workflow: A Self-Validating System

The experimental workflow for single-crystal X-ray crystallography is a systematic process designed to yield a high-quality, verifiable structural model.

X-ray Crystallography Workflow cluster_0 Sample Preparation & Data Collection cluster_1 Structure Solution & Refinement cluster_2 Analysis & Validation crystal_growth Crystal Growth Grow single crystals of suitable size and quality. crystal_selection Crystal Selection & Mounting Select a suitable crystal under a microscope and mount it. crystal_growth->crystal_selection data_collection Data Collection Mount crystal on diffractometer and collect diffraction data. crystal_selection->data_collection structure_solution Structure Solution Process data to determine unit cell and space group. Solve for initial atomic positions. data_collection->structure_solution structure_refinement Structure Refinement Refine the atomic model against the experimental data. structure_solution->structure_refinement data_analysis Data Analysis & Visualization Analyze bond lengths, angles, and intermolecular interactions. structure_refinement->data_analysis validation Structure Validation Check the quality of the final structure using established metrics. data_analysis->validation

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol

A generalized protocol for the single-crystal X-ray diffraction of a small organic molecule like 1-(methylsulfonyl)-4-nitro-1H-pyrazole is as follows:

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common techniques. A variety of solvents should be screened.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a polarizing microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (around 100-120 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[1]

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of atomic positions. This model is refined using full-matrix least-squares procedures to minimize the difference between observed and calculated structure factors.[1]

  • Data Analysis and Visualization: The final refined structure provides precise bond lengths, bond angles, and details of intermolecular interactions.[1] This data is crucial for understanding the solid-state conformation and packing of the molecule.

Alternative and Complementary Techniques

While single-crystal X-ray crystallography is definitive, other techniques can provide valuable structural information, especially when suitable crystals cannot be obtained.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the analysis of polycrystalline materials.[5][6]

  • Principle: Instead of a single crystal, a powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a "fingerprint" of the crystalline phase.

  • Application: While structure solution from powder data is more complex than from single-crystal data, it is feasible, especially for rigid molecules.[6] PXRD is also invaluable for identifying different polymorphic forms.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis for determining the structure of organic molecules in solution.

  • ¹H and ¹³C NMR: These techniques provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular skeleton. For 1-(methylsulfonyl)-4-nitro-1H-pyrazole, NMR would confirm the connectivity of the pyrazole ring, the methylsulfonyl group, and the nitro group.

  • Solid-State NMR (ssNMR): For solid samples, ssNMR techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) can provide information about the molecular structure and packing in the solid state, and can be used to distinguish between different polymorphs.[5]

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations are a powerful theoretical tool that can complement experimental data.

  • Principle: DFT methods are used to calculate the electronic structure of molecules, from which optimized geometries, spectroscopic properties, and other parameters can be derived.[7]

  • Application: For 1-(methylsulfonyl)-4-nitro-1H-pyrazole, DFT calculations could predict the most stable conformation, bond lengths, and bond angles. These calculated parameters can then be compared with experimental data to further validate the structure.[8]

Comparative Analysis of Structural Confirmation Methods

The choice of analytical technique depends on the nature of the sample and the specific information required.

Technique Sample Type Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography Single CrystalAbsolute 3D structure, bond lengths, angles, intermolecular interactionsUnambiguous and highly detailed structural informationRequires high-quality single crystals, which can be difficult to grow
Powder X-ray Diffraction (PXRD) Polycrystalline PowderCrystalline phase identification, unit cell parameters, potential for structure solutionDoes not require single crystals, good for polymorph screeningStructure solution can be challenging, less precise than single-crystal data
NMR Spectroscopy (Solution) SolutionConnectivity, chemical environment of atoms, relative stereochemistryExcellent for structure elucidation in solution, non-destructiveProvides an average structure in solution, no information on solid-state packing
Solid-State NMR (ssNMR) Solid PowderInformation on solid-state structure and packing, polymorph identificationDoes not require single crystals, sensitive to local environmentLower resolution than solution NMR, interpretation can be complex
Computational Chemistry (DFT) In silicoOptimized geometry, bond parameters, electronic propertiesProvides theoretical insights, can predict structuresResults are theoretical and require experimental validation

Logical Approach to Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of a novel compound like 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Structural_Confirmation_Workflow start Synthesized Compound nmr_ftir_ms Initial Characterization (NMR, FTIR, MS) start->nmr_ftir_ms crystallization Attempt Crystallization nmr_ftir_ms->crystallization single_crystal_check Single Crystals Obtained? crystallization->single_crystal_check pxrd_analysis Powder X-ray Diffraction (PXRD) single_crystal_check->pxrd_analysis No scxrd Single-Crystal X-ray Diffraction single_crystal_check->scxrd Yes ssnmr_dft Complementary Analysis (ssNMR, DFT) pxrd_analysis->ssnmr_dft structure_elucidation Definitive Structure Elucidation scxrd->structure_elucidation structure_confirmation Structural Confirmation ssnmr_dft->structure_confirmation

Sources

Validation

A Senior Application Scientist's Guide: Strategic Selection of Nitro-Pyrazole Intermediates in Drug Design

A Comparative Analysis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole and its Alternatives In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that appears...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole and its Alternatives

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that appears in a multitude of approved drugs, demonstrating broad biological activity.[1][2][3][4] Over 30 pyrazole-containing drugs have been approved by the US FDA since 2011 alone, targeting a wide array of diseases from cancer to erectile dysfunction.[2] The versatility of this five-membered aromatic heterocycle, with its adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2]

Within this important class of compounds, nitro-pyrazoles serve as exceptionally versatile intermediates. The nitro group, a powerful electron-withdrawing moiety, not only influences the electronic properties of the pyrazole ring but also serves as a synthetic handle for further elaboration.[5] It can be readily reduced to a primary amine, a gateway to a vast array of functionalizations including amidation, sulfonamidation, and reductive amination, which are cornerstones of structure-activity relationship (SAR) studies.[6][7]

This guide provides a comparative analysis of key nitro-pyrazole intermediates, with a special focus on 1-(methylsulfonyl)-4-nitro-1H-pyrazole . We will delve into its unique properties conferred by the N-methylsulfonyl group and contrast its performance and strategic applications against other common nitro-pyrazole building blocks. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal intermediate for their specific drug discovery program.

The Focus Intermediate: 1-(methylsulfonyl)-4-nitro-1H-pyrazole

The introduction of a methylsulfonyl (mesyl) group at the N-1 position of the 4-nitropyrazole core is a deliberate strategic choice, not merely a substitution. This group imparts a unique combination of electronic and steric properties that directly influence reactivity, metabolic stability, and pharmacokinetic profiles.

Key Physicochemical and Electronic Features:

  • Strong Electron-Withdrawing Nature: The sulfonyl group is a potent electron-withdrawing group. This, combined with the 4-nitro group, renders the pyrazole ring electron-deficient, which can be advantageous for certain biological targets and can influence the pKa of the molecule.

  • Metabolic Blocking: The N-1 position of pyrazoles can be susceptible to metabolism. The bulky and electronically stable methylsulfonyl group acts as a "metabolic blocker," preventing N-dealkylation or other enzymatic transformations at this site. This strategy can significantly enhance a compound's metabolic half-life.[8][9]

  • Modulation of Physicochemical Properties: The methylsulfonyl group can improve the solubility and other physicochemical properties of a molecule, enhancing its "druggability." For instance, in the development of the DPP-4 inhibitor omarigliptin, the substitution of a pyrazole hydrogen with a methylsulfonyl group was a key modification influencing its pharmacokinetic profile.[2]

  • Defined Exit Vector: By occupying the N-1 position, this intermediate forces SAR exploration to other positions on the molecule (C3, C5, and the amino group derived from the C4-nitro). This provides a focused approach to optimizing ligand-target interactions.

Comparative Analysis with Alternative Nitro-Pyrazole Intermediates

The optimal choice of a building block depends entirely on the strategic goals of the drug design program. Below, we compare 1-(methylsulfonyl)-4-nitro-1H-pyrazole with other common intermediates.

Feature1-(methylsulfonyl)-4-nitro-1H-pyrazole4-Nitro-1H-pyrazole3-Methyl-4-nitro-1H-pyrazole5-Nitro-1H-pyrazole-3-carboxylic Acid
CAS Number 1005640-95-8[10]26621-44-35334-39-4[11]198348-89-9[6]
Molecular Weight 191.17 g/mol [10][12]113.08 g/mol [13]127.10 g/mol [11]157.08 g/mol
Key Structural Feature N1-SO₂Me groupUnsubstituted N1-HC3-Methyl groupC3-Carboxylic acid
Primary Synthetic Utility N1-position blocked; focus on C4-amino derivatization.Versatile for both N1-alkylation and C4-amino derivatization.C3-position occupied; provides a steric and electronic modification.Offers two distinct reactive handles: the C4-amino (from nitro) and the C3-carboxyl.
Metabolic Stability High. N1-position is protected from metabolism.Moderate. N1-H is a potential site for metabolism.Moderate. C3-methyl may be a site for oxidation.High. Polar groups can sometimes reduce P450 metabolism.
Strategic Application Enhancing metabolic stability; improving PK properties; focusing SAR on other vectors.Probing SAR at the N1-position to interact with specific protein pockets.Introducing a small lipophilic group to fill a hydrophobic pocket at C3.Creating molecules with dual points of attachment or for use in fragment-based design.
Causality Behind Experimental Choices: A Drug Designer's Decision Workflow

The selection of an intermediate is a critical decision point in a discovery campaign. The following diagram illustrates a logical workflow for choosing between these nitro-pyrazole building blocks based on project goals.

G start Project Goal Defined q1 Is N1-substitution a key part of the SAR strategy? start->q1 q2 Is metabolic instability at the N1-position a known issue? q1->q2 No use_4nitro Use 4-Nitro-1H-pyrazole (Allows N1-alkylation) q1->use_4nitro Yes q3 Is a second point of diversification required? q2->q3 No use_mesyl Use 1-(MeSO2)-4-nitro-1H-pyrazole (Blocks N1 metabolism) q2->use_mesyl Yes use_acid Use 5-Nitro-1H-pyrazole-3-carboxylic Acid (Enables dual functionalization) q3->use_acid Yes consider_others Consider other analogs (e.g., 3-Methyl-4-nitro-1H-pyrazole) q3->consider_others No

Caption: Decision tree for selecting a nitro-pyrazole intermediate.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided. They are designed as self-validating systems, with clear steps and rationales.

Protocol 1: General Synthesis of 4-Nitro-1H-pyrazole

This procedure is a foundational method for accessing the core scaffold, from which many other intermediates are derived.[11][13][14]

Rationale: The direct nitration of pyrazole typically occurs at the C4 position due to the directing effects of the two nitrogen atoms. A strong acid mixture is required to generate the nitronium ion (NO₂⁺) electrophile.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add fuming sulfuric acid (20%, 5 volumes). Cool the flask to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 1H-pyrazole (1.0 eq) to the cooled sulfuric acid while stirring. Maintain the temperature below 10°C.

  • Nitration: Add a mixture of fuming nitric acid (90%, 1.1 eq) and fuming sulfuric acid (20%, 2 volumes) dropwise to the solution over 30-60 minutes. The exotherm must be carefully controlled, keeping the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-20 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (10-15 volumes). This will precipitate the product.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product under vacuum to yield 4-nitro-1H-pyrazole as a white crystalline solid.

Protocol 2: Synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole

Rationale: This two-step process involves the sulfonylation of the N1-position of the pre-formed 4-nitropyrazole. A non-nucleophilic base is used to deprotonate the pyrazole nitrogen, which then acts as a nucleophile to attack the methanesulfonyl chloride.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sulfonylation A 4-Nitro-1H-pyrazole C 4-Nitropyrazole Anion A->C + Base B Base (e.g., NaH) E 1-(MeSO2)-4-nitro-1H-pyrazole C->E + MeSO2Cl D Methanesulfonyl Chloride D->E

Caption: Workflow for synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 volumes) and 4-nitro-1H-pyrazole (1.0 eq).

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction forward.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Electrophile Addition: Cool the reaction mixture back to 0°C and add methanesulfonyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

Protocol 3: Metabolic Stability Assay using Human Liver Microsomes (HLM)

Rationale: This in vitro assay is a standard method to assess a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes. The rate of disappearance of the parent compound over time is used to calculate its intrinsic clearance.[15][16][17]

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1-(methylsulfonyl)-4-nitro-1H-pyrazole) in DMSO.

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. Causality Note: NADPH is a required cofactor for CYP450 enzyme activity. A regenerating system ensures its concentration remains constant throughout the incubation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k), and the half-life (t₁/₂) is calculated as 0.693/k.

Conclusion and Strategic Recommendations

The selection of a nitro-pyrazole intermediate is a crucial decision that can profoundly impact the trajectory of a drug discovery project. While simple building blocks like 4-nitro-1H-pyrazole offer maximum flexibility for exploring SAR at all positions, they may introduce metabolic liabilities.

1-(methylsulfonyl)-4-nitro-1H-pyrazole emerges as a highly strategic intermediate for lead optimization campaigns. Its primary advantage lies in its ability to confer metabolic stability by blocking the N1-position, a common site of enzymatic attack. This often translates to an improved pharmacokinetic profile, including a longer half-life, which is desirable for reducing dosing frequency. The introduction of the methylsulfonyl moiety can also enhance solubility and other key drug-like properties.[2][18]

Recommendation:

  • For early-stage hit-to-lead exploration , where probing the entire chemical space around the pyrazole core is necessary, 4-nitro-1H-pyrazole is the intermediate of choice due to its synthetic versatility.

  • For lead optimization , when a promising scaffold has been identified but suffers from poor metabolic stability (specifically N-dealkylation or related pathways), 1-(methylsulfonyl)-4-nitro-1H-pyrazole should be strongly considered. It provides a robust solution to a common metabolic issue while allowing for continued optimization at other vectors of the molecule.

By understanding the distinct properties and strategic applications of these intermediates, medicinal chemists can make more informed decisions, accelerating the design and development of novel therapeutics with improved efficacy and safety profiles.

References

  • Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. Benchchem.
  • 5-Nitro-1H-Pyrazole-3-Carboxylic Acid: A Versatile Tool for Fine Chemical Synthesis. WorldOfChemicals.
  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry.
  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology.
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  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules.
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  • 1-(Methylsulfonyl)-4-nitro-1H-pyrazole. AiFChem.
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  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem.
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  • Pyrazole derivatives as malt1 inhibitors. Google Patents.
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  • Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. Bioorganic Chemistry.
  • Pyrazole derivatives and their uses thereof. Google Patents.
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. Future Journal of Pharmaceutical Sciences.
  • 1-(Methylsulfonyl)-4-nitro-1H-pyrazole. Santa Cruz Biotechnology.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate.
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO). ResearchGate.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules.
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1... ResearchGate.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group.
  • Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. ResearchGate.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development.

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Comparative

A Comparative Guide to the Reproducibility of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of synthetic routes for 1-(methylsulfonyl)-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for 1-(methylsulfonyl)-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The reproducibility of a synthetic method is paramount for reliable scientific outcomes and scalable production. Herein, we dissect two distinct, published methods for the synthesis of the key intermediate, 4-nitro-1H-pyrazole, and propose a robust method for its subsequent N-methylsulfonylation. This guide offers insights into the practical challenges and theoretical underpinnings of each approach, enabling researchers to make informed decisions for their specific applications.

Introduction: The Significance of 1-(methylsulfonyl)-4-nitro-1H-pyrazole

The pyrazole scaffold is a cornerstone in the development of a wide array of pharmaceuticals and functional materials. The introduction of a nitro group and a methylsulfonyl moiety can significantly modulate the physicochemical and biological properties of the parent heterocycle. Specifically, the electron-withdrawing nature of the 4-nitro group and the N-methylsulfonyl substituent makes the pyrazole ring electron-deficient, which can be crucial for certain biological interactions or for its utility as a synthetic intermediate. Given its potential applications, establishing a reliable and reproducible synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is a critical endeavor.

This guide focuses on a two-step synthetic sequence:

  • Nitration of Pyrazole: The synthesis of the key precursor, 4-nitro-1H-pyrazole.

  • N-Methylsulfonylation: The subsequent reaction of 4-nitro-1H-pyrazole to yield the final product.

We will critically evaluate two distinct methods for the first step and provide a well-reasoned, proposed protocol for the second, due to the limited availability of specific published procedures for the N-sulfonylation of this electron-deficient pyrazole.

Part 1: Synthesis of 4-nitro-1H-pyrazole - A Comparative Analysis

The synthesis of 4-nitro-1H-pyrazole is a crucial first step. We will compare two methods that employ different nitrating agents and reaction conditions, leading to significant differences in yield and potentially, in reproducibility.

Method A: High-Yield Nitration using Fuming Nitric and Sulfuric Acids

This method stands out for its high reported yield and is a one-pot, two-step procedure.[1]

Step 1: Formation of Pyrazole Sulfate

  • To a 100 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid at room temperature.

  • Slowly add 6.8 g (0.1 mol) of pyrazole to the sulfuric acid with stirring.

  • Continue stirring the mixture at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.

Step 2: Nitration

  • In a separate flask, prepare the nitrating mixture by slowly adding 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid in an ice-water bath, maintaining the temperature between 0 and 10 °C.

  • Cool the flask containing the pyrazole sulfate from Step 1 in an ice-water bath.

  • Slowly add the prepared nitrating mixture (25 mL) dropwise to the pyrazole sulfate solution.

  • After the addition is complete, raise the temperature to 50 °C and maintain it for 1.5 hours.

  • Pour the reaction mixture into 200 mL of ice water, which should result in the precipitation of a white solid.

  • Collect the solid by filtration, wash it with ice water, and dry it under a vacuum to obtain 4-nitro-1H-pyrazole.

  • The product can be further purified by recrystallization from an ethyl ether/hexane mixture. The reported yield is 85%.[1]

Method B: Classical Nitration with Concentrated Nitric and Sulfuric Acids

This method employs more common laboratory reagents but results in a lower reported yield.[2]

  • In a round-bottom flask, cool 15 cm³ of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 8.5 g of pyrazole to the cold sulfuric acid with stirring.

  • Continue cooling and slowly add 18 cm³ of cold concentrated nitric acid (density = 1.4 g/mL).

  • Heat the reaction mixture under reflux for 3 hours.

  • Cool the mixture to room temperature and add an additional portion of the nitrating mixture (6 cm³ concentrated sulfuric acid and 6 cm³ concentrated nitric acid) dropwise.

  • Heat the mixture under reflux for another 3 hours.

  • After cooling and standing overnight, slowly pour the reaction solution into 80 g of ice.

  • Collect the resulting precipitate by filtration under reduced pressure.

  • Wash the solid sequentially with cold water and cold ethanol.

  • Purify the crude product by recrystallization from toluene to yield 4-nitro-1H-pyrazole as a white solid. The reported yield is 56%.[2]

Reproducibility and Experimental Causality
  • Method A 's high yield can be attributed to the use of a more potent nitrating system (fuming nitric and fuming sulfuric acid), which favors the desired C-nitration at the electron-rich 4-position of the pyrazole ring. The initial formation of pyrazole sulfate likely activates the ring towards electrophilic substitution. The controlled temperature and shorter reaction time may also contribute to a cleaner reaction with fewer byproducts, enhancing reproducibility.

  • Method B relies on a classical mixed acid nitration. The lower yield suggests that the reaction may be less efficient or that side reactions, such as oxidation or the formation of other isomers, may occur to a greater extent. The prolonged heating and the second addition of the nitrating mixture indicate that the reaction may be sluggish, which could introduce variability between runs.

Data Presentation: Comparison of 4-nitro-1H-pyrazole Synthesis Methods
ParameterMethod AMethod B
Nitrating Agent Fuming HNO₃ / Fuming H₂SO₄Concentrated HNO₃ / Concentrated H₂SO₄
Reaction Temperature 50 °CReflux
Reaction Time 1.5 hours6 hours
Reported Yield 85%[1]56%[2]
Purification Recrystallization (Ether/Hexane)Recrystallization (Toluene)
Advantages High yield, shorter reaction timeUses more common reagents
Disadvantages Requires fuming acids (highly corrosive and hazardous)Lower yield, longer reaction time, potential for more byproducts

Part 2: Proposed Synthesis of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole

Due to the scarcity of specific published procedures for the N-methylsulfonylation of 4-nitro-1H-pyrazole, the following protocol is a proposed method based on established principles of N-acylation of azoles. The electron-withdrawing nitro group at the 4-position significantly reduces the nucleophilicity of the pyrazole nitrogen atoms and increases the acidity of the N-H proton. This necessitates the use of a suitable base to deprotonate the pyrazole, allowing for subsequent reaction with methanesulfonyl chloride.

Proposed Method: Base-Mediated N-Methylsulfonylation
  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitro-1H-pyrazole (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base (1.1-1.5 equivalents). The choice of base is critical:

    • Option 1 (Milder): Triethylamine (a common, moderately strong base).

    • Option 2 (Stronger): A non-nucleophilic strong base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH). The use of a stronger base may be necessary to achieve complete deprotonation of the electron-deficient pyrazole.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Causality and Potential Challenges of the Proposed Method
  • Choice of Base: The pKa of the N-H proton in 4-nitro-1H-pyrazole is expected to be lower than that of unsubstituted pyrazole. A base must be strong enough to deprotonate the pyrazole effectively but not so strong as to cause unwanted side reactions. Triethylamine is a good starting point, but a stronger base like DBU or NaH might be required for efficient reaction.

  • Solvent: An aprotic solvent is essential to prevent reaction of the highly electrophilic methanesulfonyl chloride with the solvent.

  • Regioselectivity: The reaction should predominantly yield the N1-sulfonylated product. While N2-sulfonylation is possible, the N1 position is generally more sterically accessible. The specific isomer formed would need to be confirmed by spectroscopic methods (e.g., 2D NMR).

  • Reproducibility: The reproducibility of this proposed method will depend on the careful control of reaction conditions, particularly the exclusion of moisture, the choice and handling of the base, and the purification method.

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-nitro-1H-pyrazole cluster_1 Step 2: N-Methylsulfonylation (Proposed) Py_A Pyrazole React_A Fuming HNO₃ / Fuming H₂SO₄ Py_A->React_A Nitration NP_A 4-nitro-1H-pyrazole (Method A, 85% Yield) React_A->NP_A NP_C 4-nitro-1H-pyrazole Py_B Pyrazole React_B Conc. HNO₃ / Conc. H₂SO₄ Py_B->React_B Nitration NP_B 4-nitro-1H-pyrazole (Method B, 56% Yield) React_B->NP_B React_C 1. Base (e.g., Et₃N, DBU) 2. CH₃SO₂Cl NP_C->React_C N-Sulfonylation Final_Product 1-(methylsulfonyl)-4-nitro-1H-pyrazole React_C->Final_Product

Caption: Comparative workflow for the synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Conclusion

The synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is a two-step process for which the reproducibility is highly dependent on the chosen methodology. For the initial nitration of pyrazole, Method A, utilizing fuming nitric and sulfuric acids, offers a significantly higher yield and a more streamlined procedure, suggesting better reproducibility despite the use of more hazardous reagents.[1] Method B provides a viable alternative with more common reagents but at the cost of a lower yield and longer reaction time.[2]

The subsequent N-methylsulfonylation of the resulting 4-nitro-1H-pyrazole presents a greater challenge due to the deactivating effect of the nitro group. The proposed base-mediated sulfonylation provides a logical and scientifically sound approach. However, experimental validation is required to determine the optimal base, solvent, and reaction conditions to ensure high yield and reproducibility. Researchers should be prepared to screen different bases and carefully monitor the reaction to achieve the desired outcome. This guide provides a solid foundation for any researcher venturing into the synthesis of this and related electron-deficient pyrazole derivatives.

References

Sources

Validation

A Comparative Guide to Analytical Method Validation for the Quantification of 1-(methylsulfonyl)-4-nitro-1H-pyrazole

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 1-(methylsulfonyl)-4-nitro-1H-pyrazole, a key intermediate in the synthesis of various pharmacologically active compounds. Our focus extends beyond procedural outlines to the rationale behind experimental choices, ensuring a robust and reliable analytical framework.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide will compare two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2).[1][2][4]

The Critical Need for Validated Quantification

1-(methylsulfonyl)-4-nitro-1H-pyrazole is a nitroaromatic heterocyclic compound. The accurate determination of its purity and concentration in bulk drug substances and formulated products is critical for ensuring product quality, safety, and efficacy. Impurities or variations in concentration can have a significant impact on the final drug product. Therefore, a validated analytical method is essential for:

  • Quality Control: Ensuring lot-to-lot consistency of the active pharmaceutical ingredient (API).

  • Stability Studies: Assessing the degradation of the compound under various environmental conditions.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.[5][6][7]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the method. For 1-(methylsulfonyl)-4-nitro-1H-pyrazole, both HPLC and GC present viable options, each with its own set of advantages and challenges.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a strong candidate for the quantification of many pharmaceutical compounds.[8][9]

Rationale for Selection:

  • Analyte Suitability: As a substituted pyrazole, 1-(methylsulfonyl)-4-nitro-1H-pyrazole is expected to be amenable to reversed-phase HPLC. The presence of a nitro group and the pyrazole ring provides a chromophore suitable for UV detection.

  • Robustness and Precision: HPLC methods are generally robust and provide high precision and accuracy, which are critical for quantitative analysis in a regulated environment.[10][11]

Hypothetical Validation Data Summary:

Validation ParameterAcceptance Criteria (as per ICH Q2(R2))Hypothetical HPLC-UV Performance
Specificity No interference from blank, placebo, and known impurities at the analyte's retention time.Peak purity index > 0.999. No co-eluting peaks observed.
Linearity (R²) ≥ 0.9950.9998
Range 80% to 120% of the test concentration.10 - 150 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.2% - 101.5%
Precision (RSD%) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.85% Intermediate Precision: 1.25%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.5 µg/mL
Robustness No significant change in results with minor variations in method parameters.%RSD < 2.0% for variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).
Method 2: Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[12][13] For nitroaromatic compounds, special considerations are necessary due to their potential for thermal degradation.[12]

Rationale for Selection:

  • High Sensitivity and Selectivity: A Nitrogen-Phosphorus Detector (NPD) offers high selectivity and sensitivity for nitrogen-containing compounds like 1-(methylsulfonyl)-4-nitro-1H-pyrazole, minimizing interference from the sample matrix.[8]

  • Alternative for Orthogonal Testing: Employing a different separation principle (volatility vs. polarity) provides an orthogonal method to HPLC, which is valuable for confirming results and for use in investigational studies.

Hypothetical Validation Data Summary:

Validation ParameterAcceptance Criteria (as per ICH Q2(R2))Hypothetical GC-NPD Performance
Specificity No interference from blank and placebo at the analyte's retention time.Baseline resolution from all potential interfering peaks.
Linearity (R²) ≥ 0.9950.9995
Range 80% to 120% of the test concentration.5 - 100 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%98.5% - 101.8%
Precision (RSD%) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 1.10% Intermediate Precision: 1.50%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.7 µg/mL
Robustness No significant change in results with minor variations in method parameters.%RSD < 2.0% for variations in oven temperature ramp rate (±1°C/min), carrier gas flow rate (±0.1 mL/min), and injector temperature (±5°C).

Experimental Protocols

The following are detailed, step-by-step protocols for the validated quantification of 1-(methylsulfonyl)-4-nitro-1H-pyrazole using the compared analytical methods.

Protocol 1: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v), filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(methylsulfonyl)-4-nitro-1H-pyrazole reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to 25 mg of 1-(methylsulfonyl)-4-nitro-1H-pyrazole and dissolve in a 25 mL volumetric flask with the mobile phase. Dilute further if necessary to fall within the calibration range.

3. Validation Experiments:

  • Specificity: Inject blank (mobile phase), placebo solution, and a spiked sample with known impurities.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate injections of the 100% standard solution on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.

  • Robustness: Introduce small, deliberate variations to the method parameters (flow rate, temperature, mobile phase composition) and assess the impact on the results.

Protocol 2: GC-NPD Method

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a Nitrogen-Phosphorus Detector (NPD), and an autosampler.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C (use of a deactivated liner is recommended to prevent analyte degradation).

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Splitless (1 µL injection volume).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(methylsulfonyl)-4-nitro-1H-pyrazole reference standard and dissolve in a 25 mL volumetric flask with acetone.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetone to cover the linear range (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to 25 mg of 1-(methylsulfonyl)-4-nitro-1H-pyrazole and dissolve in a 25 mL volumetric flask with acetone. Dilute further if necessary.

3. Validation Experiments:

  • Follow a similar validation approach as outlined for the HPLC-UV method, adapting the procedures for a GC system. For robustness, parameters such as injector temperature, oven ramp rate, and carrier gas flow will be varied.

Visualization of Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting ATP Define Analytical Target Profile (ATP) MethodSelection Select Analytical Method (HPLC/GC) ATP->MethodSelection Protocol Develop Validation Protocol MethodSelection->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis Report Generate Validation Report DataAnalysis->Report

Caption: A generalized workflow for analytical method validation.

LogicalRelationships cluster_core_params Core Quantitative Parameters cluster_dependent_params Dependent & Derived Parameters Linearity Linearity Range Range Linearity->Range Accuracy Accuracy ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Precision Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ Precision->ValidatedMethod Range->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Specificity Specificity Specificity->Linearity Specificity->Accuracy Specificity->Precision Specificity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Logical relationships between validation parameters.

Conclusion and Recommendations

Both HPLC-UV and GC-NPD are suitable techniques for the quantification of 1-(methylsulfonyl)-4-nitro-1H-pyrazole, provided that the methods are properly validated.

  • HPLC-UV is recommended as the primary method for routine quality control due to its robustness, ease of use, and suitability for a wide range of pharmaceutical compounds.

  • GC-NPD serves as an excellent orthogonal method for confirmatory analysis and for instances where higher sensitivity is required, assuming the thermal stability of the analyte under the optimized conditions is confirmed.

The choice between these methods will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. It is imperative that any chosen method is validated according to the principles outlined in the ICH guidelines to ensure the generation of reliable and accurate data.[1][2][14]

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. [Link]

  • Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • Feltes, B. C., et al. (2000). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 879(1), 35-46. [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Płotka-Wasylka, J., et al. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Molecules, 30(9), 1937. [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Lifecycle Management of Analytical Procedures. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 1-(methylsulfonyl)-4-nitro-1H-pyrazole

This document provides a detailed protocol for the safe disposal of 1-(methylsulfonyl)-4-nitro-1H-pyrazole. As a specialized research chemical, comprehensive safety and disposal data are not always available in a single...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe disposal of 1-(methylsulfonyl)-4-nitro-1H-pyrazole. As a specialized research chemical, comprehensive safety and disposal data are not always available in a single Safety Data Sheet (SDS). Therefore, this guide is synthesized from an analysis of its core chemical structure—a nitrated pyrazole ring bearing a sulfonyl group—and established best practices for handling analogous energetic and reactive compounds. The procedures outlined herein are designed to empower researchers with the knowledge to manage waste safely, prioritizing personal and environmental protection.

Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. It is not a substitute for a formal risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult with your local EHS office before implementing any chemical waste disposal protocol.

Hazard Profile Analysis: Understanding the "Why"

The disposal protocol for 1-(methylsulfonyl)-4-nitro-1H-pyrazole is dictated by the potential hazards conferred by its functional groups. A conservative "worst-case" approach is necessary due to the lack of specific, published data on this exact molecule's energetic properties.

  • Nitropyrazole Core: The presence of a nitro group (-NO2) attached to a pyrazole ring places this compound in a class of materials studied for their high-energy properties.[1] Nitrated pyrazoles are known to be energetic, with thermal stability being a significant concern.[1][2] The thermal decomposition of such compounds can be highly exothermic and potentially explosive.[2][3] The initial step of decomposition for nitropyrazoles is often the cleavage of the C-NO₂ bond, which can be initiated by heat, shock, or friction.[2][4] While some nitropyrazoles are more stable than others, all should be handled as potentially energetic materials.[3][5]

  • Sulfonyl Group: The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group, which can influence the overall stability and reactivity of the molecule. While the sulfone linkage itself is relatively stable compared to a sulfonyl chloride, its presence contributes to the overall chemical profile that must be managed during disposal.

  • General Reactivity: Nitro compounds are often incompatible with strong bases, amines, and both oxidizing and reducing agents, as contact can lead to vigorous or explosive reactions.[6] Therefore, commingling this waste stream with other chemical waste is strongly discouraged.

Based on this analysis, 1-(methylsulfonyl)-4-nitro-1H-pyrazole must be treated as a potentially energetic and reactive hazardous waste . Attempting to neutralize this compound with common laboratory reagents without a validated procedure is extremely dangerous and is not recommended.

Core Disposal Protocol: Segregation and Professional Management

The only recommended, safe, and compliant method for the ultimate disposal of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is through a licensed professional hazardous waste management service, typically via high-temperature incineration. The following steps detail the in-laboratory procedures for preparing the waste for pickup.

Step 1: Personal Protective Equipment (PPE) Assessment Before handling the compound or its waste, ensure appropriate PPE is worn. This serves as the first line of defense against exposure.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield over safety glasses. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[7][8]Protects eyes from splashes and accidental contact with the solid compound.[9]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[10]Prevents skin contact, which can cause irritation.[8][11]
Body Protection A standard laboratory coat. A chemical-resistant apron may be advisable for larger quantities.Protects skin from accidental spills and contamination.[7]

Step 2: Waste Collection and Segregation Proper segregation is critical to prevent accidental reactions in the waste container.

  • Solid Waste:

    • Collect all unused or contaminated solid 1-(methylsulfonyl)-4-nitro-1H-pyrazole in a dedicated, clearly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate.

    • The container must be labeled "Hazardous Waste" and clearly identify the contents: "1-(methylsulfonyl)-4-nitro-1H-pyrazole ". Include appropriate hazard warnings such as "Reactive" and "Irritant".

    • Grossly contaminated materials, such as weighing papers, spatulas, and disposable gloves, should be placed in the same designated solid waste container.[12]

  • Liquid Waste (Solutions):

    • If the compound is in solution, collect it in a separate, dedicated liquid hazardous waste container.

    • Do not mix with other solvent waste streams (e.g., halogenated or non-halogenated solvents).[13]

    • Label the container with the full chemical name of the solute and the solvent(s) used, along with their approximate concentrations.

  • Empty Container Disposal:

    • Empty containers that held the pure compound must be treated as hazardous waste.

    • It is recommended to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as liquid hazardous waste and manage it as described above.[13] After rinsing, the defaced container may be discarded according to institutional policy.

Step 3: Waste Storage

  • Seal the waste container tightly.

  • Store the container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from heat sources, sparks, or open flames.[6]

  • Ensure the storage area is away from incompatible materials, particularly strong bases, acids, and oxidizing/reducing agents.[14]

Step 4: Arranging for Disposal

  • Follow your institution's established procedures to request a hazardous waste pickup from the EHS department.[12]

  • Do not accumulate large quantities of waste. Regular disposal is a key aspect of laboratory safety.

In-Lab Spill Management

Immediate and correct response to a spill is crucial for maintaining a safe laboratory environment.

  • Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. If the spill is large, evacuate the area.

  • Eliminate Ignition Sources: Although the compound's flammability is not fully characterized, as a precaution, remove all potential ignition sources from the area.[6]

  • Assess and Select PPE: Don appropriate PPE as described in the table above before approaching the spill.

  • Contain and Absorb:

    • For a solid spill, gently cover the material to prevent dust formation.[10]

    • Use a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste:

    • Carefully sweep or scoop the absorbed material and spilled compound into your designated solid hazardous waste container. Use non-sparking tools if available.[7]

  • Decontaminate:

    • Clean the spill area with a cloth or sponge wetted with soap and water.

    • Place all cleanup materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.

Disposal Workflow and Data Summary

The following diagram illustrates the logical decision-making process for the disposal of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

G cluster_assessment Initial Assessment cluster_collection Waste Collection & Handling cluster_final Final Disposition start Material Designated for Disposal: 1-(methylsulfonyl)-4-nitro-1H-pyrazole waste_type Identify Waste Type start->waste_type solid_waste Solid Waste or Contaminated PPE: - Collect in labeled, sealed container. - Segregate from other waste. waste_type->solid_waste Routine Solid Waste liquid_waste Liquid Waste (Solutions): - Collect in dedicated, labeled container. - Note solvent and concentration. waste_type->liquid_waste Routine Liquid Waste spill Accidental Spill: - Use non-combustible absorbent. - Collect in sealed container. waste_type->spill Spill / Emergency storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage spill->storage ehs_pickup Arrange Pickup by EHS / Professional Service storage->ehs_pickup

Caption: Disposal workflow for 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Summary of Key Hazard and Disposal Information
ParameterGuideline / FindingRationale & Supporting Citation
Inferred Hazard Class Potentially Energetic, Irritant, Hazardous WasteBased on the nitropyrazole structure, which is a known energetic motif.[1][2] Classified as a skin and eye irritant based on data for analogous compounds.[8][9]
Primary Risks Thermal decomposition, potential shock sensitivity, skin/eye irritation.Nitropyrazoles can undergo exothermic decomposition.[2][3] The shock sensitivity of nitroaromatic compounds is a well-documented concern.[15][16]
Incompatible Materials Strong bases, amines, strong oxidizing agents, strong reducing agents.Contact can lead to uncontrolled, vigorous, or explosive reactions.[6]
Spill Cleanup Material Non-combustible absorbents (e.g., sand, vermiculite).To avoid creating a secondary fire or reaction hazard.[6]
Recommended Disposal Collection and management by a licensed professional hazardous waste service for high-temperature incineration.Safest method for destroying potentially energetic and reactive organic compounds.[12] In-lab chemical neutralization is NOT recommended.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 1-(methylsulfonyl)-4-nitro-1H-pyrazole, the presence of the nitropyrazole moiety necessitates a cautious approach. By adhering to the principles of hazard assessment, proper segregation, and professional disposal, researchers can ensure that this compound is managed safely from procurement through to its final disposition. Always prioritize safety and consult your institutional EHS professionals to ensure full compliance with all local and federal regulations.

References

  • American Chemical Society. (n.d.). Shock Sensitivity of Explosives Clarified. ACS Publications. Retrieved from [Link]

  • Scribd. (n.d.). Shock Sensitivity in Nitroaromatic Explosives. Retrieved from [Link]

  • Bragin, A. A., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. Retrieved from [Link]

  • Jin, Y., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Retrieved from [Link]

  • Zhang, M., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. Retrieved from [Link]

  • Yin, C., et al. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitro thinner. Retrieved from [Link]

  • Chemwatch. (n.d.). 4-Nitroquinoline N-oxide. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(methylsulfonyl)-4-nitro-1H-pyrazole

Hazard Analysis: A Foundation for Safety The chemical structure of 1-(methylsulfonyl)-4-nitro-1H-pyrazole suggests a profile of potential hazards that dictate our PPE and handling protocols. Aromatic nitro-compounds are...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Foundation for Safety

The chemical structure of 1-(methylsulfonyl)-4-nitro-1H-pyrazole suggests a profile of potential hazards that dictate our PPE and handling protocols. Aromatic nitro-compounds are a class of chemicals known for their potential toxicity, including the ability to be absorbed through the skin.[1] They are often mutagenic and can be carcinogenic.[2][3] Furthermore, organic nitrocompounds can exhibit thermal instability, with the potential for exothermic decomposition at elevated temperatures.[4] The presence of a base can sometimes lead to explosive reactions with aromatic nitro compounds.[5]

Safety data for analogous compounds, such as pyrazole and various nitropyrazoles, consistently indicate risks of skin irritation, serious eye damage, and harm if swallowed or in contact with the skin.[6][7][8][9] Therefore, our safety protocols are built upon the assumption that 1-(methylsulfonyl)-4-nitro-1H-pyrazole possesses similar hazardous properties.

Core Directive: Establishing a Multi-Layered Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 1-(methylsulfonyl)-4-nitro-1H-pyrazole. This involves not only selecting the correct equipment but also understanding the rationale behind each choice.

Recommended Personal Protective Equipment

The following table summarizes the minimum recommended PPE for handling 1-(methylsulfonyl)-4-nitro-1H-pyrazole.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashing.To protect the eyes from contact with the solid compound or solutions, which could cause serious irritation or damage.[6][8][9]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact, as aromatic nitro-compounds can be absorbed through the skin and related compounds are known skin irritants.[1][6]
Body Protection A flame-resistant lab coat.To protect the skin from accidental spills and to prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 (or higher) respirator should be used when handling the solid compound outside of a chemical fume hood or when there is a potential for aerosol generation.To prevent the inhalation of fine powders, which may cause respiratory irritation.[8][9]
Foot Protection Closed-toe, chemical-resistant shoes.To protect the feet from potential spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Handling
  • Work Area Designation: All handling of 1-(methylsulfonyl)-4-nitro-1H-pyrazole should be conducted in a designated area, preferably within a certified chemical fume hood to control potential dust and vapors.[10]

  • Donning PPE: Before handling the compound, don the required PPE in the following order: lab coat, respirator (if necessary), eye and face protection, and finally, gloves.

  • Weighing and Transfer: When weighing the solid compound, use an analytical balance with a draft shield inside the fume hood to minimize the dispersal of fine particles.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Avoid Incompatible Materials: Keep the compound away from strong bases and oxidizing agents.[5][8]

Workflow for Donning and Doffing PPE

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Decontamination) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/ Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/ Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Sources

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